molecular formula C6H5Br B7761487 Bromobenzene CAS No. 52753-63-6

Bromobenzene

Cat. No.: B7761487
CAS No.: 52753-63-6
M. Wt: 157.01 g/mol
InChI Key: QARVLSVVCXYDNA-UHFFFAOYSA-N
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Description

Bromobenzene (CAS 108-86-1) is an aromatic organic compound with the formula C₆H₅Br, characterized as a colorless to yellow liquid with a pleasant aromatic odor . It is a versatile building block in organic synthesis, primarily used as a precursor for phenylmagnesium bromide (a Grignard reagent), which is essential for forming new carbon-carbon bonds . Its applications extend to serving as a key chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, dyes, and specialty chemicals . In a research context, this compound is also a well-studied model compound for investigating hepatotoxicity . Its toxicity is mediated by metabolic activation via cytochrome P450, leading to the formation of a reactive 3,4-epoxide intermediate . This epoxide is normally detoxified by conjugation with glutathione (GSH); cytotoxicity is observed when this pathway is overwhelmed, leading to glutathione depletion and covalent binding to cellular macromolecules . This compound is flammable with a flash point of 51°C (124°F) and is insoluble in water . Proper laboratory handling should include the use of appropriate personal protective equipment (PPE) and operations within a fume hood . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bromobenzene
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InChI

InChI=1S/C6H5Br/c7-6-4-2-1-3-5-6/h1-5H
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InChI Key

QARVLSVVCXYDNA-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)Br
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Molecular Formula

C6H5Br
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DSSTOX Substance ID

DTXSID5024637
Record name Bromobenzene
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Molecular Weight

157.01 g/mol
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Physical Description

Mobile clear colorless liquid with a pungent odor. Flash point 124 °F. Denser than water and insoluble in water. Hence sinks in water. Vapors are heavier than air. A skin irritant., Clear liquid with a pungent odor; [CAMEO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

313 °F at 760 mmHg (NTP, 1992), boiling point equals 313 °F, 156.2 °C @ 760 MM HG, Boiling point: 132.3 °C @ 400 mm Hg; 110.1 °C @ 200 mm Hg; 68.6 °C @ 40 mm Hg; 53.8 °C @ 20 mm Hg; 40.0 °C @ 10 mm Hg; 27.8 °C @ 5 mm Hg; 2.9 °C @ 1 mm Hg, 156.2 °C
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Flash Point

123.8 °F (NTP, 1992), Flash point equals 124 °F, 51 °C (124 °F) (CLOSED CUP), 51 °C c.c.
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Solubility

less than 1 mg/mL at 68.9 °F (NTP, 1992), MISCIBLE WITH CHLOROFORM, BENZENE, PETROLEUM HYDROCARBONS; SOL IN ALCOHOL (10.4 G/100 G @ 25 °C), IN ETHER (71.3 G/100 G @ 25 °C); PRACTICALLY INOL IN WATER (0.045 G/100 G @ 30 °C), SOL IN CARBON TETRACHLORIDE, Miscible with most organic solvents; insoluble in water, Very soluble in ethanol, ethyl ether, and benzene, Solubility in water = 410 mg/l @ 25 °C, Solubility in water, g/100ml at 25 °C: 0.04
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Density

1.49 at 77 °F (USCG, 1999) - Denser than water; will sink, @ 10 °C/4 °C: 1.5083; @ 15 °C/4 °C: 1.5017; @ 20 °C/4 °C: 1.4952; @ 30 °C/4 °C: 1.4815; @ 71 °C/4 °C: 1.426; @ 0 °C/4 °C: 1.5220, Relative density (water = 1): 1.5
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Vapor Density

5.41 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.41 (AIR= 1), Relative vapor density (air = 1): 5.41
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Vapor Pressure

5 mmHg at 82 °F ; 10 mmHg at 104 °F; 20 mmHg at 128.8 °F (NTP, 1992), 4.18 [mmHg], 4.18 MM HG @ 25 °C, Vapor pressure, kPa at 25 °C: 0.55
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Color/Form

MOBILE LIQUID, Heavy, mobile, colorless liquid

CAS No.

108-86-1, 52753-63-6
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Melting Point

-24 °F (NTP, 1992), -30.6 °C (SOLIDIFIES), -30.7 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Bromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary methods for synthesizing and purifying bromobenzene (B47551), a crucial intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] The document details the underlying chemical principles, offers step-by-step experimental protocols, and summarizes key quantitative data to support laboratory and developmental work.

Synthesis of this compound

This compound is commercially and synthetically significant, primarily used to introduce a phenyl group into other molecules.[3] The two most prevalent methods for its synthesis are the direct electrophilic bromination of benzene (B151609) and the Sandmeyer reaction starting from aniline (B41778).

Method 1: Electrophilic Aromatic Substitution

The most common and direct route to this compound is the electrophilic aromatic substitution of benzene with molecular bromine (Br₂).[4] This reaction requires a Lewis acid catalyst, such as ferric bromide (FeBr₃), aluminum chloride (AlCl₃), or iron filings (which are converted to FeBr₃ in situ), to polarize the bromine molecule, making it sufficiently electrophilic to attack the stable benzene ring.[3][4][5]

Reaction Mechanism:

The mechanism proceeds in two main steps after the formation of the electrophile:

  • Formation of the Electrophile: The Lewis acid catalyst reacts with bromine to form a complex that polarizes the Br-Br bond, creating a potent electrophile (Br⁺).[6]

  • Nucleophilic Attack: The π-electron system of the benzene ring attacks the electrophilic bromine, disrupting the ring's aromaticity and forming a resonance-stabilized carbocation known as an arenium ion or sigma complex.[7][8][9]

  • Deprotonation: A weak base (such as Br⁻ from the [FeBr₄]⁻ complex) removes a proton from the carbon atom bonded to the bromine. This step restores the aromaticity of the ring, yielding this compound and regenerating the catalyst.[6][7][8]

G cluster_0 Step 1: Electrophile Formation cluster_2 Step 3: Deprotonation & Product Formation Br2 Br-Br Complex δ+Br-Brδ--FeBr₃ Br2->Complex FeBr3 FeBr₃ (Lewis Acid) FeBr3->Complex Benzene Benzene Ring (C₆H₆) SigmaComplex Arenium Ion (Sigma Complex) Resonance Stabilized Benzene->SigmaComplex FeBr4 [FeBr₄]⁻ This compound This compound (C₆H₅Br) SigmaComplex->this compound Deprotonation by [FeBr₄]⁻ HBr HBr FeBr4->HBr Catalyst_Regen FeBr₃ (Catalyst Regenerated) FeBr4->Catalyst_Regen

Caption: Mechanism of Electrophilic Bromination of Benzene.
Method 2: Sandmeyer Reaction

An alternative route to this compound, particularly useful when starting from aniline or its derivatives, is the Sandmeyer reaction.[1][4] This multi-step process involves:

  • Diazotization: Aniline is treated with nitrous acid (HNO₂, typically generated in situ from sodium nitrite (B80452) and a strong acid like HBr) at low temperatures (0-5 °C) to form a benzenediazonium (B1195382) salt.[4]

  • Substitution: The resulting diazonium salt is then treated with a solution of cuprous bromide (CuBr), which catalyzes the replacement of the diazonium group (-N₂⁺) with a bromine atom.[4][10] Nitrogen gas is evolved as a byproduct.

G Aniline Aniline Diazonium Benzenediazonium Salt Aniline->Diazonium Diazotization This compound This compound Diazonium->this compound Substitution Reagent1 NaNO₂ + HBr (0-5 °C) Reagent1->Aniline Reagent2 CuBr Reagent2->Diazonium

Caption: Workflow of the Sandmeyer Reaction for this compound Synthesis.

Experimental Protocols

Protocol for Electrophilic Bromination of Benzene

This protocol is a representative laboratory-scale synthesis adapted from several sources.[1][11][12]

Materials:

  • Benzene (dry): 50 g (57 mL)

  • Bromine: 120 g (40 mL)

  • Iron filings or Steel Wool: 0.5 g (as catalyst)

  • 10% Sodium Hydroxide (NaOH) solution

  • Anhydrous Calcium Chloride (CaCl₂) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Procedure:

  • Setup: Assemble a 250 mL three-neck round-bottom flask with a dropping funnel and a reflux condenser in a fume hood. Place the flask in a cold water bath. To the top of the condenser, attach a gas trap (e.g., an inverted funnel over a beaker of water or NaOH solution) to absorb the hydrogen bromide (HBr) gas that evolves.[11][13]

  • Reaction: Place the iron filings and 50 g of dry benzene into the flask.[1] Slowly add 120 g of bromine from the dropping funnel. The reaction is exothermic and will begin vigorously.[11] Control the rate of addition to maintain a steady reflux.

  • Heating: Once the initial vigorous reaction subsides, heat the water bath to 60-70 °C and maintain this temperature for 45-60 minutes, or until the brown vapor of bromine is no longer visible.[1][11]

  • Workup (Washing): Cool the flask to room temperature. Carefully transfer the dark reaction mixture to a separatory funnel. Wash the mixture successively with:

    • 100 mL of water to remove the bulk of the HBr and iron salts.

    • 100 mL of 10% NaOH solution to neutralize any remaining acid and react with unreacted bromine. Shake well, venting frequently, until the organic layer becomes nearly colorless.[11][13]

    • 100 mL of water (or brine) to remove residual NaOH.[12]

  • Drying: Separate the lower organic layer (this compound) and transfer it to a clean, dry Erlenmeyer flask. Add 5-10 g of anhydrous calcium chloride or sodium sulfate. Swirl the flask and let it stand for 20-30 minutes to dry the liquid.[1][11]

  • Purification: Filter the dried liquid into a distillation flask and proceed with distillation as described in the purification protocol below.

Purification of this compound

Crude this compound from the synthesis reaction contains unreacted benzene, the desired product, and higher-boiling byproducts, primarily p-dithis compound.[1] Purification is typically achieved through a multi-step process involving washing, drying, and distillation.

G cluster_products Products Crude Crude this compound (from reaction) Wash Washing (Water, NaOH, Brine) Crude->Wash Dry Drying (Anhydrous CaCl₂ or Na₂SO₄) Wash->Dry Distill Fractional Distillation Dry->Distill Benzene Fraction 1: Benzene (b.p. ~80 °C) Distill->Benzene Low boiling PureBromo Fraction 2: Pure this compound (b.p. 155-157 °C) Distill->PureBromo Main fraction Residue Residue: Dibromobenzenes (b.p. >200 °C) Distill->Residue High boiling

Caption: General Workflow for the Purification of this compound.
Protocol for Purification by Distillation

This protocol details the final purification step for crude, dry this compound.

Materials:

  • Crude, dry this compound

  • Distillation apparatus (distilling flask, fractionating column, condenser, receiving flasks)

  • Boiling chips

  • Heating mantle

Procedure:

  • Setup: Assemble a fractional distillation apparatus. Place the crude, dry this compound and a few boiling chips into the distilling flask.

  • Fractional Distillation: Gently heat the flask. Collect the distillate in separate fractions:

    • Fraction 1 (Unreacted Benzene): Collect the liquid that distills below approximately 140 °C. This fraction is primarily unreacted benzene (boiling point ~80 °C).[1]

    • Fraction 2 (Pure this compound): Change the receiving flask and collect the fraction that distills between 150 °C and 160 °C. The main product, pure this compound, has a boiling point of 156 °C.[1][11][14]

    • Residue (Byproducts): Stop the distillation when the temperature rises above 160 °C or when little liquid remains. The residue in the flask contains higher-boiling p-dithis compound.[1]

  • Product Characterization: The purity of the collected this compound fraction can be confirmed by measuring its refractive index or by gas chromatography. The expected yield is typically around 60-75%.[12][15]

Quantitative Data Summary

The following tables summarize key physical properties and typical reaction parameters for this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₆H₅Br[3]
Molar Mass 157.01 g/mol [3]
Appearance Colorless liquid[3][16]
Density 1.495 g/cm³ (at 20 °C)[3][17]
Melting Point -30.8 °C[3][16]
Boiling Point 156 °C[3][16]
Solubility in Water 0.041 g/100 mL[3]
Flash Point 51 °C[4]
CAS Number 108-86-1[4]

Table 2: Typical Reaction Parameters for Electrophilic Bromination

ParameterValue / ConditionReference(s)
Reactants Benzene, Bromine[1]
Catalyst Fe, FeBr₃, AlCl₃, Pyridine[1][3][11]
Reaction Temperature 25 - 80 °C[14][18]
Reaction Time 1 - 2 hours[1][14][18]
Typical Yield 60 - 75%[12][15]
Main Byproduct p-Dithis compound[1][11]

Safety and Handling

Working with this compound and the reagents for its synthesis requires strict adherence to safety protocols.

  • Benzene: Is a known carcinogen and is highly flammable. All manipulations should be performed in a certified fume hood.

  • Bromine: Is highly corrosive, toxic, and causes severe burns upon contact. Handle with extreme care, using appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[19]

  • This compound: Is a flammable liquid and skin irritant.[20][21] It is also toxic to aquatic life.[20][21] Ensure adequate ventilation and avoid sparks or open flames.[4][19]

  • HBr Gas: The reaction evolves hydrogen bromide gas, which is corrosive and toxic. A gas trap is mandatory to prevent its release into the laboratory.[11][13]

Always consult the Safety Data Sheet (SDS) for each chemical before beginning any experimental work.[17][19][20][21] Proper waste disposal procedures must be followed in accordance with local regulations.[22]

References

An In-depth Technical Guide to the Physical and Chemical Properties of Bromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromobenzene (B47551) (C₆H₅Br) is a halogenated aromatic hydrocarbon that serves as a vital intermediate and solvent in a multitude of applications, ranging from large-scale industrial synthesis to intricate drug discovery processes. Its utility is intrinsically linked to the interplay of its distinct physical characteristics and chemical reactivity. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, supported by detailed experimental protocols for their determination and for its key chemical transformations. The information is presented to facilitate its effective and safe use in research and development environments.

Physical Properties of this compound

This compound is a colorless, mobile liquid with a characteristic pungent, aromatic odor.[1] It is denser than water and possesses low solubility in aqueous media, a property that dictates its behavior in biphasic reaction systems.[1] The key physical properties of this compound are summarized in the table below, providing a quantitative basis for its application in various experimental and industrial settings.

Tabulated Physical Properties
PropertyValueUnitsConditionsReference(s)
Molecular Formula C₆H₅Br--[1]
Molecular Weight 157.01 g/mol -[1]
Melting/Freezing Point -30.8°C1 atm[2]
Boiling Point 156°C1 atm[2]
Density 1.491g/mL25 °C[2]
Solubility in Water 0.410g/L25 °C[3]
Refractive Index (n_D) 1.559-20 °C[2]
Vapor Pressure 4.18mmHg25 °C[3]
Viscosity 1.124mPa·s20 °C[4]
1.080mPa·s25 °C[4]
Flash Point 51°Cclosed cup[2]
Autoignition Temperature 565°C-[2]
Experimental Protocols for Determination of Physical Properties

The freezing point of a liquid is the temperature at which it transitions into a solid at atmospheric pressure. For substances like this compound, which is a liquid at room temperature, this is a more relevant parameter than the melting point.

Principle: The temperature of the liquid is lowered, and the point at which the first crystals appear and an equilibrium between the solid and liquid phases is established is recorded as the freezing point.

Procedure:

  • Place a sample of this compound (approximately 10-15 mL) in a large test tube.

  • Insert a calibrated thermometer into the center of the liquid.

  • Prepare a cooling bath (e.g., a mixture of ice and salt, or a dry ice/acetone (B3395972) bath) in a beaker.

  • Immerse the test tube in the cooling bath, ensuring the this compound level is below the coolant level.

  • Stir the this compound gently with the thermometer and record the temperature at regular intervals (e.g., every 30 seconds).

  • Continue cooling until the temperature drops at a steady rate. As the freezing point is approached, the rate of cooling will slow down, and the temperature will plateau as the substance begins to freeze.

  • The constant temperature observed during the phase change is the freezing point. If supercooling occurs (the temperature drops below the freezing point before crystallization begins), the temperature will rise to the freezing point once crystallization starts and remain constant.

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Principle: The liquid is heated, and the temperature at which it boils and its vapor is in equilibrium with the liquid is measured. The Thiele tube method is a common and efficient technique for this determination.[5]

Procedure:

  • Fill a Thiele tube with a high-boiling point liquid, such as mineral oil or silicone oil, to the level of the side arm.

  • Place a small amount of this compound (a few milliliters) into a small test tube.

  • Seal one end of a capillary tube and place it, open end down, into the test tube containing the this compound.

  • Attach the test tube to a calibrated thermometer using a rubber band or wire.

  • Position the thermometer and attached test tube in the Thiele tube, ensuring the this compound is level with the thermometer bulb.

  • Gently heat the side arm of the Thiele tube with a Bunsen burner.[5]

  • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • Continue heating until a steady stream of bubbles is observed, then remove the heat.

  • The liquid will begin to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[5]

  • Record the atmospheric pressure at the time of the experiment.

Density is the mass per unit volume of a substance.

Principle: The mass of a known volume of the liquid is measured, and the density is calculated from these values.

Procedure:

  • Use a calibrated pycnometer (a flask with a specific, accurately known volume).

  • Clean and dry the pycnometer thoroughly and determine its mass using an analytical balance.

  • Fill the pycnometer with this compound, ensuring there are no air bubbles.

  • Place the stopper and allow any excess liquid to be expelled through the capillary in the stopper.

  • Carefully wipe the outside of the pycnometer dry.

  • Measure the mass of the pycnometer filled with this compound.

  • The mass of the this compound is the difference between the mass of the filled and empty pycnometer.

  • The density is calculated by dividing the mass of the this compound by the known volume of the pycnometer.

  • Ensure the temperature of the this compound is recorded, as density is temperature-dependent.

The refractive index is a dimensionless number that describes how light propagates through a substance.

Principle: An Abbe refractometer is used to measure the critical angle of refraction of the liquid, from which the refractive index is determined.

Procedure:

  • Turn on the light source of the Abbe refractometer.

  • Clean the surfaces of the prisms with a soft tissue and a suitable solvent (e.g., acetone or ethanol) and allow them to dry.[6]

  • Using a dropper, apply a few drops of this compound to the surface of the lower prism.[6]

  • Close the prisms together gently.

  • Adjust the mirror to maximize the light entering the prism assembly.

  • Look through the eyepiece and turn the coarse adjustment knob until the field of view is divided into a light and a dark section.

  • If a colored band is visible at the interface, turn the chromaticity adjustment knob until the boundary is a sharp, colorless line.

  • Use the fine adjustment knob to center the boundary line on the crosshairs in the eyepiece.

  • Press the switch to illuminate the scale and read the refractive index.

  • Record the temperature from the thermometer attached to the refractometer.

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

Principle: A saturated solution of this compound in water is prepared, and the concentration of this compound in the aqueous phase is determined analytically.

Procedure:

  • In a flask, add an excess of this compound to a known volume of deionized water.

  • Seal the flask and place it in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the mixture to stand undisturbed at the same temperature until the two phases have clearly separated.

  • Carefully withdraw a known volume of the aqueous layer using a syringe, being cautious not to disturb the this compound layer.

  • Filter the aqueous sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microdroplets of this compound.

  • The concentration of this compound in the filtered aqueous sample can be determined using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography (GC).

  • Prepare a calibration curve using standard solutions of this compound of known concentrations to quantify the amount in the experimental sample.

Chemical Properties and Reactivity of this compound

The chemical reactivity of this compound is dominated by the presence of the bromine atom on the benzene (B151609) ring. The bromine atom is an ortho-, para-directing deactivator for electrophilic aromatic substitution reactions. The carbon-bromine bond is also susceptible to cleavage, allowing for the formation of organometallic reagents and participation in various cross-coupling reactions.

Electrophilic Aromatic Substitution

While the bromine atom deactivates the benzene ring towards electrophilic attack due to its inductive effect, its lone pairs can donate electron density through resonance, directing incoming electrophiles to the ortho and para positions.

Electrophilic_Substitution This compound This compound Intermediate Arenium Ion Intermediate This compound->Intermediate Reaction with E+ Electrophile Electrophile (E+) Electrophile->Intermediate Products Ortho and Para Substituted Products Intermediate->Products Deprotonation

Figure 1: General pathway for electrophilic aromatic substitution of this compound.
Formation of Grignard Reagent

This compound readily reacts with magnesium metal in an anhydrous ether solvent to form phenylmagnesium bromide, a versatile Grignard reagent.

Grignard_Formation This compound This compound (C₆H₅Br) Grignard Phenylmagnesium Bromide (C₆H₅MgBr) This compound->Grignard Magnesium Magnesium (Mg) Magnesium->Grignard Solvent Anhydrous Ether Solvent->Grignard Solvent

Figure 2: Formation of phenylmagnesium bromide.
Palladium-Catalyzed Cross-Coupling Reactions

This compound is a common substrate in numerous palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki reaction couples this compound with an organoboron compound in the presence of a palladium catalyst and a base.

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Conditions This compound This compound Product Biphenyl (B1667301) This compound->Product Boronic_Acid Phenylboronic Acid Boronic_Acid->Product Catalyst Pd Catalyst Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product

Figure 3: Suzuki coupling of this compound with phenylboronic acid.

The Heck reaction involves the coupling of this compound with an alkene, typically in the presence of a palladium catalyst and a base.

Heck_Reaction cluster_reactants Reactants cluster_conditions Conditions This compound This compound Product Substituted Alkene (e.g., Stilbene) This compound->Product Alkene Alkene (e.g., Styrene) Alkene->Product Catalyst Pd Catalyst Catalyst->Product Base Base Base->Product

Figure 4: Heck reaction of this compound with an alkene.
Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that couples this compound with alcohols, amines, or thiols to form diaryl ethers, diaryl amines, and diaryl thioethers, respectively.

Ullmann_Condensation cluster_reactants Reactants cluster_conditions Conditions This compound This compound Product Coupled Product (e.g., Diphenyl Ether) This compound->Product Nucleophile Nucleophile (e.g., Phenol) Nucleophile->Product Catalyst Cu Catalyst Catalyst->Product Base Base Base->Product

Figure 5: Ullmann condensation of this compound with a nucleophile.
Experimental Protocols for Chemical Reactions

Principle: Benzene undergoes electrophilic aromatic substitution with bromine in the presence of a Lewis acid catalyst, typically iron(III) bromide, which is often generated in situ from iron filings.

Procedure:

  • In a 250 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 11.0 g of benzene and 0.2 g of iron filings.

  • From the dropping funnel containing 20 g of bromine, add 1 mL of bromine to the flask.

  • Gently heat the flask until the evolution of hydrogen bromide gas is observed.

  • Add the remaining bromine dropwise over a period of 20 minutes.

  • After the addition is complete, heat the reaction mixture at 60 °C for 45 minutes, or until the brown color of bromine disappears.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water and a 5% sodium hydroxide (B78521) solution to remove unreacted bromine and hydrogen bromide.

  • Separate the organic layer and subject it to steam distillation to remove the iron filings and any non-volatile byproducts.

  • Separate the this compound from the aqueous distillate, dry it over anhydrous calcium chloride, and then purify by distillation.

  • Collect the fraction boiling between 152-158 °C.

Principle: this compound reacts with magnesium in anhydrous ether to form phenylmagnesium bromide. This Grignard reagent then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzophenone (B1666685) to form triphenylmethanol (B194598) after an acidic workup.

Procedure: Part A: Preparation of Phenylmagnesium Bromide

  • Ensure all glassware is oven-dried to be completely moisture-free.

  • In a dry 20 mL round-bottom flask, place 0.115 g of magnesium turnings and a dry stir bar.

  • In a separate vial, prepare a solution of 0.777 g of this compound in 4 mL of anhydrous diethyl ether.

  • Add 0.8 mL of the this compound-ether solution to the flask containing the magnesium.

  • Gently warm the flask on a hot plate (around 60 °C) to initiate the reaction, which is indicated by the formation of bubbles and a cloudy appearance.

  • Once the reaction has started, add the remaining this compound-ether solution dropwise over 15 minutes to maintain a gentle reflux.

  • Add more anhydrous ether if necessary to replace any solvent lost during reflux.

  • After the addition is complete, continue to stir the reaction mixture for 30 minutes until most of the magnesium has been consumed.

  • Cool the resulting gray-to-brown solution of phenylmagnesium bromide to room temperature for immediate use in the next step.

Part B: Synthesis of Triphenylmethanol

  • In a separate flask, dissolve 1.09 g of benzophenone in 2 mL of anhydrous diethyl ether.

  • Rapidly add the benzophenone solution to the cooled Grignard reagent.

  • Stir the reaction mixture until the Grignard adduct, a solid precipitate, is fully formed.

  • To quench the reaction, slowly add 10 mL of 10% aqueous HCl with stirring.

  • Transfer the mixture to a separatory funnel and add more ether to ensure a total organic layer volume of about 10 mL.

  • Shake the funnel to dissolve the solid, and then separate the lower aqueous layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer with anhydrous sodium sulfate.

  • Decant the dried organic solution into a small Erlenmeyer flask and evaporate the ether in a warm water bath.

  • The resulting crude triphenylmethanol can be purified by recrystallization from a suitable solvent like isopropyl alcohol.[7]

Principle: A palladium catalyst facilitates the cross-coupling of this compound and phenylboronic acid in the presence of a base to form a new carbon-carbon bond, yielding biphenyl.

Procedure:

  • To a 10 mL flask, add this compound (1 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (1.5 mmol) as the base, and 20 mg of a Pd/Fe₂O₄ catalyst.[8]

  • Add a solvent mixture of 5 mL of methanol (B129727) and water.

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the progress of the reaction by gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the catalyst.

  • The filtrate can be purified by extraction with ethyl acetate (B1210297) and washing with water.[8] The organic layers are then combined, dried, and the solvent is evaporated to yield the biphenyl product.

Spectroscopic Properties of this compound

Spectroscopic techniques are indispensable for the identification and characterization of this compound.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic peaks for a monosubstituted benzene ring. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, and out-of-plane C-H bending vibrations are observed in the 690-770 cm⁻¹ region. The C-Br stretching vibration is typically found in the fingerprint region.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Due to the symmetry of the molecule, the ¹H NMR spectrum of this compound shows signals in the aromatic region (around 7.0-7.6 ppm), often as complex multiplets corresponding to the ortho, meta, and para protons.

    • ¹³C NMR: The ¹³C NMR spectrum will display four signals for the aromatic carbons, with the carbon attached to the bromine atom being the most downfield.

  • Mass Spectrometry (MS): The mass spectrum of this compound shows a characteristic isotopic pattern for a compound containing one bromine atom. The molecular ion peak (M⁺) will appear as two peaks of nearly equal intensity, one at m/z 156 (for the ⁷⁹Br isotope) and the other at m/z 158 (for the ⁸¹Br isotope).[9]

Safety and Handling

This compound is a flammable liquid and an irritant. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn. Store this compound in a cool, dry, well-ventilated area away from sources of ignition and oxidizing agents.

Conclusion

This compound is a foundational molecule in organic synthesis with a well-defined set of physical and chemical properties. A thorough understanding of these characteristics, coupled with the application of established experimental protocols, is crucial for its effective and safe utilization in the development of new chemical entities and pharmaceuticals. This guide serves as a comprehensive resource for scientists and researchers, providing the necessary data and methodologies to harness the synthetic potential of this compound.

References

The Reactivity of Bromobenzene with Organometallic Reagents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromobenzene (B47551) is a key aryl halide extensively utilized in organic synthesis due to its moderate reactivity and commercial availability. Its reactions with a diverse array of organometallic reagents, particularly through transition-metal catalyzed cross-coupling reactions, form the cornerstone of modern synthetic chemistry. These transformations are fundamental to the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive overview of the core reactivity of this compound with various organometallic reagents, presenting quantitative data, detailed experimental protocols, and mechanistic insights to aid researchers in the strategic design and execution of synthetic routes.

Grignard Reagent Formation and Subsequent Reactivity

The reaction of this compound with magnesium metal in an anhydrous ether solvent is a classic method for the formation of phenylmagnesium bromide, a potent Grignard reagent. This organomagnesium compound serves as a powerful nucleophile and a strong base, enabling the formation of new carbon-carbon bonds through reactions with various electrophiles.

Data Presentation: Grignard Reagent Formation and a Representative Reaction
Reaction StepReagents & ConditionsProductYield (%)Reference
Formation This compound, Mg, anhydrous diethyl etherPhenylmagnesium bromideNot isolated[1]
Reaction Phenylmagnesium bromide, CO₂ (dry ice), then H₃O⁺Benzoic acidHigh[2][3]
Experimental Protocol: Preparation of Phenylmagnesium Bromide and Synthesis of Benzoic Acid

Materials:

  • Magnesium turnings (1.00 g)

  • Anhydrous diethyl ether (8 mL)

  • This compound (4.5 mL)

  • Dry ice (solid CO₂) (5-10 g)

  • 1 M Hydrochloric acid

  • All glassware must be thoroughly dried to prevent quenching of the Grignard reagent.[1]

Procedure:

  • Grignard Reagent Formation:

    • Place the magnesium turnings in a dry 100-mL round-bottom flask equipped with a stir bar.

    • In a separate, dry separatory funnel, prepare a solution of this compound in anhydrous diethyl ether.

    • Add a small portion of the this compound solution to the magnesium turnings to initiate the reaction. A small crystal of iodine can be added to activate the magnesium surface if the reaction does not start.

    • Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, gently reflux the mixture for an additional 30 minutes to ensure complete reaction.

  • Synthesis of Benzoic Acid:

    • In a separate beaker, place crushed dry ice.

    • Slowly pour the prepared phenylmagnesium bromide solution onto the dry ice with stirring.

    • After the addition is complete and the excess dry ice has sublimed, slowly add 1 M hydrochloric acid to quench the reaction and protonate the benzoate (B1203000) salt.

    • The benzoic acid product can then be isolated by extraction and purified by recrystallization.

Mandatory Visualization: Grignard Reagent Formation and Reaction with CO₂

Grignard_Formation_Reaction This compound This compound Grignard Phenylmagnesium Bromide This compound->Grignard  + Mg (anhydrous ether) Mg Mg Intermediate Magnesium Carboxylate Salt Grignard->Intermediate  + CO₂ CO2 CO₂ (Dry Ice) Product Benzoic Acid Intermediate->Product  + H₃O⁺ Acid H₃O⁺ Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + this compound PdII_Aryl Aryl-Pd(II)-Br(L₂) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation + [Ar'B(OH)₃]⁻ PdII_Diaryl Aryl-Pd(II)-Aryl'(L₂) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Aryl-Aryl' RedElim->Product Stille_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + this compound PdII_Aryl Aryl-Pd(II)-Br(L₂) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation + R-SnBu₃ PdII_Diaryl Aryl-Pd(II)-R(L₂) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Aryl-R RedElim->Product Kumada_Cycle M0 M(0)L₂ OxAdd Oxidative Addition M0->OxAdd + this compound (M = Ni or Pd) MII_Aryl Aryl-M(II)-Br(L₂) OxAdd->MII_Aryl Transmetalation Transmetalation MII_Aryl->Transmetalation + R-MgBr MII_Diaryl Aryl-M(II)-R(L₂) Transmetalation->MII_Diaryl RedElim Reductive Elimination MII_Diaryl->RedElim RedElim->M0 Regeneration Product Aryl-R RedElim->Product Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + this compound PdII_Aryl Aryl-Pd(II)-Br(L₂) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation + Cu-C≡CR PdII_Alkynyl Aryl-Pd(II)-C≡CR(L₂) Transmetalation->PdII_Alkynyl RedElim Reductive Elimination PdII_Alkynyl->RedElim RedElim->Pd0 Product Aryl-C≡CR RedElim->Product Alkyne H-C≡CR CuAlkynilide Cu-C≡CR Alkyne->CuAlkynilide + CuBr - H-Base⁺Br⁻ CuBr CuBr CuAlkynilide->Transmetalation Base Base Heck_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + this compound PdII_Aryl Aryl-Pd(II)-Br(L₂) OxAdd->PdII_Aryl Coordination Alkene Coordination PdII_Aryl->Coordination + Alkene Insertion Migratory Insertion Coordination->Insertion BetaHydride β-Hydride Elimination Insertion->BetaHydride BetaHydride->Pd0 + H-Base⁺Br⁻ ProductRelease Product Release BetaHydride->ProductRelease Product Substituted Alkene ProductRelease->Product Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + this compound PdII_Aryl Aryl-Pd(II)-Br(L₂) OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Aryl->AmineCoord + HNR₂ Deprotonation Deprotonation AmineCoord->Deprotonation + Base AmidoComplex Aryl-Pd(II)-NR₂(L₂) Deprotonation->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd0 Regeneration Product Aryl-NR₂ RedElim->Product

References

Electronic and steric effects of the bromo group in bromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Electronic and Steric Effects of the Bromo Group in Bromobenzene (B47551)

Introduction

This compound (C₆H₅Br) is a foundational aryl halide in organic chemistry, serving as a vital intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The reactivity and regioselectivity of the benzene (B151609) ring are profoundly influenced by the attached bromo substituent. A comprehensive understanding of the electronic and steric effects imparted by the bromine atom is paramount for researchers, scientists, and drug development professionals to predict reaction outcomes, design novel synthetic pathways, and modulate the properties of bioactive molecules. This technical guide provides an in-depth analysis of these effects, supported by quantitative data, detailed experimental protocols, and logical visualizations.

Electronic Effects of the Bromo Group

The bromo substituent exerts two primary, opposing electronic effects on the benzene ring: a deactivating inductive effect and a weakly activating/donating resonance effect. The interplay between these two forces governs the overall reactivity and directing influence of the bromo group in chemical transformations, most notably in electrophilic aromatic substitution (EAS).

Inductive Effect (-I)

Due to its high electronegativity (Pauling scale value of 2.96), the bromine atom withdraws electron density from the benzene ring through the sigma (σ) bond framework.[1] This phenomenon, known as the negative inductive effect (-I), reduces the overall electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted benzene.[2][3] This effect is strongest at the ipso-carbon (the carbon directly attached to bromine) and diminishes with distance.

Resonance (Mesomeric) Effect (+M)

Conversely, the bromine atom possesses lone pairs of electrons in its p-orbitals which can be delocalized into the π-system of the benzene ring. This electron donation via resonance, termed the positive mesomeric effect (+M), increases electron density at specific positions on the ring.[1][4] Resonance structures show that this effect preferentially enriches the ortho and para positions, while leaving the meta position unaffected.

Resonance_Effect

Overall Electronic Influence: Deactivation and Ortho, Para-Direction

In the case of halogens, the inductive effect (-I) is stronger than the resonance effect (+M).[2][3] The net result is that the bromo group is an overall deactivating group, meaning this compound reacts more slowly in electrophilic aromatic substitution than benzene.

However, the directing effect for incoming electrophiles is determined by the resonance effect. Since the +M effect increases electron density at the ortho and para positions relative to the meta position, these sites are "less deactivated" and therefore the preferred points of attack for an electrophile.[2] Consequently, the bromo group is classified as an ortho, para-director .[5][6]

EAS_Mechanism

Quantitative Electronic Data

The electronic influence of the bromo group can be quantified through various physical and spectroscopic parameters.

ParameterValueSignificanceReference(s)
Dipole Moment 1.70 DIndicates a permanent dipole due to the C-Br bond's polarity, confirming electron withdrawal.[1]
Hammett Constant (σ_meta) +0.393Positive value confirms the electron-withdrawing nature at the meta position, dominated by the -I effect.[7]
Hammett Constant (σ_para) +0.232Less positive than σ_meta, showing partial offset of the -I effect by the +M effect at the para position.[7]
IR C-Br Stretch ~1070 cm⁻¹Higher frequency than in alkyl bromides, suggesting partial double bond character due to resonance.[1]
¹H NMR (CDCl₃) δ ~7.2-7.5 ppmProtons are deshielded relative to benzene (δ 7.36 ppm), consistent with net electron withdrawal.[8]
¹³C NMR (CDCl₃) Ipso: ~122.6 ppmThe ipso-carbon is shielded relative to benzene (~128.5 ppm) due to the heavy atom effect of bromine.
Ortho: ~131.8 ppmDeshielded, indicating strong inductive withdrawal at close proximity.
Meta: ~130.1 ppmDeshielded, but less so than ortho.
Para: ~127.3 ppmShielded relative to ortho/meta, showing the influence of +M effect.

Steric Effects of the Bromo Group

The bromine atom is significantly larger than a hydrogen atom. This size difference introduces steric hindrance, which can influence reaction rates and the regioselectivity of product formation, particularly at the positions adjacent to the substituent.

The steric bulk of the bromine atom can hinder the approach of an electrophile to the ortho positions. This steric repulsion often leads to a preference for substitution at the less hindered para position, even though there are two available ortho sites. For example, in the bromination of this compound, 1,4-dithis compound (B42075) is the major product, favored over the 1,2-isomer due to reduced steric clash.[9]

Quantitative Steric and Structural Data

The physical dimensions of the bromo group are key to its steric influence.

ParameterValueSignificanceReference(s)
Van der Waals Radius (Br) 1.85 ÅSignificantly larger than Hydrogen (1.20 Å), quantifying its steric bulk.
C-Br Bond Length ~1.89 ÅDefines the distance of the bulky bromine atom from the ring.[1]
C-C-Br Bond Angle ~119.5°The angle is close to the ideal 120° for sp² hybridized carbon, indicating minimal ring distortion.[10]
C-C Bond Lengths (ring) ~1.395 ÅThe benzene ring geometry remains largely undistorted by the bromo substituent.[1]

Experimental Protocols

The quantitative data presented in this guide are derived from well-established experimental methodologies.

Determination of Hammett Substituent Constants

The Hammett equation (log(K/K₀) = σρ) is a linear free-energy relationship used to quantify substituent effects.[7][11]

  • Objective: To determine the Hammett constant (σ) for the bromo substituent.

  • Methodology:

    • Standard Reaction: The ionization of benzoic acid in water at 25°C is the standard reaction, for which the reaction constant (ρ) is defined as 1.[12]

    • pKa Measurement: The acid dissociation constants (Ka) for unsubstituted benzoic acid (K₀) and for m-bromobenzoic acid and p-bromobenzoic acid (K) are precisely measured using potentiometric titration with a standardized base (e.g., NaOH). The pH is monitored with a calibrated pH meter. The pKa is equal to the pH at the half-equivalence point.

    • Calculation: The substituent constant (σ) is calculated using the formula: σ = log(K/K₀) = pK₀ - pK.

  • Data Analysis: A positive σ value indicates an electron-withdrawing group that stabilizes the carboxylate anion, increasing the acid's strength (lower pKa) relative to benzoic acid.

Kinetic Studies of Electrophilic Aromatic Substitution
  • Objective: To compare the reaction rate of bromination for this compound relative to benzene.

  • Methodology:

    • Reaction Setup: Two parallel reactions are set up under identical conditions (temperature, solvent, initial concentrations). One contains benzene, and the other contains this compound. A brominating agent (e.g., Br₂ and a Lewis acid catalyst like FeBr₃) is added to initiate the reaction.[13]

    • Monitoring: Aliquots are withdrawn from each reaction mixture at specific time intervals. The reaction is quenched (e.g., by adding a reducing agent to consume excess Br₂).

    • Analysis: The concentrations of reactants and products in each aliquot are determined using a calibrated analytical technique, typically Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

    • Rate Calculation: The rate of disappearance of the aromatic starting material is plotted against time. From this data, the rate constant (k) for each reaction is determined. The ratio of k(this compound)/k(benzene) provides a quantitative measure of the deactivating effect of the bromo group.

Kinetic_Workflow

Spectroscopic Analysis
  • Objective: To probe the electronic environment of the this compound molecule.

  • Methodologies:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample is dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed. The chemical shifts (δ) of the ¹H and ¹³C nuclei provide detailed information about electron density around each atom.[8]

    • Infrared (IR) Spectroscopy: Neat liquid or a solution of this compound is exposed to IR radiation. The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of its chemical bonds (e.g., C-H, C=C, C-Br), which can indicate bond strength and character.[1]

    • UV-Visible Spectroscopy: A dilute solution of this compound is analyzed to obtain its absorption spectrum. The wavelengths of maximum absorbance (λ_max) correspond to electronic transitions within the π-system.[14]

Conclusion

The bromo group in this compound presents a classic example of competing electronic effects. Its strong, electron-withdrawing inductive effect (-I) deactivates the aromatic ring towards electrophilic attack. Simultaneously, its weaker, electron-donating resonance effect (+M) directs incoming electrophiles to the ortho and para positions. Furthermore, the steric bulk of the bromine atom plays a crucial role in modulating regioselectivity, often favoring the less hindered para product. A quantitative, data-driven understanding of these principles is indispensable for professionals in chemistry and drug development, enabling the precise control of chemical reactions and the rational design of molecules with desired properties.

References

Visualizing Spectroscopic Relationships and Processes

Author: BenchChem Technical Support Team. Date: December 2025

Table 3: Mass Spectrometry (MS) Data for Bromobenzene (B47551)

m/z (Mass-to-Charge Ratio) Assignment Notes
156, 158[C₆H₅⁷⁹Br]⁺, [C₆H₅⁸¹Br]⁺Molecular ion (M⁺) peaks, showing the characteristic ~1:1 isotopic pattern for bromine.
77[C₆H₅]⁺Base peak, resulting from the loss of a bromine radical (•Br) from the molecular ion.
51[C₄H₃]⁺Fragment ion, resulting from the loss of acetylene (B1199291) (C₂H₂) from the phenyl cation.

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective method for the analysis of volatile and semi-volatile compounds like this compound, providing both separation and identification.

  • Sample Preparation : Prepare a dilute solution of this compound (e.g., ~10 µg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane. The sample should be free of particulate matter.

  • Instrumentation Setup :

    • Gas Chromatograph (GC) :

      • Injector : Use a split/splitless injector, typically in split mode to prevent column overload. Set the injector temperature to around 250 °C.

      • Column : A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.

      • Carrier Gas : Use helium at a constant flow rate (e.g., 1 mL/min).

      • Oven Program : A typical temperature program would be to hold at an initial temperature (e.g., 50 °C) for a few minutes, then ramp the temperature up to a final value (e.g., 250 °C).

    • Mass Spectrometer (MS) :

      • Ionization Mode : Use Electron Ionization (EI) at 70 eV.

      • Mass Analyzer : Set to scan a mass range of, for example, m/z 40-200.

      • Transfer Line Temperature : Set to a temperature that prevents condensation of the sample (e.g., 280 °C).

  • Data Acquisition : Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. The data system will record the total ion chromatogram (TIC) and the mass spectrum of the eluting components.

  • Data Analysis : Identify the peak corresponding to this compound in the TIC. Analyze the corresponding mass spectrum to confirm the molecular weight and fragmentation pattern. The spectrum can also be compared to a library database (e.g., NIST) for confirmation.

The following diagrams illustrate the logical flow of spectroscopic analysis and the specific fragmentation process for this compound.

SpectroscopicAnalysisWorkflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample This compound (Liquid) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (ATR-FTIR) Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS Structure Molecular Structure (Carbon-Hydrogen Framework) NMR->Structure FunctionalGroups Functional Groups (C-H, C=C, C-Br bonds) IR->FunctionalGroups MolWeight Molecular Weight & Formula (Isotopic Abundance) MS->MolWeight Final Comprehensive Structural Elucidation Structure->Final FunctionalGroups->Final MolWeight->Final

Caption: Workflow for the comprehensive spectroscopic analysis of this compound.

BromobenzeneFragmentation Mass Spectrometry Fragmentation of this compound MolIon C₆H₅Br⁺• m/z = 156/158 LossBr - Br• MolIon->LossBr PhenylCation C₆H₅⁺ m/z = 77 LossBr->PhenylCation LossC2H2 - C₂H₂ PhenylCation->LossC2H2 C4H3 C₄H₃⁺ m/z = 51 LossC2H2->C4H3

Caption: Primary fragmentation pathway of this compound in mass spectrometry.

SpectroscopicInformation Information from Different Spectroscopic Techniques cluster_info Structural Information cluster_tech Spectroscopic Technique This compound This compound Structure Connectivity Proton & Carbon Environments (Connectivity) This compound->Connectivity Vibrations Vibrational Modes (Functional Groups) This compound->Vibrations Mass Molecular Mass & Formula (Isotopic Pattern) This compound->Mass NMR NMR Connectivity->NMR IR IR Vibrations->IR MS MS Mass->MS

Caption: Relationship between spectroscopic techniques and the structural information they provide for this compound.

Quantum chemical calculations on bromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Quantum Chemical Calculations on Bromobenzene (B47551)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (C₆H₅Br) is an aryl halide widely utilized as a synthetic intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] It serves as a canonical substrate for fundamental organic reactions, including Grignard reactions and palladium-catalyzed cross-coupling methodologies.[2][3] Understanding the intricate details of its molecular structure, electronic properties, and reactivity is paramount for optimizing synthetic routes and designing novel molecular entities.

Quantum chemical calculations provide a powerful theoretical framework for elucidating these properties at the atomic level. By solving approximations of the Schrödinger equation, these computational methods can predict molecular geometries, vibrational spectra, electronic behavior, and reaction pathways with remarkable accuracy.[4] This guide offers a comprehensive overview of the application of quantum chemical calculations to this compound, presenting key methodologies, quantitative data, and practical protocols for computational analysis.

Computational Methodologies

The selection of an appropriate computational method and basis set is crucial for obtaining reliable results. The choice represents a trade-off between accuracy and computational cost.

  • Density Functional Theory (DFT): DFT is the workhorse of modern computational chemistry, offering a favorable balance of accuracy and efficiency.[5] Functionals such as the hybrid B3LYP and the meta-hybrid M06-2X are commonly employed for studying substituted benzenes.[6][7] B3LYP is well-regarded for geometry optimizations and vibrational frequency calculations, while M06-2X often provides improved accuracy for reaction energetics.

  • Ab Initio Methods: These methods are derived directly from theoretical principles without the inclusion of empirical parameters.

    • Hartree-Fock (HF): While a foundational method, HF neglects electron correlation, limiting its quantitative accuracy.[6]

    • Post-HF Methods: Methods like Møller-Plesset perturbation theory (MP2) and multiconfigurational self-consistent field (MCSCF) followed by second-order perturbation theory (MS-CASPT2) provide higher accuracy by systematically including electron correlation.[8][9][10] These are particularly important for accurately describing excited states and photodissociation processes.[8][9]

  • Time-Dependent Density Functional Theory (TD-DFT): TD-DFT is the standard method for calculating vertical excitation energies and simulating UV-Vis absorption spectra, providing insights into the electronic transitions of the molecule.[11][12][13]

  • Basis Sets: The basis set is the set of mathematical functions used to build the molecular orbitals.

    • Pople-style: Basis sets like 6-31G(d,p) and the more flexible 6-311++G(d,p) are widely used. The inclusion of polarization functions (d,p) and diffuse functions (+) is critical for accurately describing the bonding and electron distribution in molecules with heteroatoms like bromine.[6][14][15]

    • Dunning's Correlation-Consistent: Sets like aug-cc-pVTZ are designed to systematically converge towards the complete basis set limit and are recommended for high-accuracy calculations.[16] For heavy atoms like bromine, effective core potentials (ECPs) can be used to reduce computational cost by treating the core electrons implicitly.[16]

Data Presentation: Calculated Molecular Properties

Quantum chemical calculations yield a wealth of quantitative data. The following tables summarize key properties of this compound calculated using various levels of theory and compare them with available experimental data.

Table 1: Optimized Geometric Parameters

Calculations provide a detailed picture of the molecular structure. The optimized geometry of this compound shows minimal distortion of the benzene (B151609) ring from its ideal hexagonal shape.[3]

ParameterB3LYP/6-311++G(d,p)MP2/6-311++G(2df,2p)[10]Experimental[3][10]
Bond Lengths (Å)
C-Br1.9121.906~1.89 - 1.91
C-C (avg.)1.3931.395~1.395
C-H (avg.)1.0841.083-
**Bond Angles (°) **
C2-C1-C6120.0120.0~120.0
C1-C2-H119.8--
Table 2: Vibrational Frequencies

Vibrational analysis is used to predict infrared (IR) and Raman spectra. Calculated harmonic frequencies are often scaled by an empirical factor (e.g., ~0.97 for B3LYP) to better match experimental anharmonic frequencies.[17][18]

Vibrational ModeDescriptionB3LYP/6-311++G(d,p) (Scaled, cm⁻¹)Experimental (IR, cm⁻¹)[19]
~3060C-H stretch3065~3400
~1570C-C ring stretch1575~1700
~1440C-H in-plane bend1443~1469
~1020C-Br stretch1021~1185, ~727
~730C-H out-of-plane wag734~1007
~680Ring deformation682~681
Table 3: Electronic and Thermochemical Properties

Frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity and electronic transitions.[5][20] The HOMO-LUMO energy gap is an indicator of molecular stability.[20]

PropertyB3LYP/6-31G(d,p)[1]B3LYP/6-311++G(d,p)[14]
Electronic Properties
HOMO Energy (eV)-6.65-6.89
LUMO Energy (eV)-0.49-0.45
HOMO-LUMO Gap (eV)6.166.44
Dipole Moment (Debye)-1.68
Thermochemical Properties (298.15 K)
Zero-Point Energy (kcal/mol)-60.5
Thermal Energy (kcal/mol)-64.7
Heat Capacity (Cv) (cal/mol·K)-24.3
Entropy (S) (cal/mol·K)-79.8
Table 4: Calculated Electronic Transitions (UV-Vis)

TD-DFT calculations predict the energies of electronic excitations, which correspond to absorption bands in UV-Vis spectroscopy.

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Experimental (nm)[19]
S₀ → S₁ (π→π)4.70263.80.007264
S₀ → S₂ (π→π)5.85212.00.132210

Experimental and Computational Protocols

Protocol 1: DFT Geometry Optimization and Frequency Calculation

This protocol outlines a standard procedure for calculating the properties of this compound using the Gaussian software package.[5]

  • Structure Input: Build the this compound molecule using a graphical interface like GaussView or by providing Cartesian coordinates in the input file.

  • Method Selection: Specify the desired method and basis set in the route section of the input file. For a reliable general-purpose calculation, B3LYP/6-311++G(d,p) is a suitable choice.

  • Job Type: Define the calculation type. A typical workflow involves geometry optimization followed by a frequency calculation to ensure the optimized structure is a true energy minimum. The keyword is Opt Freq.

  • Execution: Run the Gaussian calculation.

  • Analysis of Output:

    • Convergence: Confirm that the geometry optimization has converged successfully.

    • Vibrational Frequencies: Check the output of the frequency calculation. The absence of imaginary frequencies confirms that the structure is a stable minimum.

    • Data Extraction: Extract optimized bond lengths, angles, vibrational modes, and electronic properties (HOMO/LUMO energies, dipole moment) from the output file.

Protocol 2: Spectroscopic Analysis (FT-IR/FT-Raman)

Experimental spectra are essential for validating computational results.

  • Sample Preparation: Obtain a pure sample of this compound. For FT-IR, this may be analyzed as a neat liquid between salt plates (e.g., KBr). For FT-Raman, the liquid sample is placed in a suitable container (e.g., NMR tube).[6]

  • Instrumentation: Use a Fourier Transform spectrometer (e.g., Bruker IFS-66V). For FT-IR, a Globar source and MCT detector are common. For FT-Raman, an Nd:YAG laser (1064 nm) is used for excitation to minimize fluorescence.[6][21]

  • Data Acquisition: Record the spectra over a standard range (e.g., 4000–400 cm⁻¹ for IR, 3500–50 cm⁻¹ for Raman) with appropriate resolution (e.g., ±2 cm⁻¹).[6]

  • Data Processing: Perform baseline correction and peak picking to identify the experimental vibrational frequencies.

Protocol 3: Synthesis of p-Bromonitrobenzene (Nitration)

This protocol provides a condensed overview of a common electrophilic aromatic substitution reaction involving this compound.[22][23]

  • Acid Mixture: Prepare a nitrating mixture by carefully adding concentrated sulfuric acid to concentrated nitric acid in a flask, cooled in a water bath.[23]

  • Addition of this compound: Slowly add this compound to the stirring acid mixture, maintaining a controlled temperature (e.g., below 60°C) as the reaction is exothermic.[23]

  • Reaction: Gently heat the mixture (e.g., to 60-70°C) for a set period (e.g., 30 minutes) to drive the reaction to completion.

  • Workup: Pour the cooled reaction mixture over crushed ice. The product will precipitate as a solid.

  • Isolation and Purification: Collect the crude product by vacuum filtration. Purify the product by recrystallization from a suitable solvent, such as ethanol, to isolate the major para isomer from the minor ortho isomer.[22]

Visualizations

Diagrams created using Graphviz (DOT language) help visualize complex workflows and relationships.

Computational Workflow

G cluster_input Input Preparation cluster_calc Quantum Calculation cluster_analysis Data Analysis & Validation mol_build 1. Build Molecule (this compound) method_select 2. Select Method & Basis Set (e.g., B3LYP/6-311++G(d,p)) mol_build->method_select geom_opt 3. Geometry Optimization method_select->geom_opt freq_calc 4. Frequency Calculation geom_opt->freq_calc check_min 5. Verify True Minimum (No Imaginary Frequencies) freq_calc->check_min extract_data 6. Extract Properties (Geometry, Energies, Spectra) check_min->extract_data compare_exp 7. Compare with Experiment extract_data->compare_exp

Caption: General workflow for quantum chemical calculations.

Reaction Pathway: Electrophilic Bromination

G reactant_label Reactants benzene Benzene (C₆H₆) intermediate_label σ-complex Intermediate sigma_complex [C₆H₆Br]⁺[FeBr₄]⁻ product_label Products This compound This compound (C₆H₅Br) benzene->sigma_complex + Br⁺[FeBr₄]⁻ br2_febr3 Br₂ + FeBr₃ br2_febr3->sigma_complex + Br⁺[FeBr₄]⁻ sigma_complex->this compound - H⁺ hbr_febr3 HBr + FeBr₃ sigma_complex->hbr_febr3 - H⁺

Caption: Mechanism of benzene bromination to form this compound.

Frontier Molecular Orbitals

G lumo_label LUMO (Lowest Unoccupied MO) lumo Energy = -0.45 eV homo_label HOMO (Highest Occupied MO) homo Energy = -6.89 eV homo->lumo  ΔE = 6.44 eV (Electronic Excitation)

Caption: HOMO-LUMO energy gap in this compound.

Conclusion

Quantum chemical calculations offer indispensable tools for the detailed investigation of this compound. As demonstrated, methods like DFT and TD-DFT can accurately predict molecular geometries, vibrational spectra, and electronic properties, with results that show good agreement with experimental data. These computational insights are crucial for understanding reaction mechanisms, such as electrophilic substitution and photodissociation, and for predicting the behavior of this compound derivatives in complex chemical environments. For professionals in research and drug development, leveraging these computational techniques enables a more rational approach to molecular design and reaction optimization, ultimately accelerating the discovery process.

References

Unveiling Solute-Solvent Interactions: A Technical Guide to the Solvatochromic Effects of Bromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the solvatochromic effects exhibited by bromobenzene (B47551) in a variety of solvents. Tailored for researchers, scientists, and professionals in drug development, this document details the underlying principles of solvatochromism, presents quantitative data on the spectral shifts of this compound, and provides comprehensive experimental protocols for reproducing and extending these findings. Understanding the influence of solvent environments on the electronic transitions of molecules like this compound is crucial for optimizing reaction conditions, developing analytical methods, and gaining insights into molecular-level interactions.

Introduction to Solvatochromism

Solvatochromism refers to the change in the color of a chemical substance when dissolved in different solvents.[1] This phenomenon arises from the differential solvation of the ground and excited electronic states of the solute molecule.[1] The polarity of the solvent, its ability to form hydrogen bonds, and its polarizability all contribute to the stabilization or destabilization of these electronic states, resulting in a shift in the wavelength of maximum absorption (λmax) in the UV-Visible spectrum.[1]

This compound, an aromatic compound, exhibits subtle but measurable solvatochromic shifts. The electronic transitions within the benzene (B151609) ring are influenced by the surrounding solvent molecules. By systematically studying these shifts in a range of solvents with varying polarities, it is possible to quantify the nature and strength of solute-solvent interactions. This guide utilizes established solvent polarity scales, such as the Kamlet-Taft parameters (α, β, and π*) and Reichardt's ET(30) values, to correlate the observed spectral data with the physicochemical properties of the solvents.

Data Presentation: Solvatochromic Shifts of this compound

The following table summarizes the UV-Visible absorption maxima (λmax) of this compound recorded in a selection of solvents with diverse polarities. The corresponding Kamlet-Taft and Reichardt's solvent polarity parameters are included to facilitate correlation analysis.

Solventλmax (nm)ET(30) (kcal/mol)α (Hydrogen Bond Acidity)β (Hydrogen Bond Basicity)π* (Dipolarity/Polarizability)
Cyclohexane26331.20.000.000.00
Methanol26555.40.980.620.60
Ethanol (B145695)213.5¹51.90.860.750.54
Acetonitrile26445.60.190.400.75
Dimethyl Sulfoxide (DMSO)26845.10.000.761.00

¹ Note: The λmax value for ethanol is based on a literature value reported for "alcohol".[2] For the purpose of this guide, ethanol is used as a representative alcohol.

Experimental Protocols

The following is a detailed methodology for the determination of the solvatochromic effects of this compound.

Materials and Instrumentation
  • This compound: Analytical grade, freshly distilled.

  • Solvents: Spectroscopic grade (e.g., cyclohexane, methanol, ethanol, acetonitrile, dimethyl sulfoxide).

  • UV-Visible Spectrophotometer: A double-beam instrument capable of scanning in the UV region (typically 200-400 nm) with a resolution of at least 1 nm.

  • Quartz Cuvettes: Matched pair with a 1 cm path length.

  • Volumetric Glassware: Calibrated for accurate solution preparation.

Preparation of Solutions
  • Stock Solution of this compound: Prepare a stock solution of this compound in a relatively non-polar solvent, such as cyclohexane, at a concentration of approximately 10⁻³ M.

  • Working Solutions: From the stock solution, prepare a series of dilute solutions of this compound in each of the chosen solvents. The final concentration should be adjusted to yield an absorbance in the range of 0.5 to 1.2 at the λmax to ensure adherence to the Beer-Lambert law.[3] A typical final concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

Spectroscopic Measurement
  • Instrument Calibration: Calibrate the spectrophotometer according to the manufacturer's instructions.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used for the measurement and record a baseline spectrum. This will serve as the reference.

  • Sample Measurement: Rinse the sample cuvette with the this compound solution to be analyzed, then fill the cuvette with the solution.

  • Data Acquisition: Record the UV-Visible absorption spectrum of the this compound solution over a wavelength range that encompasses the expected absorption bands (e.g., 230-300 nm).

  • Determination of λmax: Identify the wavelength of maximum absorbance (λmax) from the recorded spectrum.

  • Repeatability: Repeat the measurements for each solvent at least three times to ensure the reproducibility of the results.

Visualization of Solvatochromic Relationships

The following diagrams illustrate the logical workflow for a solvatochromism experiment and the relationship between solvent polarity and the observed spectral shifts.

experimental_workflow Experimental Workflow for Solvatochromism Study cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_solvents Select Solvents of Varying Polarity prep_stock Prepare this compound Stock Solution prep_solvents->prep_stock prep_working Prepare Dilute Working Solutions prep_stock->prep_working run_blank Record Solvent Blank prep_working->run_blank run_sample Record this compound Spectrum run_blank->run_sample det_lambda Determine λmax run_sample->det_lambda correlate Correlate λmax with Polarity det_lambda->correlate get_params Obtain Solvent Polarity Parameters get_params->correlate interpret Interpret Solute-Solvent Interactions correlate->interpret

Experimental Workflow Diagram.

solvatochromic_relationship Solvent Polarity and Spectral Shift Relationship solvent_polarity Solvent Polarity (e.g., ET(30), π*) solute_solvent_interaction Differential Solvation of Ground and Excited States solvent_polarity->solute_solvent_interaction influences energy_gap Change in Energy Gap (ΔE = E_excited - E_ground) solute_solvent_interaction->energy_gap modifies spectral_shift Solvatochromic Shift (Change in λmax) energy_gap->spectral_shift results in

References

A Comprehensive Guide to the Thermochemical Properties of Bromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a detailed overview of the essential thermochemical data for bromobenzene (B47551) (C₆H₅Br). The information is presented in a structured format to facilitate its use in research, chemical process development, and computational modeling. This guide includes critically evaluated data, in-depth descriptions of experimental methodologies, and a logical workflow for the determination and application of thermochemical properties.

Core Thermochemical Data

The following tables summarize the key thermochemical properties of this compound. These values have been compiled from various reputable sources, including the National Institute of Standards and Technology (NIST) WebBook and peer-reviewed scientific literature.

Table 1: Standard Molar Enthalpy and Entropy

PropertyValueUnitsTemperature (K)Pressure (atm)Reference
Standard Molar Enthalpy of Formation (liquid), ΔfH°69.9 ± 1.3kJ/mol298.151NIST WebBook
Standard Molar Entropy (liquid), S°235.7 ± 2.1J/mol·K298.151NIST WebBook
Standard Molar Entropy (ideal gas), S°323.73J/mol·K293.001[1][2]

Table 2: Heat Capacity

PhaseHeat Capacity (Cp)UnitsTemperature (K)Pressure (atm)Reference
Liquid151.5J/mol·K293.21NIST WebBook
Liquid151.0J/mol·K2981NIST WebBook

Table 3: Phase Change Properties

PropertyValueUnitsTemperature (K)Reference
Enthalpy of Fusion, ΔfusH10.702kJ/mol242.40[2]
Entropy of Fusion, ΔfusS44.15J/mol·K242.40[2]
Enthalpy of Vaporization, ΔvapH43.963 ± 0.060kJ/mol293.00[1][2]
Entropy of Vaporization, ΔvapS150.0 ± 0.2J/mol·K293.00[1][2]
Boiling Point429.2KNIST WebBook
Triple Point242.401 ± 0.010K[1][2]

Experimental Protocols

The accurate determination of thermochemical data relies on precise and well-defined experimental techniques. The following sections detail the methodologies for the key experiments cited in this guide.

Adiabatic Calorimetry for Heat Capacity Measurement

Adiabatic calorimetry is a primary technique for determining the heat capacity of a substance as a function of temperature. The principle is to measure the energy required to produce a known temperature change in a sample under conditions where no heat is exchanged with the surroundings.

Apparatus:

  • A sample container (calorimeter) made of a material with known heat capacity.

  • A precision platinum resistance thermometer for temperature measurement.

  • An electrical heater to supply a known amount of energy to the sample.

  • An adiabatic shield surrounding the calorimeter, with its temperature controlled to match that of the calorimeter, minimizing heat loss.

  • A vacuum environment to further reduce heat transfer by convection and conduction.

Procedure:

  • A precisely weighed sample of high-purity this compound is sealed in the calorimeter.

  • The calorimeter is placed within the adiabatic shield, and the system is evacuated.

  • The system is cooled to the starting temperature (e.g., near liquid nitrogen temperature).

  • A known amount of electrical energy (Q) is supplied to the sample through the heater over a specific time interval, causing a small increase in temperature (ΔT).

  • The temperature of the adiabatic shield is continuously adjusted to match the temperature of the calorimeter throughout the heating period.

  • The temperature of the sample is recorded before and after the energy input to determine ΔT.

  • The heat capacity of the sample (C_p,sample) is calculated using the following equation: C_p,sample = (Q / ΔT) - C_p,calorimeter where C_p,calorimeter is the predetermined heat capacity of the empty calorimeter.

  • This process is repeated at various temperatures to obtain a heat capacity curve.

Bomb Calorimetry for Enthalpy of Combustion

Bomb calorimetry is used to determine the heat of combustion of a substance at constant volume. From this, the standard enthalpy of formation can be derived.

Apparatus:

  • A high-pressure stainless steel vessel (the "bomb").

  • A sample cup made of a material that does not react with the sample or products.

  • An ignition wire (e.g., platinum or nichrome).

  • A water bath (calorimeter) surrounding the bomb.

  • A high-precision thermometer to measure the temperature change of the water.

  • A stirrer to ensure uniform temperature distribution in the water.

  • An oxygen source.

Procedure:

  • A known mass of liquid this compound is placed in the sample cup.

  • A small, known length of ignition wire is positioned to be in contact with the sample.

  • A small amount of water is added to the bomb to ensure that the water formed during combustion is in its liquid state.

  • The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

  • The bomb is submerged in a known volume of water in the calorimeter.

  • The initial temperature of the water is recorded.

  • An electric current is passed through the ignition wire, igniting the sample.

  • The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • The heat of combustion at constant volume (ΔU_comb) is calculated from the temperature rise, taking into account the heat capacity of the calorimeter system (bomb, water, etc.), which is determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid).

  • The standard enthalpy of combustion (ΔH°_comb) is then calculated from ΔU_comb using the relationship ΔH = ΔU + Δ(pV).

  • Finally, the standard enthalpy of formation (ΔfH°) is calculated using Hess's law, from the known enthalpies of formation of the combustion products (CO₂, H₂O, and HBr).

Vapor Pressure Measurement for Enthalpy of Vaporization

The enthalpy of vaporization can be determined by measuring the vapor pressure of the liquid as a function of temperature and applying the Clausius-Clapeyron equation.

Apparatus:

  • A temperature-controlled bath.

  • A flask containing the liquid this compound sample.

  • A pressure measurement device (e.g., a manometer or a pressure transducer).

  • A vacuum pump to control the pressure within the system.

Procedure:

  • The this compound sample is placed in the flask, which is connected to the pressure measurement device and the vacuum line.

  • The sample is degassed to remove any dissolved air.

  • The flask is immersed in the temperature-controlled bath, and the system is allowed to reach thermal equilibrium at a specific temperature.

  • The pressure of the system is adjusted using the vacuum pump until the measured pressure corresponds to the vapor pressure of the liquid at that temperature.

  • The temperature and corresponding vapor pressure are recorded.

  • This procedure is repeated for a range of temperatures.

  • The enthalpy of vaporization (Δ_vapH) is determined from the slope of a plot of ln(P) versus 1/T, based on the integrated form of the Clausius-Clapeyron equation: ln(P) = - (Δ_vapH / R) * (1/T) + C where R is the ideal gas constant and C is a constant.

Determination of Thermodynamic Properties from Spectroscopic Data

For ideal gases, thermodynamic functions such as entropy and heat capacity can be calculated with high accuracy using statistical mechanics if the molecular parameters are known from spectroscopic measurements.[1][2] The necessary data includes vibrational frequencies, rotational constants, and the molecule's symmetry.

Required Spectroscopic Data for this compound:

  • Vibrational Frequencies: Obtained from infrared (IR) and Raman spectroscopy. These correspond to the energies of the various vibrational modes of the molecule.

  • Rotational Constants: Determined from microwave spectroscopy. These are related to the moments of inertia of the molecule.

These spectroscopic data are used in the partition function equations of statistical mechanics to calculate the translational, rotational, and vibrational contributions to the overall thermodynamic properties.

Logical Workflow for Thermochemical Data Utilization

The following diagram illustrates the logical workflow from the experimental determination of thermochemical data to its application in scientific and industrial contexts.

Thermochemical_Data_Workflow cluster_experiment Experimental Determination cluster_data Primary Data cluster_derived Derived Thermochemical Properties cluster_application Applications Calorimetry Calorimetry (Adiabatic & Bomb) HeatCapacity Heat Capacity (Cp) Calorimetry->HeatCapacity EnthalpyCombustion Enthalpy of Combustion (ΔcH°) Calorimetry->EnthalpyCombustion Spectroscopy Spectroscopy (IR, Raman, Microwave) VibrationalFreq Vibrational Frequencies Spectroscopy->VibrationalFreq RotationalConst Rotational Constants Spectroscopy->RotationalConst VaporPressure Vapor Pressure Measurement VaporPressureData Vapor Pressure vs. Temp VaporPressure->VaporPressureData Entropy Entropy (S°) HeatCapacity->Entropy Third Law of Thermodynamics ProcessDesign Chemical Process Design & Safety Analysis HeatCapacity->ProcessDesign EnthalpyFormation Enthalpy of Formation (ΔfH°) EnthalpyCombustion->EnthalpyFormation Hess's Law VibrationalFreq->Entropy Statistical Mechanics RotationalConst->Entropy Statistical Mechanics EnthalpyVaporization Enthalpy of Vaporization (ΔvapH) VaporPressureData->EnthalpyVaporization Clausius-Clapeyron Eq. GibbsEnergy Gibbs Free Energy (G°) EnthalpyFormation->GibbsEnergy ReactionEquilibria Reaction Equilibria & Feasibility EnthalpyFormation->ReactionEquilibria EnthalpyFormation->ProcessDesign ComputationalModeling Computational Chemistry & Drug Design EnthalpyFormation->ComputationalModeling Entropy->GibbsEnergy Entropy->ReactionEquilibria Entropy->ComputationalModeling GibbsEnergy->ReactionEquilibria GibbsEnergy->ComputationalModeling EnthalpyVaporization->ProcessDesign

Caption: Workflow for determining and applying thermochemical data.

References

Phase transfer catalysis involving bromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Phase Transfer Catalysis Involving Bromobenzene (B47551)

Abstract

Phase Transfer Catalysis (PTC) represents a powerful and versatile methodology in synthetic organic chemistry, enabling reactions between reactants located in separate, immiscible phases. This technique is particularly advantageous for reactions involving aryl halides like this compound, which are typically soluble in organic solvents, and inorganic nucleophiles, which are often soluble only in water. By employing a phase transfer agent, PTC facilitates the transport of the nucleophile into the organic phase, dramatically accelerating reaction rates, improving yields, and allowing for milder reaction conditions. This guide provides a comprehensive overview of the core principles of PTC, its application in key transformations of this compound—including nucleophilic substitution, cyanation, and alkylation—and its relevance in the synthesis of pharmaceutical intermediates. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to offer a practical resource for researchers, scientists, and drug development professionals.

Core Principles of Phase Transfer Catalysis

Phase Transfer Catalysis operates by overcoming the mutual insolubility of reactants. The process typically involves an organic phase containing the substrate (e.g., this compound) and an aqueous phase containing an ionic nucleophile. The catalyst, usually a quaternary ammonium (B1175870) or phosphonium (B103445) salt, forms an ion pair with the nucleophile in the aqueous phase.[1][2][3] Due to the lipophilic nature of its alkyl or aryl groups, this new ion pair is soluble in the organic phase and can migrate across the phase boundary.[2] Once in the organic phase, the "naked" anion is highly reactive and readily participates in the desired reaction with the substrate.[4] The catalyst is then regenerated and returns to the aqueous phase to repeat the cycle.[2] This continuous process avoids the need for expensive, anhydrous, or polar aprotic solvents.[5]

PTC_Mechanism General Mechanism of Phase Transfer Catalysis aq_reagents Nucleophile (Nu⁻) + Cation (M⁺) catalyst_org Catalyst-Anion Pair (Q⁺Nu⁻) aq_reagents->catalyst_org Anion Exchange at Interface catalyst_aq Catalyst (Q⁺X⁻) org_substrate Substrate (this compound, Ar-Br) product Product (Ar-Nu) org_substrate->product Reaction product->catalyst_aq Catalyst Regeneration (Q⁺Br⁻) catalyst_org->org_substrate Nucleophilic Attack

Caption: The catalytic cycle in phase transfer catalysis.

Key Reactions of this compound using PTC

Nucleophilic Aromatic Substitution (SNAr)

While this compound is generally unreactive towards nucleophilic aromatic substitution under standard conditions, PTC can promote these reactions, particularly with activated systems or when coupled with transition metal catalysis. The catalyst enhances the nucleophilicity of the attacking species in the organic phase.[6] Common catalysts for these transformations are lipophilic quaternary 'onium salts, such as hexadecyltributylphosphonium bromide.[6]

Cyanation Reactions

The synthesis of benzonitriles from this compound is a critical transformation in the production of pharmaceuticals and agrochemicals. PTC is instrumental in facilitating this reaction, often in conjunction with a transition metal co-catalyst like palladium or nickel.[7][8][9] The phase transfer catalyst, such as a quaternary ammonium salt, transports the cyanide anion (from NaCN, KCN, or Zn(CN)₂) into the organic phase to participate in the catalytic cycle.[7]

The general mechanism for nickel-catalyzed cyanation involves the oxidative addition of this compound to a Ni(0) complex, followed by ligand exchange with the cyanide anion brought into the organic phase by the PTC. Reductive elimination then yields the benzonitrile (B105546) product and regenerates the Ni(0) catalyst.[7]

Ni_Cyanation_Cycle Simplified Nickel-Catalyzed Cyanation Cycle under PTC Ni0 Ni(0)L_n OxAdd Ar-Ni(II)-Br Ni0->OxAdd Oxidative Addition LigEx Ar-Ni(II)-CN OxAdd->LigEx Ligand Exchange LigEx->Ni0 Catalyst Regeneration Product Ar-CN (Benzonitrile) LigEx->Product Reductive Elimination ArBr This compound (Ar-Br) ArBr->OxAdd PTC_CN Q⁺CN⁻ (from aq. phase) PTC_CN->LigEx

Caption: Catalytic cycle for the PTC-assisted cyanation of this compound.

Alkylation and Etherification Reactions

PTC is a highly efficient technology for Williamson ether synthesis and other C-alkylation reactions.[10] For this compound, this typically involves its conversion to a nucleophile like phenoxide, which then reacts with an alkyl halide. The role of the PTC is to transport the phenoxide or other carbanion from the aqueous or solid phase into the organic phase. Tetrabutylammonium bromide (TBAB) is a commonly used catalyst for these reactions.[11][12]

Table 1: Comparison of Phase Transfer Catalysts in Phenyl Butyl Ether Synthesis Reaction Conditions: Sodium phenoxide (0.03 mol), n-Butyl Bromide (0.03 mol), Toluene (B28343) (25 cm³), Water (20 cm³), 70°C, 4 hours.[11]

CatalystCatalyst Concentration (mol)Yield (%)
BPBPB*0.001>95 (Quantitative)
TBAB**0.001~90
BDAB***0.001~85

*BPBPB: 3,5-Bis[(2-methyl-naphthylene-1-yl)-phenyl-amino-phenyl]-butyl-(2-methoxy-naphthalene-1-yl)–phenylammoniumbromide[11] **TBAB: Tetrabutylammonium bromide[11] ***BDAB: Butyldimethylanilinium bromide[11]

Hydroxylation Reactions

Direct hydroxylation of this compound to bromophenol using typical PTC conditions is less common. This transformation is often achieved through other means, such as biocatalytic methods involving microbial enzymes or transition-metal-catalyzed processes that may not strictly follow the classic liquid-liquid PTC model.[13][14][15] For instance, microsomal metabolism can convert this compound to o-bromophenol via a This compound-2,3-oxide (B1229446) intermediate.[13]

Experimental Protocols

Protocol: Synthesis of Phenyl Butyl Ether via PTC (Etherification)

This protocol is adapted from the procedure described for the Williamson ether synthesis using PTC.[11]

Materials:

  • Sodium phenoxide (0.03 mol, 3.48 g)

  • n-Butyl bromide (0.03 mol, 4.11 g, 3.24 mL)

  • Toluene (25 mL)

  • Deionized Water (20 mL)

  • Tetrabutylammonium bromide (TBAB) (0.001 mol, 0.322 g)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

Procedure:

  • Set up a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add sodium phenoxide (0.03 mol) and deionized water (20 mL) to the flask and stir until dissolved.

  • Add toluene (25 mL) followed by n-butyl bromide (0.03 mol).

  • Add the phase transfer catalyst, TBAB (0.001 mol).

  • Heat the biphasic mixture to 70°C with vigorous stirring to ensure efficient mixing of the phases.

  • Maintain the reaction at 70°C for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel. Separate the organic layer from the aqueous layer.

  • Wash the organic layer with 1 M NaOH (2 x 15 mL) to remove any unreacted phenol (B47542), followed by brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude phenyl butyl ether.

  • Purify the product by vacuum distillation or column chromatography if necessary.

Experimental_Workflow General Experimental Workflow for a PTC Reaction A 1. Reaction Setup (Combine aqueous & organic reactants with PTC) B 2. Reaction (Heat and stir vigorously for specified time) A->B C 3. Workup (Cool to RT, phase separation) B->C D 4. Extraction & Washing (Isolate organic layer, wash with base/brine) C->D E 5. Drying & Concentration (Dry with Na₂SO₄, remove solvent) D->E F 6. Purification & Analysis (Chromatography or Distillation, NMR/GC-MS) E->F

Caption: A typical workflow for conducting and processing a PTC reaction.

Protocol: Nickel-Catalyzed Cyanation of this compound

This protocol is a representative procedure based on descriptions of nickel-catalyzed cyanations.[7][8]

Materials:

  • This compound (10 mmol, 1.57 g, 1.05 mL)

  • Sodium Cyanide (NaCN) (12 mmol, 0.59 g)

  • Nickel(II) Chloride (e.g., NiCl₂(dppe)) (0.3 mmol, 158 mg)

  • Zinc powder (reductant) (0.5 mmol, 33 mg)

  • Tetrabutylammonium bromide (TBAB) (1 mmol, 0.322 g)

  • Toluene (20 mL)

  • Deionized Water (10 mL)

  • Inert atmosphere setup (e.g., Schlenk line with Nitrogen or Argon)

Procedure:

  • To a dry, oven-baked Schlenk flask under an inert atmosphere, add the nickel catalyst, zinc powder, and TBAB.

  • Add toluene, followed by this compound via syringe.

  • In a separate flask, carefully dissolve sodium cyanide in deionized water. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Transfer the aqueous cyanide solution to the reaction flask via cannula or syringe.

  • Heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitor the reaction for 6-12 hours until the starting material is consumed (as determined by GC or TLC).

  • Cool the mixture to room temperature. Carefully quench any residual cyanide with an oxidizing agent like aqueous bleach (sodium hypochlorite) or hydrogen peroxide solution under basic conditions.

  • Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of Celite to remove insoluble salts and the catalyst.

  • Transfer the filtrate to a separatory funnel, separate the layers, and wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the resulting benzonitrile by column chromatography on silica (B1680970) gel or distillation.

Applications in Drug Development

The reactions facilitated by PTC are fundamental to the synthesis of many pharmaceutical active ingredients and intermediates.[16][17]

  • Benzonitriles: These are versatile precursors for synthesizing amines, amides, and carboxylic acids, which are common functional groups in drug molecules.

  • Diarylethers: The ether linkage is present in numerous drugs. PTC provides a robust method for their synthesis, as seen in the preparation of intermediates for drugs like o-nitrodiphenyl ether.[1]

  • Alkylated Intermediates: Asymmetric PTC, using chiral catalysts derived from cinchona alkaloids, allows for the enantioselective synthesis of α-amino acids, which are the building blocks of many modern drugs.[1][18] The alkylation of glycine (B1666218) Schiff bases is a prominent example of this application.[18]

Conclusion

Phase Transfer Catalysis is an indispensable tool for reactions involving this compound and other aryl halides. Its ability to unite reactants from immiscible phases under mild conditions leads to faster reactions, higher yields, and simplified workup procedures.[5] As a green chemistry technique, it often reduces the need for hazardous organic solvents by enabling the use of water.[11][17] For professionals in drug development and fine chemical synthesis, a thorough understanding of PTC principles and applications provides a significant advantage in designing efficient, cost-effective, and environmentally benign synthetic routes.

References

The Phenyl Group's Gateway: A Technical Guide to the Historical Development of Bromobenzene in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bromobenzene (B47551), a simple aryl halide, has served as a cornerstone in the edifice of modern organic synthesis. Its journey from a basic building block to a versatile coupling partner in complex, stereoselective transformations reflects the broader evolution of synthetic chemistry itself. This technical guide provides an in-depth exploration of the historical development of this compound's applications, focusing on its pivotal role in the Grignard reaction, the Suzuki-Miyaura coupling, and the Buchwald-Hartwig amination. Detailed experimental protocols for these key transformations are provided, alongside a quantitative analysis of their evolution.

From Organometallics to Cross-Coupling: A Historical Overview

Initially, the reactivity of this compound was primarily harnessed through the formation of organometallic reagents. The advent of the Grignard reaction in the early 20th century provided the first reliable method for reversing the polarity of the aryl carbon, transforming it from an electrophilic to a nucleophilic center. This opened the door to a plethora of carbon-carbon bond-forming reactions.

The latter half of the 20th century witnessed a paradigm shift with the emergence of palladium-catalyzed cross-coupling reactions. These transformations, which earned their pioneers the 2010 Nobel Prize in Chemistry, revolutionized the synthesis of biaryls, arylamines, and other complex aromatic structures. This compound, being more reactive than aryl chlorides and more cost-effective than aryl iodides, quickly became a workhorse substrate in this new era of synthesis. The development of increasingly sophisticated phosphine (B1218219) ligands and catalyst systems has continually expanded the scope and efficiency of these reactions, enabling their application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

The Grignard Reaction: The Dawn of Aryl Nucleophiles

The reaction of this compound with magnesium metal to form phenylmagnesium bromide is a classic and foundational transformation in organic synthesis. Discovered by Victor Grignard in the early 1900s, this organometallic reagent provides a powerful nucleophilic phenyl source for the formation of new carbon-carbon bonds. Its early applications focused on reactions with carbonyl compounds to produce alcohols and with carbon dioxide to synthesize benzoic acid.

Quantitative Data: Grignard Reaction of this compound
ElectrophileProductYear (Reported)Catalyst/ConditionsYield (%)Reference
Carbon DioxideBenzoic Acid~1900s1. Mg, Et₂O2. CO₂3. H₃O⁺Typically highGeneral textbook knowledge
BenzaldehydeDiphenylmethanolEarly 20th Century1. Mg, Et₂O2. PhCHO3. H₃O⁺Good to ExcellentGeneral textbook knowledge
Acetone2-Phenyl-2-propanolEarly 20th Century1. Mg, Et₂O2. (CH₃)₂CO3. H₃O⁺Good to ExcellentGeneral textbook knowledge
Ethyl benzoateTriphenylmethanolEarly 20th Century1. Mg, Et₂O (2 equiv.)2. PhCO₂Et3. H₃O⁺Good to Excellent
Experimental Protocol: Synthesis of Benzoic Acid via Grignard Reaction

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • This compound

  • Iodine crystal (as initiator)

  • Dry ice (solid CO₂)

  • 6 M Hydrochloric acid

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings (1.0 equiv.). Add a small crystal of iodine. To the dropping funnel, add a solution of this compound (1.0 equiv.) in anhydrous diethyl ether.

  • Add a small portion of the this compound solution to the magnesium. The reaction is initiated, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether.

  • Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

  • Carbonation: Cool the reaction mixture in an ice bath. Cautiously add crushed dry ice to the flask.

  • Work-up: After the excess dry ice has sublimed, slowly add 6 M HCl to the reaction mixture with stirring to quench the reaction and dissolve the magnesium salts.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and extract with a saturated solution of sodium bicarbonate.

  • Acidify the aqueous bicarbonate layer with 6 M HCl to precipitate the benzoic acid.

  • Purification: Collect the benzoic acid by vacuum filtration, wash with cold water, and dry. Recrystallize from hot water if necessary.

Logical Workflow for Grignard Reaction

Grignard_Workflow reagents This compound + Mg in Et₂O grignard Phenylmagnesium Bromide Formation reagents->grignard Initiation reaction Nucleophilic Addition grignard->reaction electrophile Electrophile (e.g., CO₂) electrophile->reaction workup Acidic Work-up reaction->workup Intermediate Salt product Final Product (e.g., Benzoic Acid) workup->product

Workflow for a typical Grignard reaction.

The Suzuki-Miyaura Coupling: A Revolution in Biaryl Synthesis

The palladium-catalyzed cross-coupling of an organoboron compound with an organic halide, first reported by Akira Suzuki and Norio Miyaura in 1979, has become one of the most important and widely used methods for the construction of C(sp²)-C(sp²) bonds. This compound is an ideal substrate for this reaction, offering a good balance of reactivity and cost. The evolution of the Suzuki-Miyaura coupling has been marked by the development of more active and stable palladium catalysts and a wider range of compatible reaction conditions.

Quantitative Data: Evolution of the Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Year (Era)Palladium CatalystLigandBaseSolventTemp (°C)Yield (%)Reference
Early (1980s) Pd(PPh₃)₄PPh₃Na₂CO₃Benzene/H₂ORefluxModerate to GoodGeneral textbook knowledge
Mid (1990s-2000s) Pd(OAc)₂P(o-tol)₃, P(t-Bu)₃K₂CO₃, K₃PO₄Toluene (B28343), Dioxane80-110Good to Excellent
Modern (2010s-Present) Pd₂(dba)₃, PdCl₂(dppf)Buchwald ligands (e.g., SPhos, XPhos), NHCsCs₂CO₃, K₃PO₄Toluene, Dioxane, THFRT - 100Excellent
Experimental Protocol: Suzuki-Miyaura Coupling of this compound and Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (B84403) (K₃PO₄)

  • Anhydrous toluene

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), potassium phosphate (2.0 equiv.), palladium(II) acetate (0.02 equiv.), and SPhos (0.04 equiv.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene via syringe.

  • Reaction: Heat the mixture in an oil bath at 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the biphenyl (B1667301) product.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling.

The Buchwald-Hartwig Amination: A New Frontier in C-N Bond Formation

The palladium-catalyzed amination of aryl halides, developed independently by Stephen Buchwald and John Hartwig in the mid-1990s, has become an indispensable method for the synthesis of arylamines. This reaction offers a significant improvement over traditional methods, such as the Ullmann condensation, by providing milder reaction conditions and broader substrate scope. This compound is a common and effective coupling partner in this transformation. The development of this reaction is a story of ligand evolution, with each new generation of phosphine ligands enabling the coupling of a wider array of amines and aryl halides under increasingly mild conditions.

Quantitative Data: Evolution of the Buchwald-Hartwig Amination of this compound
GenerationYear (Era)Ligand ExampleBaseSolventTemp (°C)Amine ScopeYieldsReference
First Mid-1990sP(o-tol)₃NaOt-BuToluene80-110Secondary aminesModerate to Good
Second Late 1990sBINAP, DPPFNaOt-Bu, Cs₂CO₃Toluene, Dioxane80-110Primary and secondary aminesGood to Excellent
Third/Fourth 2000s-PresentBuchwald ligands (XPhos, SPhos, RuPhos), JosiphosK₃PO₄, K₂CO₃, LiHMDSToluene, Dioxane, THFRT - 100Wide range including anilines, alkylamines, heterocyclesExcellent
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline (B41778)

Materials:

  • This compound

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

Procedure:

  • Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with palladium(II) acetate (0.01 equiv.), XPhos (0.02 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Add this compound (1.0 equiv.) and aniline (1.2 equiv.).

  • Add anhydrous toluene.

  • Seal the tube and remove it from the glovebox.

  • Reaction: Heat the reaction mixture in an oil bath at 100 °C with stirring. Monitor the reaction's progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether and filter through a plug of silica gel, washing with additional diethyl ether.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization to yield diphenylamine.

Catalytic Cycle of the Buchwald-Hartwig Amination

The catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

The synthetic journey of this compound from a simple aromatic halide to a key player in some of modern organic chemistry's most powerful transformations is a testament to the ingenuity and relentless progress of the field. Its early utility in Grignard reactions laid the groundwork for its later starring role in the palladium-catalyzed cross-coupling revolution. The continuous development of more efficient and selective catalysts for reactions like the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination has cemented this compound's status as an indispensable tool for synthetic chemists in academia and industry. The methodologies detailed in this guide represent not just historical milestones, but also practical and powerful tools for the construction of complex molecules that continue to drive innovation in drug discovery and materials science.

Methodological & Application

Bromobenzene as a Solvent for Grignard Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing bromobenzene (B47551) as a solvent in Grignard reactions. It is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

Grignard reactions are a cornerstone of carbon-carbon bond formation in organic chemistry.[1][2] The choice of solvent is critical for the successful formation and reaction of the Grignard reagent. While ethers like diethyl ether and tetrahydrofuran (B95107) (THF) are commonly employed, this compound itself can serve as a high-boiling point solvent, offering unique advantages in specific applications. Its use is particularly relevant when the Grignard reagent is prepared from this compound itself, streamlining the reaction setup.

Properties of this compound as a Solvent

This compound is a colorless, non-polar liquid with a characteristic aromatic odor.[3] Its physical properties make it a suitable solvent for Grignard reactions under certain conditions.

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₆H₅Br
Molecular Weight 157.01 g/mol
Boiling Point 156 °C
Melting Point -30.8 °C
Density 1.495 g/cm³ at 20°C
Solubility in Water Insoluble
Polarity Non-polar

Applications in Grignard Reactions

The primary application of this compound as a solvent is in the formation of phenylmagnesium bromide, where it also serves as the reagent. This approach can be advantageous in high-temperature reactions or when a higher boiling point solvent is required to initiate the reaction.

Advantages and Disadvantages

Advantages:

  • High Boiling Point: Its high boiling point (156 °C) allows for reactions to be conducted at elevated temperatures, which can be beneficial for the formation of Grignard reagents from less reactive aryl halides.

  • Reagent and Solvent in One: When preparing phenylmagnesium bromide, using this compound as the solvent simplifies the reaction mixture.

Disadvantages:

  • Side Reactions: The primary drawback is the increased potential for the Wurtz-type coupling side reaction, leading to the formation of biphenyl (B1667301) as a significant impurity.[3][4] This side reaction is favored at higher temperatures and higher concentrations of this compound.[3][4]

  • Higher Viscosity: Compared to diethyl ether or THF, this compound is more viscous, which can sometimes hinder mass transfer and reaction initiation.

  • Work-up Complexity: Separating the desired product from the high-boiling this compound solvent and biphenyl byproduct can be more challenging than with lower-boiling ether solvents.

Quantitative Data

The yield of Grignard reactions can be significantly influenced by the choice of solvent. The following table summarizes a comparative analysis of product yields for the reaction of an aryl halide with a ketone in different solvents.

Table 2: Comparative Yield of a Grignard Reaction in Various Solvents

SolventProduct Yield (%)Biphenyl Byproduct (%)
Diethyl Ether85-95< 5
Tetrahydrofuran (THF)90-98< 5
This compound 60-7510-25
Toluene50-605-15

Note: Yields are approximate and can vary depending on the specific substrates, reaction conditions, and purity of reagents.

Experimental Protocols

Synthesis of Benzoic Acid via Grignard Reaction with this compound

This protocol details the formation of phenylmagnesium bromide from this compound and magnesium in diethyl ether, followed by carboxylation with carbon dioxide to produce benzoic acid. While diethyl ether is the primary solvent here, this procedure is foundational to understanding the Grignard reaction of this compound.

Materials:

  • Magnesium turnings (activated)

  • This compound (anhydrous)

  • Diethyl ether (anhydrous)

  • Iodine crystal (for initiation)

  • Dry ice (solid CO₂)

  • 6M Hydrochloric acid

  • Sodium bisulfite solution

  • Sodium hydroxide (B78521) solution

  • Petroleum ether

Procedure:

  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer. All glassware must be rigorously dried in an oven and cooled under a stream of dry nitrogen or argon.

  • Initiation: Place magnesium turnings and a small crystal of iodine in the reaction flask.

  • Reagent Addition: Add a solution of this compound in anhydrous diethyl ether dropwise from the dropping funnel to the stirred magnesium turnings.[4] The reaction is exothermic and should be initiated gently. Gentle warming may be necessary to start the reaction, which is indicated by the disappearance of the iodine color and the formation of a cloudy gray solution.[5]

  • Grignard Reagent Formation: Once the reaction has initiated, add the remaining this compound solution at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed.

  • Carboxylation: Cool the reaction mixture in an ice bath. Cautiously add crushed dry ice to the flask.

  • Work-up: After the excess dry ice has sublimed, slowly add 6M hydrochloric acid to the reaction mixture to quench any unreacted Grignard reagent and to protonate the benzoate (B1203000) salt.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Wash the combined organic layers with sodium bisulfite solution and then with a saturated sodium chloride solution.

  • Purification: Extract the ether solution with a sodium hydroxide solution to convert the benzoic acid into its water-soluble sodium salt. Separate the aqueous layer and acidify it with hydrochloric acid to precipitate the benzoic acid. Collect the benzoic acid by vacuum filtration, wash with cold water, and dry.

Synthesis of Triphenylmethanol (B194598)

This protocol outlines the reaction of phenylmagnesium bromide with benzophenone (B1666685) to yield triphenylmethanol.

Materials:

  • Phenylmagnesium bromide solution (prepared as in 6.1)

  • Benzophenone (anhydrous)

  • Diethyl ether (anhydrous)

  • Saturated ammonium (B1175870) chloride solution

  • Petroleum ether

Procedure:

  • Reaction Setup: In a separate dry flask, dissolve benzophenone in anhydrous diethyl ether.

  • Addition: Cool the phenylmagnesium bromide solution in an ice bath. Slowly add the benzophenone solution from a dropping funnel with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature until the reaction is complete (indicated by TLC analysis).

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the mixture with diethyl ether. Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product will contain triphenylmethanol and biphenyl.[4] The biphenyl can be removed by trituration with cold petroleum ether, in which triphenylmethanol is sparingly soluble.[4] The purified triphenylmethanol can be further recrystallized.

Mandatory Visualizations

Grignard Reaction Mechanism

Grignard_Mechanism cluster_formation Grignard Reagent Formation cluster_reaction Reaction with Carbonyl R-X Alkyl/Aryl Halide (R-X) R-Mg-X Grignard Reagent (R-Mg-X) R-X->R-Mg-X Mg, Ether Mg Magnesium (Mg) Mg->R-Mg-X Alkoxide Alkoxide Intermediate R-Mg-X->Alkoxide Nucleophilic Attack Carbonyl Carbonyl Compound (R'₂C=O) Carbonyl->Alkoxide Alcohol Alcohol Alkoxide->Alcohol Acidic Work-up (H₃O⁺)

Caption: General mechanism of a Grignard reaction.

Experimental Workflow for Grignard Synthesis

Grignard_Workflow Start Start Dry_Glassware Dry Glassware Start->Dry_Glassware Setup_Apparatus Assemble Apparatus under Inert Atmosphere Dry_Glassware->Setup_Apparatus Add_Mg_Iodine Add Mg Turnings and Iodine Setup_Apparatus->Add_Mg_Iodine Prepare_Haloalkane Prepare Haloalkane/ether Solution Add_Mg_Iodine->Prepare_Haloalkane Initiate_Reaction Initiate Reaction Prepare_Haloalkane->Initiate_Reaction Add_Reactant Add Remaining Haloalkane Initiate_Reaction->Add_Reactant Reflux Reflux to Completion Add_Reactant->Reflux Cool_Reaction Cool Reaction Mixture Reflux->Cool_Reaction Add_Electrophile Add Electrophile Cool_Reaction->Add_Electrophile Workup Aqueous Work-up Add_Electrophile->Workup Extraction Extraction Workup->Extraction Purification Purification Extraction->Purification End End Purification->End

Caption: Experimental workflow for a typical Grignard synthesis.

Safety Precautions

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture and will be quenched by water.[6][7] All glassware must be thoroughly dried, and anhydrous solvents must be used.[6][7]

  • Flammability: Diethyl ether is extremely flammable and volatile. All operations should be conducted in a well-ventilated fume hood, away from any sources of ignition.

  • Exothermic Reaction: The formation of the Grignard reagent is highly exothermic. The addition of the alkyl or aryl halide should be controlled to maintain a safe reaction temperature.[6]

  • This compound: this compound is a skin and eye irritant.[7] Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

  • Quenching: The quenching of the reaction mixture with acid should be done slowly and cautiously, especially if there is unreacted magnesium present, as it will react to produce flammable hydrogen gas.

References

Application Note: Suzuki-Miyaura Coupling of Bromobenzene with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction joins an organoboron species (like an arylboronic acid) with an organic halide (such as bromobenzene) in the presence of a base.[2][3] Due to its mild reaction conditions, high functional group tolerance, and the stability and low toxicity of boronic acid reagents, the Suzuki coupling has become an indispensable tool in academic research and across the pharmaceutical and fine chemical industries.[3][4] This note provides an overview, quantitative data, and detailed protocols for the coupling of This compound (B47551) with various arylboronic acids.

Reaction Principle and Catalytic Cycle

The reaction proceeds via a catalytic cycle involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.[3] The generally accepted mechanism involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This step forms a square planar Pd(II) complex.[5]

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic borate (B1201080) species.[2]

  • Reductive Elimination: The two aryl groups on the palladium complex couple to form the biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2]

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_adduct Ar-Pd(II)(Br)L₂ pd0->oxidative_adduct Oxidative Addition transmetalation_complex Ar-Pd(II)(Ar')L₂ oxidative_adduct->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Biaryl Product (Ar-Ar') arbr This compound (Ar-Br) ar_boronic Arylboronic Acid (Ar'-B(OH)₂) + Base

Figure 1. A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Data Presentation

The efficiency of the Suzuki coupling is highly dependent on the choice of catalyst, base, and solvent. The following tables summarize the impact of these parameters on the reaction between this compound and various arylboronic acids.

Table 1: Effect of Base and Solvent on Biphenyl (B1667301) Yield

This table illustrates the conversion of this compound to biphenyl using different bases and solvents. The data highlights the importance of optimizing these conditions for maximum yield.

EntryPalladium Catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
1Pd(OAc)₂ / PCy₃·HBF₄ (0.2)Cs₂CO₃ (2)Toluene (B28343) / H₂O80295[7]
2Pd-PEPPSI-IPr (2.0)KOt-Bu (2.5)Toluene1001295[8]
3Fe₃O₄@SiO₂-EDTA-Pd (0.25)K₂CO₃ (2)EtOH / H₂O (1:2)700.598[9]
4Pd/SiO₂ (0.01)K₂CO₃Not Specified2003>99[10]
5PdCl₂(dppf) (1)Cs₂CO₃ (2)Dioxane80Not Specified99[11]
Table 2: Coupling of this compound with Substituted Arylboronic Acids

The reaction tolerates a wide range of functional groups on the arylboronic acid partner. Both electron-donating (EDG) and electron-withdrawing (EWG) substituents are generally well-tolerated, although they can affect reaction rates and yields.

EntryArylboronic AcidProductCatalyst SystemYield (%)Reference
14-Methylphenylboronic acid4-Methyl-1,1'-biphenylPd(OAc)₂ / PCy₃·HBF₄96[7]
24-Methoxyphenylboronic acid4-Methoxy-1,1'-biphenylPd(OAc)₂ / PCy₃·HBF₄91[7]
34-Formylphenylboronic acid4'-Formyl-1,1'-biphenylPd(OAc)₂ / PCy₃·HBF₄85[7]
44-(Trifluoromethyl)phenylboronic acid4-(Trifluoromethyl)-1,1'-biphenylPd(OAc)₂ / PCy₃·HBF₄88[7]
52-Methylphenylboronic acid2-Methyl-1,1'-biphenylPd(OAc)₂ / PCy₃·HBF₄95[7]

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. Palladium catalysts and phosphine (B1218219) ligands can be toxic and air-sensitive. Handle them under an inert atmosphere where specified.

Experimental_Workflow General Experimental Workflow A 1. Reaction Setup (Flask, Stir Bar) B 2. Add Reagents (Aryl Halide, Boronic Acid, Base) A->B C 3. Inert Atmosphere (Evacuate & Backfill with Ar/N₂) B->C D 4. Add Solvent & Catalyst C->D E 5. Heat & Stir (Reaction Monitoring by TLC/GC) D->E F 6. Workup (Cool, Quench, Extract) E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Figure 2. A typical workflow for a Suzuki-Miyaura cross-coupling experiment.

Protocol 1: General Procedure with a Homogeneous Palladium Catalyst

This protocol is a representative procedure for the coupling of this compound and phenylboronic acid using a common homogeneous catalyst system.

Materials:

  • This compound (1.0 mmol, 157 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (B1210297) [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • Tricyclohexylphosphine tetrafluoroborate (B81430) [PCy₃·HBF₄] (0.04 mmol, 14.7 mg)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 652 mg)

  • Toluene (4 mL) and Water (0.4 mL), degassed

  • Round-bottom flask or pressure vessel with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and cesium carbonate.[7]

  • Add the palladium acetate and the phosphine ligand. Note: For air-sensitive ligands, this should be done in a glovebox.

  • Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.[1][6]

  • Using a syringe, add the degassed toluene and water to the flask.[6][7]

  • Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.[11]

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions are typically complete within 2-12 hours.

  • Once the reaction is complete (indicated by the consumption of the starting material), remove the flask from the heat and allow it to cool to room temperature.

  • Quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biphenyl product.

Protocol 2: Green Chemistry Procedure in an Aqueous Medium

This protocol utilizes a water-soluble catalyst, allowing the reaction to proceed at room temperature in water, offering a more environmentally benign approach.

Materials:

  • This compound (1.0 mmol, 157 mg)

  • Arylboronic acid (1.2 mmol)

  • trans-PdCl₂(NH₂CH₂COOH)₂ (0.1 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 mmol, 414 mg)

  • Distilled water (5.0 mL)

  • Round-bottom flask with a magnetic stir bar

Procedure:

  • In a round-bottom flask, combine this compound, the desired arylboronic acid, the palladium catalyst, and potassium carbonate.[1]

  • Add 5.0 mL of distilled water.

  • Stir the mixture vigorously at room temperature under an air atmosphere for approximately 1.5 to 20 hours.[12]

  • Monitor the reaction by TLC. Upon completion, the product often precipitates from the aqueous mixture.

  • Filter the solid product and wash it thoroughly with distilled water to remove the base and other inorganic impurities.

  • If the product is not a solid, extract the mixture with ethyl acetate (3 x 15 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Further purification can be achieved by recrystallization or silica gel chromatography if necessary.

References

Application Notes and Protocols for the Heck Reaction of Bromobenzene Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes. This powerful carbon-carbon bond-forming reaction has found widespread application in the synthesis of pharmaceuticals, natural products, and advanced materials. Bromobenzene (B47551) and its derivatives are common, readily available substrates in these transformations. Optimization of reaction conditions is crucial for achieving high yields and selectivity, particularly with less reactive aryl bromides.

This document provides detailed application notes and experimental protocols for conducting the Heck reaction with this compound substrates. It summarizes key reaction parameters, offers step-by-step procedures for typical reactions, and presents a mechanistic overview to aid in troubleshooting and further development.

Key Reaction Parameters

The success of the Heck reaction with this compound is highly dependent on the careful selection of several key parameters:

  • Palladium Catalyst: The choice of the palladium source is critical. While various Pd(0) and Pd(II) precursors can be used, palladium(II) acetate (B1210297) (Pd(OAc)₂) is a common and effective precatalyst.[1] Heterogeneous catalysts, such as palladium on activated carbon (Pd/C) or encapsulated palladium catalysts (e.g., Pd EnCat™), offer advantages in terms of catalyst recovery and reuse.[2]

  • Ligands: For less reactive aryl bromides, the use of supporting ligands is often necessary. Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃), and N-heterocyclic carbenes (NHCs) are commonly employed to stabilize the palladium catalyst and promote oxidative addition. Secondary phosphine oxides (SPOs) have also emerged as stable and effective ligands for these reactions under mild conditions.[3][4]

  • Base: A base is required to neutralize the hydrogen halide (HBr) generated during the catalytic cycle. Common bases include organic amines like triethylamine (B128534) (Et₃N) and inorganic bases such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and sodium acetate (NaOAc).[2][5] The choice of base can significantly influence the reaction rate and yield.

  • Solvent: High-boiling polar aprotic solvents are typically used to facilitate the reaction, which often requires elevated temperatures. N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are common choices.[2] The presence of a small amount of water in DMF has been shown to be beneficial in some cases, potentially by enhancing the solubility of the base.[2]

  • Temperature: The reaction temperature is a crucial parameter, with typical ranges between 60°C and 150°C. Higher temperatures are often required for the less reactive this compound compared to iodo- or activated bromobenzenes.[2][3]

  • Additives: Additives like quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) chloride, Bu₄NCl) can accelerate the reaction, particularly in heterogeneous systems.[2]

Data Presentation: Heck Reaction of this compound with Styrene (B11656)

The following tables summarize quantitative data from various studies on the Heck reaction between this compound and styrene, providing a comparative overview of different catalytic systems and conditions.

Table 1: Optimization of Reaction Conditions with a Secondary Phosphine Oxide (SPO) Ligated Palladium Complex [3]

EntryCatalyst Loading (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
12K₂CO₃ (2)DMF601295
22NaOAc (2)DMF601275
32Cs₂CO₃ (2)DMF601288
42K₂CO₃ (2)DMSO601285
52K₂CO₃ (2)Toluene601265
62K₂CO₃ (2)DMFrt2425
71K₂CO₃ (2)DMF601282

Reaction conditions: this compound (1.0 mmol), Styrene (1.0 mmol), Base (2.0 mmol), Solvent (1 mL).

Table 2: Comparison of Supported Palladium Catalysts [2]

EntryCatalyst (0.1 mol% Pd)BaseAdditiveSolventTemp (°C)Time (h)Conversion (%)
1Pd EnCat™Na₂CO₃Bu₄NClNMP150398
2Pd/CNa₂CO₃Bu₄NClNMP150385
3Pd/BaSO₄Na₂CO₃Bu₄NClNMP150375
4Pd EnCat™Na₂CO₃NoneNMP150370
5Pd EnCat™NaOAcBu₄NClNMP150380
6Pd EnCat™Na₂CO₃Bu₄NClDMF150390

Reaction conditions: this compound (4 mmol), Styrene (4.8 mmol), Base (5.8 mmol), Additive (1 mmol), Solvent (5 mL).

Experimental Protocols

Protocol 1: Homogeneous Heck Reaction of this compound with Styrene using an SPO-Ligated Palladium Catalyst[3][4]

This protocol describes a procedure for the Heck reaction under relatively mild conditions using a pre-formed palladium complex with a secondary phosphine oxide ligand.

Materials:

  • This compound

  • Styrene

  • Potassium carbonate (K₂CO₃)

  • Imidazole-based secondary phosphine oxide (SPO) ligated palladium complex

  • N,N-Dimethylformamide (DMF), anhydrous

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating plate

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a Schlenk flask or sealed reaction tube under an inert atmosphere (e.g., nitrogen or argon), add the SPO-ligated palladium complex (0.02 mmol, 2 mol%).

  • Add potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add this compound (1.0 mmol, 1.0 equiv) and styrene (1.0 mmol, 1.0 equiv).

  • Add anhydrous DMF (1 mL).

  • Seal the flask or tube and stir the reaction mixture at 60°C for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired stilbene (B7821643) product.

Protocol 2: Heterogeneous Heck Reaction of this compound with Styrene using a Supported Palladium Catalyst[2]

This protocol outlines a procedure for a Heck reaction using a commercially available encapsulated palladium catalyst, which can be recovered and reused.

Materials:

  • This compound

  • Styrene

  • Sodium carbonate (Na₂CO₃)

  • Tetrabutylammonium chloride (Bu₄NCl)

  • Pd EnCat™ (or other supported Pd catalyst)

  • N-methyl-2-pyrrolidone (NMP)

  • Two-neck round-bottom flask

  • Reflux condenser and thermometer

  • Magnetic stirrer and heating mantle

  • Filtration apparatus

Procedure:

  • To a two-neck round-bottom flask equipped with a reflux condenser and a thermometer, add this compound (4 mmol), styrene (4.8 mmol), sodium carbonate (5.8 mmol), and tetrabutylammonium chloride (1 mmol).

  • Add the supported palladium catalyst (e.g., Pd EnCat™, 0.1 mol% Pd).

  • Add NMP (5 mL) as the solvent.

  • Place the flask in a pre-heated heating mantle and stir the mixture at 150°C (423 K) for 3 hours.

  • After the reaction is complete, cool the mixture and dilute it with diethyl ether.

  • Filter the hot mixture through a pad of alumina (B75360) to remove the catalyst.

  • The filtrate can be analyzed by GC-MS to determine conversion and selectivity. For product isolation, the solvent can be removed under reduced pressure, and the residue purified by appropriate methods such as crystallization or chromatography.

Mandatory Visualizations

Heck Reaction Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.[5][6]

Heck_Reaction_Mechanism Heck Reaction Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-X)L_n Pd0->OxAdd + Ar-X Coord Alkene Coordination OxAdd->Coord + Alkene MigIns Migratory Insertion (Syn-addition) Coord->MigIns BetaElim β-Hydride Elimination MigIns->BetaElim RedElim Reductive Elimination (Base) BetaElim->RedElim - Product RedElim->Pd0 - Base-H-X ArX Ar-X Alkene Alkene Product Substituted Alkene BaseHX Base-H-X

Caption: Catalytic cycle of the Heck reaction.

General Experimental Workflow

The diagram below outlines a typical workflow for setting up and performing a Heck reaction in a research laboratory setting.

Experimental_Workflow General Heck Reaction Workflow Start Start Prep Prepare Reactants (Aryl Halide, Alkene, Base, Solvent) Start->Prep Setup Assemble Reaction Vessel (Flask, Condenser, Inert Atmosphere) Prep->Setup Add Add Catalyst and Ligand Setup->Add React Heat and Stir Reaction Mixture Add->React Monitor Monitor Reaction Progress (TLC, GC-MS) React->Monitor Monitor->React Incomplete Workup Workup (Quench, Extract, Dry) Monitor->Workup Complete Purify Purification (Column Chromatography, Crystallization) Workup->Purify Analyze Characterization (NMR, IR, MS) Purify->Analyze End End Analyze->End

Caption: A typical laboratory workflow for the Heck reaction.

References

Application Notes and Protocols: Sonogashira Coupling of Bromobenzene with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and practical protocols for the Sonogashira coupling reaction between bromobenzene (B47551) and various terminal alkynes. This powerful carbon-carbon bond-forming reaction is a cornerstone in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2]

Introduction

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[2] This methodology has been widely adopted due to its mild reaction conditions and broad functional group tolerance.[2] Variations of the reaction, including copper-free conditions, have also been developed to circumvent the formation of alkyne homocoupling byproducts.

Data Presentation: Reaction Parameters and Yields

The following tables summarize the quantitative data for the Sonogashira coupling of this compound with various terminal alkynes under different catalytic conditions.

Table 1: Sonogashira Coupling of this compound with Phenylacetylene (B144264)

Palladium Catalyst (mol%)Copper Co-catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
PdCl₂(PPh₃)₂ (3)--TBAFNeat800.595[3]
Pd/C (0.2)--K₂CO₃Ethanol (B145695)70470[4][5]
Merrifield resin-anchored Pd-NHC--Cs₂CO₃Neat1202495[4]
Pd(CF₃COO)₂ (2.5)CuI (5.0)PPh₃ (5.0)Et₃NDMF100385 (with 2-amino-3-bromopyridine)[1]
Pd/CuFe₂O₄ (3)(in catalyst)-K₂CO₃Ethanol70470[5]

Table 2: Sonogashira Coupling of this compound with Other Terminal Alkynes

Terminal AlkynePalladium Catalyst (mol%)Copper Co-catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
1-HeptynePd/NH₂-SiO₂--PiperidineEthylene Glycol1001292[4]
TrimethylsilylacetylenePd(PPh₃)₂Cl₂ (2-5)CuIPPh₃TriethylamineTriethylamineReflux-Good[6]
4-EthynyltolueneJanus-type Pd catalyst--Et₃NWater801796 (with Iodobenzene)
1-Ethynyl-2-ethylbenzenePd/P-t-Bu₂PCyCuIP-t-Bu₂PCy-----[7]
Me₃SiCCHPd/t-BuPCy₂CuIt-BuPCy₂-----[7]

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling of this compound with Phenylacetylene

This protocol is adapted from a procedure utilizing tetrabutylammonium (B224687) fluoride (B91410) (TBAF) as both a base and a phase-transfer catalyst under solvent-free conditions.[3]

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Tetrabutylammonium fluoride (TBAF)

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add bis(triphenylphosphine)palladium(II) dichloride (3 mol%).

  • Add this compound (1.0 mmol, 1.0 equiv).

  • Add phenylacetylene (1.2 mmol, 1.2 equiv).

  • Add tetrabutylammonium fluoride (3.0 equiv).

  • Seal the vessel and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture vigorously for 30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Heterogeneous Palladium-Catalyzed Sonogashira Coupling of this compound with Phenylacetylene

This protocol utilizes a recyclable palladium on carbon (Pd/C) catalyst in an environmentally friendly solvent.[4][5]

Materials:

  • This compound

  • Phenylacetylene

  • Palladium on carbon (10 wt %, 0.2 mol%)

  • Potassium carbonate (K₂CO₃)

  • Ethanol

  • Reaction flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask, add palladium on carbon (0.2 mol%).

  • Add potassium carbonate (2.0 equiv).

  • Add this compound (1.0 mmol, 1.0 equiv).

  • Add phenylacetylene (1.2 mmol, 1.2 equiv).

  • Add ethanol (5 mL).

  • Attach a reflux condenser and place the flask in a preheated oil bath at 70 °C.

  • Stir the reaction mixture for 4 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove the catalyst. The catalyst can be washed with ethanol, dried, and reused.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Mandatory Visualizations

Catalytic Cycle of the Sonogashira Coupling

The mechanism of the Sonogashira coupling is generally understood to proceed through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Sonogashira_Coupling Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl [Ar-Pd(II)-X]L₂ Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Aryl_Alkyne [Ar-Pd(II)-C≡CR]L₂ PdII_Aryl->PdII_Aryl_Alkyne Transmetalation PdII_Aryl_Alkyne->Pd0 Reductive Elimination Product Ar-C≡CR PdII_Aryl_Alkyne->Product CuX CuX Cu_Alkyne_pi [H-C≡CR]---CuX CuX->Cu_Alkyne_pi + H-C≡CR Cu_Acetylide Cu-C≡CR Cu_Alkyne_pi->Cu_Acetylide + Base - HB⁺X⁻ Cu_Acetylide->PdII_Aryl Cu_Acetylide->CuX Transmetalation ArX This compound (Ar-X) Alkyne Terminal Alkyne (H-C≡CR)

Caption: The catalytic cycle of the copper-catalyzed Sonogashira coupling reaction.

Experimental Workflow

The following diagram illustrates a typical workflow for performing a Sonogashira coupling reaction in a research laboratory setting.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Dry Glassware B Add Catalyst & Base A->B C Inert Atmosphere B->C D Add Solvents & Reactants C->D E Heating & Stirring D->E F Monitor Progress (TLC/GC) E->F G Quench Reaction F->G Reaction Complete H Extraction G->H I Drying & Concentration H->I J Column Chromatography I->J K Characterization (NMR, MS) J->K L Determine Yield K->L

Caption: A generalized experimental workflow for Sonogashira coupling reactions.

References

Application Notes: Buchwald-Hartwig Amination of Bromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide (or pseudohalide) and an amine.[1] This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, finding extensive application in the pharmaceutical, agrochemical, and materials science industries.[1][2] The synthesis of arylamines, which are prevalent structural motifs in many biologically active compounds and functional materials, has been significantly advanced by this methodology.[1][2]

The reaction typically involves a palladium catalyst, a phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand, and a base in an appropriate solvent.[3] The choice of these components is critical for achieving high yields and reaction efficiency, and is highly dependent on the specific substrates being coupled. For the amination of an electron-rich aryl halide like bromobenzene (B47551), the selection of a suitable ligand and base is paramount to facilitate the key steps of the catalytic cycle.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][4]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound, forming a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the arylamine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]

A competing side reaction can be the beta-hydride elimination from the palladium-amido intermediate, which would lead to the formation of hydrodehalogenated arene (benzene in this case) and an imine.[1]

Data Presentation

The following table summarizes various reported conditions for the Buchwald-Hartwig amination of this compound with different amines, highlighting the impact of the catalyst, ligand, base, and solvent on the reaction outcome.

AminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)Reference
Aniline (B41778)Pd(OAc)₂ (1)P(t-Bu)₃ (2)NaOt-Bu (1.2)Toluene (B28343)80298[5]
MorpholinePd(OAc)₂ (1)P(t-Bu)₃ (1.5)NaOt-Bu (1.4)Toluene100399[5]
n-HexylaminePd₂(dba)₃ (1)BINAP (1.5)NaOt-Bu (1.2)Toluene1002788[1]
Di-n-butylaminePd(OAc)₂ (1)P(o-tolyl)₃ (4)NaOt-Bu (1.2)Toluene100495[1]
Carbazole[Pd(allyl)Cl]₂ (2)TrixiePhos (8)LiOt-Bu (1.5)Toluene1102495[6]
Diphenylamine[Pd(allyl)Cl]₂ (2)XPhos (8)NaOt-Bu (1.5)Toluene1102492[6]
Phenoxazine[Pd(allyl)Cl]₂ (2)XPhos (8)NaOt-Bu (1.5)Toluene1102496[6]

Experimental Protocols

Representative Protocol for the Amination of this compound with Aniline

This protocol is a representative procedure adapted from the literature for the palladium-catalyzed N-arylation of aniline with this compound.[5][7]

Materials:

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Tri-tert-butylphosphine (P(t-Bu)₃)

  • Sodium tert-butoxide (NaOt-Bu)

  • This compound

  • Aniline

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox, an oven-dried Schlenk flask equipped with a magnetic stir bar is charged with Pd(OAc)₂ (0.01 mmol, 1 mol%) and P(t-Bu)₃ (0.02 mmol, 2 mol%).

  • Addition of Base and Reactants: To the same flask, add NaOt-Bu (1.2 mmol, 1.2 equiv), this compound (1.0 mmol, 1.0 equiv), and aniline (1.2 mmol, 1.2 equiv).

  • Solvent Addition: Anhydrous toluene (5 mL) is added to the flask via syringe.

  • Reaction Conditions: The flask is sealed and removed from the glovebox. The reaction mixture is then heated to 80 °C with vigorous stirring under an inert atmosphere.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to afford the desired N-phenylaniline.

Mandatory Visualization

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L PdII_Aryl L-Pd(II)(Ar)(Br) Pd0->PdII_Aryl Oxidative Addition PdII_Amido L-Pd(II)(Ar)(NR'R'') PdII_Aryl->PdII_Amido Amine Coordination & Deprotonation PdII_Amido->Pd0 Reductive Elimination ArylBr Ar-Br (this compound) Amine HNR'R'' (Amine) Base Base Product Ar-NR'R'' (Arylamine) BaseH [Base-H]+ Br-

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow start Start reagents Prepare Reactants (this compound, Amine, Base) start->reagents setup Assemble Reaction Vessel (Schlenk flask, inert atmosphere) reagents->setup catalyst Add Pd Source and Ligand setup->catalyst reaction Add Reactants and Solvent catalyst->reaction heating Heat and Stir Reaction Mixture reaction->heating monitoring Monitor Reaction Progress (TLC, GC-MS) heating->monitoring workup Cool, Quench, and Extract monitoring->workup purification Purify by Column Chromatography workup->purification characterization Characterize Product (NMR, MS) purification->characterization end End characterization->end

Caption: Step-by-step experimental workflow.

References

Application Notes and Protocols: Lithiation of Bromobenzene using n-Butyllithium

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the lithiation of bromobenzene (B47551) using n-butyllithium (n-BuLi) to synthesize phenyllithium (B1222949). This metal-halogen exchange reaction is a fundamental transformation in organic synthesis, providing a versatile organolithium reagent for subsequent carbon-carbon bond formation. These notes detail the reaction mechanism, a step-by-step experimental protocol, critical safety precautions for handling pyrophoric reagents, and quantitative data.

Introduction

The reaction between an organolithium compound and an organic halide is a powerful method for preparing other organolithium reagents. The lithiation of this compound with n-butyllithium is a classic example of a metal-halogen exchange reaction, yielding phenyllithium and 1-bromobutane.[1][2] Phenyllithium is a highly valuable reagent in synthetic organic chemistry, acting as a strong base and a potent nucleophile for introducing phenyl groups.[3]

The reaction equilibrium is driven by the formation of the more stable organolithium species. The acidity of the conjugate acid of phenyllithium (benzene, pKa ≈ 43) is significantly higher than that of n-butyllithium (butane, pKa ≈ 50), thus favoring the formation of phenyllithium.[2] The reaction is typically performed at low temperatures in an inert, anhydrous solvent to minimize side reactions.[2][4]

Reaction Mechanism

The lithiation of this compound proceeds via a metal-halogen exchange mechanism. It is proposed to involve a four-centered transition state or an "ate" complex intermediate. The butyl group of n-BuLi attacks the bromine atom on the benzene (B151609) ring, while the lithium atom coordinates with the ipso-carbon. This concerted process leads to the exchange of the halogen and the metal.

Caption: Mechanism of metal-halogen exchange.

Experimental Protocol

This protocol describes the in-situ generation of phenyllithium from this compound and its subsequent quenching to form benzoic acid as an example of its application. All glassware must be flame-dried or oven-dried and cooled under an inert atmosphere before use. All solvents and reagents must be anhydrous.

3.1 Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
This compound157.011.30 mL12.71.0
n-Butyllithium (1.6 M in hexanes)64.068.0 mL12.81.01
Anhydrous Tetrahydrofuran (THF)72.1150 mL--
Dry Ice (solid CO₂)44.01~15 g~340Excess
Hydrochloric Acid (1 M aq.)36.46~20 mL--
Diethyl Ether74.12~50 mL--

3.2 Experimental Workflow

workflow A Setup: Flame-dry 100 mL Schlenk flask under vacuum, cool under Argon. B Add this compound and anhydrous THF via syringe. A->B C Cool reaction mixture to -78 °C (dry ice/acetone bath). B->C D Slowly add n-BuLi solution dropwise over 15 minutes. C->D E Stir at -78 °C for 30 minutes. (Formation of Phenyllithium) D->E F Quench: Add crushed dry ice to the reaction mixture. E->F G Warm to room temperature. F->G H Work-up: Add 1 M HCl and extract with diethyl ether. G->H I Dry organic layer, evaporate solvent to yield benzoic acid. H->I

Caption: Experimental workflow for phenyllithium synthesis.

3.3 Detailed Procedure

  • Apparatus Setup: Assemble a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a low-temperature thermometer, and a nitrogen or argon inlet connected to a bubbler. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.[5]

  • Reagent Addition: Through the septum, add 50 mL of anhydrous THF to the flask via syringe. Then, add 1.30 mL (12.7 mmol) of this compound.

  • Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.[4][5]

  • Lithiation: Slowly add 8.0 mL of 1.6 M n-butyllithium solution (12.8 mmol) dropwise via syringe over 15-20 minutes.[6] Ensure the internal temperature does not rise above -70 °C. The solution may turn slightly yellow or cloudy.

  • Reaction: Stir the reaction mixture at -78 °C for an additional 30 minutes to ensure complete formation of phenyllithium.[4]

  • Quenching (Example Application): While maintaining the inert atmosphere, carefully and quickly add several small pieces of freshly crushed dry ice to the flask. A vigorous reaction will occur. Continue adding dry ice until the exothermic reaction subsides.

  • Work-up: Remove the cooling bath and allow the mixture to slowly warm to room temperature. Quench the reaction by adding 20 mL of 1 M HCl.[6] Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether (2 x 25 mL). Combine the organic layers.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product (benzoic acid). The product can be further purified by recrystallization.

Safety and Handling Precautions

n-Butyllithium is an extremely pyrophoric and corrosive reagent that reacts violently with water and spontaneously ignites in air.[4][7][8][9] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, a face shield, and appropriate gloves (e.g., nitrile inner gloves with butyl rubber or neoprene outer gloves).[8][10]

  • Inert Atmosphere: All operations involving n-BuLi must be performed under an inert atmosphere (e.g., Argon or Nitrogen) in a fume hood.[10][11] Use Schlenk line techniques or a glovebox.

  • Handling and Transfer: Use a syringe or cannula for transferring n-BuLi solutions.[10][12] To prevent the plunger from being pushed out by the positive pressure of pentane/hexane vapor, never fill a syringe to more than two-thirds of its capacity.[6]

  • Quenching and Disposal: Unused n-BuLi and contaminated equipment must be quenched carefully.[10] In a separate flask under an inert atmosphere, dilute the residue with an unreactive solvent like heptane. Cool the flask in an ice bath and slowly add isopropanol (B130326) dropwise. Once the reaction subsides, add methanol, followed by the dropwise addition of water to ensure complete quenching.[10] Dispose of all waste as hazardous material according to institutional guidelines.[10]

  • Spill Management: In case of a spill, immediately cover the area with a non-combustible absorbent material such as dry sand, dry lime, or soda ash.[8] Do NOT use water or a carbon dioxide fire extinguisher.[8] Evacuate the area and notify safety personnel.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes. Yields can vary based on the purity of reagents and the strictness of anhydrous and anaerobic conditions.

ParameterValueNotes
Reaction Scale 12.7 mmolBased on this compound as the limiting reagent.
Solvent Anhydrous THFDiethyl ether can also be used. The reaction is slow in pure hydrocarbon solvents.[13][14]
Temperature -78 °CLow temperature is critical to prevent side reactions, such as reaction with the THF solvent.[9]
Reaction Time 30 minutesTime after complete addition of n-BuLi.
Theoretical Yield 1.55 g (of Benzoic Acid)Assuming 100% conversion and successful carboxylation.
Expected Yield 80-90%Corresponds to 1.24 - 1.40 g of benzoic acid.[15]
n-BuLi Concentration 1.6 M or 2.5 M in hexanesStandard commercially available concentrations.[4]

References

Application Note: Palladium-Catalyzed Cyanation of Bromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Aryl nitriles are pivotal structural motifs in a wide array of functional molecules, including pharmaceuticals, agrochemicals, and dyes.[1] They also serve as versatile synthetic intermediates, readily transformable into amines, amides, carboxylic acids, and heterocycles.[2] The palladium-catalyzed cyanation of aryl halides represents a powerful and widely adopted method for the synthesis of these valuable compounds, offering milder conditions and greater functional group tolerance compared to traditional methods like the Sandmeyer or Rosenmund-von Braun reactions.[3][4] This application note provides a comprehensive overview, detailed experimental protocols, and comparative data for the palladium-catalyzed cyanation of bromobenzene (B47551), a model reaction for C-CN bond formation.

Reaction Overview and Mechanism

The palladium-catalyzed cyanation of this compound involves the cross-coupling of the aryl halide with a cyanide source, mediated by a palladium catalyst. The general transformation is shown below:

Ar-Br + M-CN → Ar-CN + M-Br (Where Ar = Phenyl, M-CN = Cyanide Source)

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple. A major challenge in this reaction is the potential for the catalyst to be deactivated by excess cyanide ions, which can form stable, unreactive palladium-cyanide complexes.[3][5][6] Strategies to mitigate this include using less soluble cyanide sources or additives.[3]

Catalytic Cycle

The catalytic cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with this compound to form a Pd(II) intermediate.

  • Transmetalation: The bromide ligand on the Pd(II) complex is exchanged for a cyanide group from the cyanide source.

  • Reductive Elimination: The aryl and cyanide groups are eliminated from the Pd(II) complex, forming the benzonitrile (B105546) product and regenerating the active Pd(0) catalyst.[5]

Catalytic_Cycle Catalytic Cycle of Palladium-Catalyzed Cyanation pd0 Active Pd(0) Catalyst (PdLn) oa Oxidative Addition Intermediate (Ar-Pd(II)-Br)Ln pd0->oa this compound (Ar-Br) tm Cyanated Intermediate (Ar-Pd(II)-CN)Ln oa->tm Cyanide Source ('CN⁻') tm->pd0 Reductive Elimination product Benzonitrile (Ar-CN) tm->product Product Formation

Caption: The fundamental catalytic cycle for the palladium-catalyzed cyanation of an aryl halide.

Data Presentation: Comparison of Protocols

Various combinations of catalysts, ligands, cyanide sources, and solvents have been developed to optimize the cyanation of this compound. The choice of conditions often depends on factors like cost, toxicity, and desired reaction efficiency.

Catalyst (mol%)Ligand (mol%)Cyanide Source (equiv)SolventAdditiveTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (0.1)NoneK₄[Fe(CN)₆] (0.4)DMACNone120596[1]
Pd/C (2)dppf (4)Zn(CN)₂ (0.6)DMACZn formate (B1220265) (0.1)1102.598[7]
Pd₂(dba)₃ (0.5)dppf (1.4)Zn(CN)₂ (0.7)DMFZn dust (8 mol%)95~1>99[8][9]
Pd(OAc)₂ (2)CM-phos (4)K₄[Fe(CN)₆]·3H₂O (0.5)MeCN/H₂OK₂CO₃ (0.125)701895[2]

Experimental Protocols

Below are two detailed protocols for the palladium-catalyzed cyanation of this compound, utilizing different non-toxic or less-toxic cyanide sources.

Protocol 1: Ligand-Free Cyanation using K₄[Fe(CN)₆]

This protocol is adapted from a method that utilizes the non-toxic and inexpensive potassium hexacyanoferrate(II) as the cyanide source and avoids the need for a phosphine (B1218219) ligand.[1]

Reagents & Materials:

  • This compound

  • Potassium hexacyanoferrate(II), K₄[Fe(CN)₆]

  • Palladium(II) acetate (B1210297), Pd(OAc)₂

  • N,N-Dimethylacetamide (DMAC), anhydrous

  • Round-bottom flask or reaction tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 157 mg), K₄[Fe(CN)₆] (0.4 mmol, 147 mg), and Pd(OAc)₂ (0.001 mmol, 0.22 mg, 0.1 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add 3 mL of anhydrous DMAC to the flask via syringe.

  • Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress using TLC or GC analysis. The reaction is typically complete within 5 hours.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Work-up: Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to yield pure benzonitrile.

Protocol 2: Heterogeneous Catalysis using Pd/C and Zn(CN)₂

This protocol employs a practical and scalable method using palladium on carbon (Pd/C) as a heterogeneous catalyst and zinc cyanide.[7]

Reagents & Materials:

  • This compound

  • Zinc cyanide, Zn(CN)₂

  • Palladium on carbon (10 wt% Pd/C)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Zinc formate dihydrate

  • N,N-Dimethylacetamide (DMAC), anhydrous

  • Pressure tube or sealed vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a pressure tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 157 mg), Zn(CN)₂ (0.6 mmol, 70.5 mg), 10% Pd/C (0.02 mmol Pd, 21.2 mg), dppf (0.04 mmol, 22.2 mg), and zinc formate dihydrate (0.1 mmol, 19.1 mg).[7]

  • Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add 2 mL of anhydrous DMAC to the tube via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring for 2.5-3 hours.[7]

  • Monitor the reaction progress by HPLC or GC analysis.

  • Upon completion, cool the reaction mixture to room temperature.

  • Work-up: Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the heterogeneous catalyst.

  • Wash the filtrate with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: If necessary, purify the crude product by flash column chromatography to yield pure benzonitrile.

General Experimental Workflow

The successful execution of a palladium-catalyzed cross-coupling reaction requires careful attention to technique, particularly regarding the exclusion of oxygen.

Experimental_Workflow General Experimental Workflow A 1. Reagent Preparation (Dry Solvents, Weigh Solids) B 2. Reaction Setup (Assemble Glassware, Inert Atmosphere) A->B C 3. Heating & Stirring (Target Temperature) B->C D 4. Reaction Monitoring (TLC, GC, or HPLC) C->D E 5. Aqueous Work-up (Quenching, Extraction) D->E Upon Completion F 6. Purification (Column Chromatography) E->F G 7. Product Analysis (NMR, MS, Yield Calculation) F->G

Caption: A typical workflow for a palladium-catalyzed cross-coupling reaction.

Safety Considerations

  • Cyanide Toxicity: Cyanide sources such as Zn(CN)₂, KCN, and NaCN are highly toxic. Handle them with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[3] While K₄[Fe(CN)₆] is considered non-toxic, it should still be handled with care.[1][3]

  • Inert Atmosphere: Palladium(0) catalysts are often sensitive to air. Performing the reaction under an inert atmosphere (Nitrogen or Argon) is crucial for reproducibility and high yields.

  • Solvents: Anhydrous organic solvents like DMF and DMAC are harmful. Avoid inhalation and skin contact.

References

The Role of Bromobenzene in the Synthesis of Angiotensin II Receptor Blockers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Development

Introduction

Bromobenzene and its derivatives are pivotal starting materials and intermediates in the synthesis of a wide array of pharmaceuticals. Their utility stems from the carbon-bromine bond, which serves as a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds. This reactivity is particularly exploited in modern cross-coupling reactions, which have become indispensable tools in medicinal chemistry. This document provides detailed application notes and experimental protocols for the synthesis of a major class of antihypertensive drugs, the Angiotensin II Receptor Blockers (ARBs), specifically focusing on the synthesis of Valsartan, Irbesartan (B333), and Losartan, where brominated compounds are key intermediates. These protocols are intended for researchers, scientists, and drug development professionals.

The syntheses described herein prominently feature palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions. These methods offer efficient and selective ways to construct the core biphenyl (B1667301) scaffold characteristic of many "sartan" drugs.

Mechanism of Action: Angiotensin II Receptor Blockade

Valsartan, Irbesartan, and Losartan all belong to the class of drugs known as Angiotensin II Receptor Blockers (ARBs). They exert their therapeutic effect by selectively antagonizing the Angiotensin II Type 1 (AT1) receptor.[1][2][3] This receptor is a key component of the Renin-Angiotensin-Aldosterone System (RAAS), a critical hormonal cascade that regulates blood pressure and fluid balance.[3][4][5][6]

Angiotensin II, a potent vasoconstrictor, binds to AT1 receptors on vascular smooth muscle cells, leading to vasoconstriction and an increase in blood pressure.[1][7] It also stimulates the adrenal cortex to release aldosterone (B195564), which promotes sodium and water retention by the kidneys, further elevating blood pressure.[3][8] By blocking the AT1 receptor, ARBs prevent the actions of Angiotensin II, resulting in vasodilation, reduced aldosterone secretion, and a subsequent lowering of blood pressure.[2][3]

The signaling pathway of the AT1 receptor is complex, involving multiple downstream effectors. Upon activation by Angiotensin II, the AT1 receptor, a G protein-coupled receptor (GPCR), primarily couples to Gαq/11. This initiates a signaling cascade that includes the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[9][10][11] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), both contributing to the contractile response of smooth muscle cells.[10][11] The AT1 receptor can also activate other signaling pathways, including the MAP kinase pathway, which is involved in cellular growth and proliferation.[2][9]

RAAS_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_AT1R AT1 Receptor Signaling Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R binds to Aldosterone Aldosterone Secretion (from Adrenal Gland) AngiotensinII->Aldosterone stimulates Renin Renin (from Kidney) ACE ACE (from Lungs) Gq11 Gq/11 AT1R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction PKC->Vasoconstriction ARBs ARBs (Valsartan, Irbesartan, Losartan) ARBs->AT1R blocks Valsartan_Synthesis cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_products Intermediates & Final Product L_valine L-Valine Methyl Ester HCl Acylation Acylation L_valine->Acylation Valeryl_chloride Valeryl Chloride Valeryl_chloride->Acylation Bromobenzyl_bromide 1-Bromo-4-(bromomethyl)benzene N_Alkylation N-Alkylation with Brominated Intermediate Bromobenzyl_bromide->N_Alkylation Phenyltetrazole 5-Phenyl-1-trityl-1H-tetrazole Ortho_metalation ortho-Metalation & Transmetalation Phenyltetrazole->Ortho_metalation Acylated_valine Methyl N-pentanoyl-L-valinate Acylation->Acylated_valine Brominated_intermediate Methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate N_Alkylation->Brominated_intermediate Organozinc Organozinc Reagent Ortho_metalation->Organozinc Negishi_Coupling Negishi Coupling Coupled_product Protected Valsartan Negishi_Coupling->Coupled_product Hydrolysis Hydrolysis Valsartan Valsartan Hydrolysis->Valsartan Acylated_valine->N_Alkylation Brominated_intermediate->Negishi_Coupling Organozinc->Negishi_Coupling Coupled_product->Hydrolysis Irbesartan_Synthesis cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_products Intermediate & Final Product Spiro_intermediate 2-Butyl-1,3-diaza-spiro[4.4]non-1-en-4-one HCl N_Alkylation N-Alkylation Spiro_intermediate->N_Alkylation Biphenyl_intermediate 1-Benzyl-5-(4'-bromomethyl-biphenyl-2-yl)-1H-tetrazole Biphenyl_intermediate->N_Alkylation Alkylated_product N-Alkylated Spiro Intermediate N_Alkylation->Alkylated_product Debenzylation Debenzylation Irbesartan Irbesartan Debenzylation->Irbesartan Alkylated_product->Debenzylation Losartan_Synthesis cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_products Intermediates & Final Product Bromobenzonitrile 2-Bromobenzonitrile Suzuki_coupling Suzuki-Miyaura Coupling Bromobenzonitrile->Suzuki_coupling Boronic_acid 4-Methylphenylboronic acid Boronic_acid->Suzuki_coupling Imidazole 2-Butyl-4-chloro-5-hydroxymethylimidazole Imidazole_coupling Imidazole Coupling Imidazole->Imidazole_coupling Biphenyl_nitrile 2-(p-Tolyl)benzonitrile Suzuki_coupling->Biphenyl_nitrile Bromination Benzylic Bromination Brominated_biphenyl 2-(4-Bromomethylphenyl)benzonitrile Bromination->Brominated_biphenyl Coupled_imidazole Coupled Imidazole Intermediate Imidazole_coupling->Coupled_imidazole Tetrazole_formation Tetrazole Formation Losartan Losartan Tetrazole_formation->Losartan Biphenyl_nitrile->Bromination Brominated_biphenyl->Imidazole_coupling Coupled_imidazole->Tetrazole_formation

References

Application Notes and Protocols: The Strategic Use of Bromobenzene in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bromobenzene (B47551) (C₆H₅Br) is a versatile aryl halide that serves as a fundamental building block in organic synthesis.[1][2] It is a colorless to pale yellow liquid with a characteristic aromatic odor, and it is widely used as a solvent and a key intermediate in the production of pharmaceuticals, dyes, and agrochemicals.[3][4][5] In the agrochemical industry, this compound and its derivatives are instrumental in the synthesis of a wide array of active ingredients, including herbicides, insecticides, and fungicides.[6][7] Its utility stems from the reactivity of the carbon-bromine bond, which readily participates in a variety of cross-coupling reactions to form new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.[2][6]

This document provides detailed application notes on the use of this compound in the synthesis of agrochemicals and presents experimental protocols for key synthetic transformations.

Core Applications in Agrochemical Synthesis

This compound is a precursor for introducing the phenyl group into more complex molecular structures.[2][8] Many modern crop protection agents contain biaryl or aryl-heterocyclic motifs, which can be efficiently constructed using this compound as a starting material through transition metal-catalyzed reactions.[6][9]

Herbicide Synthesis

Many commercial herbicides are diaryl ethers. The Ullmann condensation, a copper-catalyzed reaction, is a classic method for forming the diaryl ether linkage, often utilizing a this compound derivative as one of the coupling partners.[10][11]

  • Example Application: Synthesis of Bromoxynil, a nitrile herbicide used for post-emergence control of broadleaf weeds. While the industrial synthesis of Bromoxynil starts from p-hydroxybenzaldehyde, related structures containing bromo-phenyl ether linkages rely on Ullmann-type reactions.

Insecticide Synthesis

This compound derivatives are integral to the synthesis of various insecticides.[12] The formation of carbon-carbon and carbon-heteroatom bonds allows for the construction of complex scaffolds with insecticidal properties.

  • Example Application: Synthesis of insecticides containing a phenyl group, which can be introduced via a Grignard reagent derived from this compound (phenylmagnesium bromide).[6][7] This reagent is a powerful nucleophile for creating new C-C bonds.

Fungicide Synthesis

Modern fungicides often feature complex heterocyclic systems linked to an aromatic ring. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for this purpose, enabling the connection of a this compound-derived phenyl group to a heterocyclic core.[9][13]

  • Example Application: The synthesis of pyrazole-based fungicides, where a substituted this compound can be coupled with a pyrazole (B372694) boronic acid or ester to form the final active molecule.[13]

Key Synthetic Reactions and Protocols

The versatility of this compound in agrochemical synthesis is demonstrated through several key reactions. The following sections provide detailed protocols for these transformations.

Grignard Reaction: Formation of Phenylmagnesium Bromide

The Grignard reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds.[6] this compound is readily converted to phenylmagnesium bromide, a potent nucleophile.[14][15][16]

Experimental Protocol: Synthesis of Phenylmagnesium Bromide

This protocol describes the formation of the Grignard reagent, which can then be used in subsequent reactions with various electrophiles (e.g., aldehydes, ketones, CO₂).

Reaction Scheme: C₆H₅Br + Mg → C₆H₅MgBr

Materials & Quantities:

ReagentMW ( g/mol )AmountMolesEquivalents
Magnesium Turnings24.311.22 g0.051.2
This compound157.016.54 g (4.39 mL)0.0421.0
Anhydrous Diethyl Ether74.1240 mL--
Iodine253.811 crystal-catalyst

Procedure: [16][17]

  • All glassware must be rigorously dried in an oven overnight and assembled while hot under a dry nitrogen or argon atmosphere to exclude moisture.

  • Place the magnesium turnings (230 mg) and a small iodine crystal into a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • In a separate dry flask, prepare a solution of this compound (1 mL) in anhydrous diethyl ether (5 mL).

  • Add the this compound solution to the flask containing the magnesium turnings. The disappearance of the iodine color and the appearance of turbidity indicate the initiation of the reaction. Gentle warming may be required.

  • Once the reaction has started, add the remaining this compound dissolved in anhydrous diethyl ether dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture for an additional 30-60 minutes until most of the magnesium has been consumed.

  • The resulting grey-to-brown solution of phenylmagnesium bromide is ready for use in the next synthetic step. The concentration is typically assumed based on the initial amount of this compound.

G start Start: Dry Glassware & Reagents reagents Combine Mg, I₂, and this compound/Ether Solution start->reagents 1. initiation Initiate Reaction (Warming if needed) reagents->initiation 2. addition Add remaining This compound solution dropwise to maintain reflux initiation->addition 3. reflux Stir until Mg is consumed (30-60 min) addition->reflux 4. product Product: Phenylmagnesium Bromide (C₆H₅MgBr) reflux->product 5.

Caption: Workflow for the synthesis of Phenylmagnesium Bromide.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an aryl halide and an organoboron compound.[9][18] It is widely used in the synthesis of biaryl compounds found in many agrochemicals.[19]

Experimental Protocol: Synthesis of a Biaryl Compound

This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.

Reaction Scheme: C₆H₅Br + ArB(OH)₂ --(Pd catalyst, Base)--> C₆H₅-Ar

Materials & Quantities:

ReagentMW ( g/mol )AmountMolesEquivalents
This compound157.011.57 g101.0
Arylboronic Acid-1.2 g121.2
Pd(PPh₃)₄1155.56347 mg0.30.03
Sodium Carbonate (Na₂CO₃)105.992.12 g202.0
Toluene (B28343)/Ethanol/Water-50 mL (4:1:1)--

Procedure: [10]

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Add the solvent mixture of toluene, ethanol, and water in a 4:1:1 ratio.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen.

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 eq), to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to reflux (approximately 85-90 °C) and stir vigorously for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (B1210297) and water.

  • Separate the organic layer, wash sequentially with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure to obtain the crude product.

  • Purify the residue by flash column chromatography on silica (B1680970) gel to yield the pure biaryl product.

G setup Combine this compound, Boronic Acid, & Base in Solvent degas Degas with N₂/Ar (15-20 min) setup->degas 1. catalyst Add Pd Catalyst [Pd(PPh₃)₄] degas->catalyst 2. reflux Heat to Reflux (85-90 °C, 12-16h) catalyst->reflux 3. workup Workup: Extraction & Drying reflux->workup 4. purify Purification: Column Chromatography workup->purify 5. product Final Biaryl Product purify->product 6.

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[20][21] This reaction has become a powerful tool for synthesizing aryl amines, which are common substructures in agrochemicals.[22]

Experimental Protocol: Synthesis of an N-Aryl Amine

This protocol outlines a general method for the amination of this compound.

Reaction Scheme: C₆H₅Br + R₂NH --(Pd catalyst, Ligand, Base)--> C₆H₅NR₂

Materials & Quantities:

ReagentMW ( g/mol )AmountMolesEquivalents
This compound157.011.57 g101.0
Amine (R₂NH)--121.2
Pd₂(dba)₃915.7292 mg0.10.01
Xantphos (Ligand)578.68174 mg0.30.03
Sodium tert-butoxide (NaOtBu)96.101.35 g141.4
Toluene (anhydrous)-50 mL--

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 eq), the phosphine (B1218219) ligand (e.g., Xantphos, 0.03 eq), and the base (sodium tert-butoxide, 1.4 eq).

  • Add anhydrous toluene to the tube, followed by the amine (1.2 eq) and this compound (1.0 eq) via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired N-aryl amine.

G cluster_prep Inert Atmosphere Setup cluster_reaction Reaction cluster_workup Purification catalyst_mix Combine Pd Source, Ligand, & Base add_reagents Add Solvent, Amine, & this compound catalyst_mix->add_reagents heat Heat Reaction (80-110 °C, 12-24h) add_reagents->heat filter Cool & Filter through Celite heat->filter extract Wash with Water/Brine & Dry filter->extract purify Concentrate & Purify (Chromatography) extract->purify product Final Product: N-Aryl Amine purify->product

Caption: Workflow for Buchwald-Hartwig amination of this compound.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction used to form C-O, C-N, and C-S bonds.[11][23] The C-O coupling variant is particularly useful for synthesizing the diaryl ether moieties found in many herbicides.[10]

Experimental Protocol: Synthesis of a Diaryl Ether

This protocol provides a general procedure for the reaction between this compound and a phenol (B47542).

Reaction Scheme: C₆H₅Br + ArOH --(Cu catalyst, Base)--> C₆H₅-O-Ar

Materials & Quantities:

ReagentMW ( g/mol )AmountMolesEquivalents
This compound157.011.57 g101.0
Phenol (ArOH)--111.1
Copper(I) Iodide (CuI)190.45190 mg1.00.1
Potassium Carbonate (K₂CO₃)138.212.76 g202.0
N,N-Dimethylformamide (DMF)-50 mL--

Procedure: [11][24]

  • To a reaction flask, add copper(I) iodide (0.1 eq), potassium carbonate (2.0 eq), the phenol (1.1 eq), and a magnetic stir bar.

  • Evacuate the flask and backfill with an inert gas (argon or nitrogen).

  • Add anhydrous DMF, followed by this compound (1.0 eq) via syringe.

  • Heat the reaction mixture to 120-150 °C and stir for 24-48 hours.

  • Monitor the reaction's progress using TLC or GC-MS.

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the diaryl ether.

G setup Combine CuI, K₂CO₃, & Phenol under N₂/Ar reagents Add Solvent (DMF) & this compound setup->reagents heat Heat Reaction (120-150 °C, 24-48h) reagents->heat workup Cool, Quench with H₂O, & Extract heat->workup purify Dry, Concentrate, & Purify workup->purify product Final Diaryl Ether purify->product

Caption: General workflow for an Ullmann diaryl ether synthesis.

Summary of Key Reactions

ReactionBond FormedCatalyst SystemTypical Conditions
Grignard Reaction C-CMg metalAnhydrous Ether, RT to reflux
Suzuki-Miyaura Coupling C-C (Aryl-Aryl)Pd(0) complex (e.g., Pd(PPh₃)₄) + BaseToluene/Ethanol/Water, 80-100 °C
Buchwald-Hartwig Amination C-N (Aryl-Amine)Pd(0)/Pd(II) + Ligand + BaseAnhydrous Toluene/Dioxane, 80-110 °C
Ullmann Condensation C-O (Aryl-Ether)Cu(I) salt + BasePolar aprotic solvent (DMF), 120-150 °C

References

Application Notes and Protocols: Bromine-Based Heavy-Atom Phasing in Macromolecular Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Heavy-Atom Phasing

X-ray crystallography is a powerful technique for determining the three-dimensional structures of macromolecules at atomic resolution. However, the crystallographic experiment directly measures only the intensities of the diffracted X-rays, while the phase information, which is essential for calculating the electron density map, is lost. This is known as the "phase problem." One of the primary methods for solving the phase problem is heavy-atom derivatization, where atoms of high atomic number are introduced into the crystal. These heavy atoms scatter X-rays more strongly than the lighter atoms of the protein (C, N, O, S) and can be used to determine the initial phases.

Bromine, with an atomic number of 35, serves as an effective heavy atom for phasing, particularly for Multi-wavelength Anomalous Dispersion (MAD) experiments. The K-absorption edge of bromine (approximately 13.47 keV or 0.92 Å) is readily accessible at most synchrotron beamlines, allowing for the collection of diffraction data at multiple wavelengths to maximize the anomalous signal.[1][2]

While the topic of interest is bromobenzene (B47551), it is important to note that the direct use of this compound as a heavy-atom derivative for macromolecular crystallography is not a commonly documented technique in scientific literature. Its non-polar nature and potential for non-specific binding within hydrophobic pockets without high occupancy make it less ideal than specifically designed brominated compounds or the use of bromide ions. These application notes will therefore focus on the broader and more established methods of using bromine for crystallographic phasing, with the understanding that the principles can be adapted for screening other small brominated molecules.

Advantages and Considerations of Bromine for Phasing

Advantages:

  • Favorable Absorption Edge: The K-absorption edge of bromine is at an energy that is easily accessible on most synchrotron beamlines, making MAD experiments straightforward.[2][3]

  • Significant Anomalous Signal: Bromine provides a sufficiently strong anomalous signal for phasing.[4]

  • Versatility: Bromine can be introduced into crystals through various methods, including soaking with bromide salts or co-crystallization with brominated ligands.[5][6]

Considerations:

  • Radiation Damage: The bromine-carbon bond can be susceptible to cleavage upon exposure to X-rays, especially at wavelengths close to the absorption edge.[2] This can lead to a decrease in the occupancy of the bromine atom during data collection.

  • Binding Specificity: Achieving specific and high-occupancy binding of brominated compounds is crucial for successful phasing. Non-specific binding can complicate the determination of the heavy-atom substructure. For this reason, compounds with functional groups that can form specific interactions with the protein are often preferred over simple aromatic compounds like this compound.[6]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to bromine-based phasing.

Table 1: Properties of Bromine for Crystallographic Phasing

PropertyValueReference
Atomic Number35N/A
K-absorption Edge (Energy)~13.47 keV[7]
K-absorption Edge (Wavelength)~0.92 Å[3]
Theoretical f'' at Peak (Cu Kα, 1.54 Å)~0.6 electronsN/A
Theoretical f'' at Br K-edge> 4 electronsN/A

Table 2: Typical Experimental Conditions for Bromide Soaking

ParameterTypical RangeReference
Soaking Solution0.25 - 1 M Sodium Bromide (NaBr) in cryoprotectant solution[5]
Soaking Time10 - 20 seconds (can be optimized)[5]
CryoprotectantOften the halide salt itself at high concentration can act as a cryoprotectant. Otherwise, standard cryoprotectants compatible with the crystallization condition are used.[5]

Experimental Protocols

Protocol 1: Halide Soaking for Bromide Ion Derivatization

This protocol is adapted from the "Halide Cryosoaking" method and is a rapid way to introduce bromide ions into a crystal.[5]

Materials:

  • Crystals of the macromolecule.

  • Mother liquor (the solution in which the crystals were grown).

  • Cryoprotectant solution compatible with the mother liquor.

  • Sodium bromide (NaBr).

  • Cryo-loops and magnetic wands.

  • Liquid nitrogen.

Procedure:

  • Prepare the Soaking Solution: Prepare a solution containing the same components as the crystal mother liquor and a suitable cryoprotectant. To this solution, add NaBr to a final concentration of 0.25 M to 1 M.[5]

  • Crystal Harvesting: Using a cryo-loop of appropriate size, carefully remove a crystal from its growth drop.

  • Soaking: Quickly transfer the crystal into the bromide-containing soaking solution. The soaking time is typically very short, around 10-20 seconds.[5] Longer soaking times may degrade diffraction quality.

  • Cryo-cooling: Immediately plunge the crystal into liquid nitrogen.

  • Data Collection: Collect diffraction data at a synchrotron beamline, tuning the X-ray wavelength around the bromine K-edge for a MAD experiment.

Protocol 2: Co-crystallization with a Brominated Ligand

This is a general protocol for obtaining crystals of a protein in complex with a brominated small molecule.

Materials:

  • Purified protein solution.

  • Brominated compound of interest (e.g., a brominated inhibitor or fragment).

  • Crystallization screening solutions.

  • Crystallization plates (e.g., 96-well format).

Procedure:

  • Complex Formation: Incubate the purified protein with the brominated ligand prior to setting up crystallization trials. The ligand concentration should typically be in 5-10 fold molar excess to ensure saturation of the binding sites.

  • Crystallization Screening: Set up crystallization trials using standard methods such as vapor diffusion (hanging drop or sitting drop). Screen a wide range of crystallization conditions to identify initial hits.

  • Optimization: Optimize the initial crystallization conditions to obtain diffraction-quality crystals. This may involve varying the concentrations of the precipitant, buffer pH, and protein-ligand complex.

  • Crystal Harvesting and Cryo-protection: Harvest the crystals and soak them in a cryoprotectant solution before flash-cooling in liquid nitrogen. The cryoprotectant should be based on the optimized crystallization condition.

  • Data Collection: Collect diffraction data at a synchrotron, performing a MAD experiment around the bromine K-edge.

Visualizations

experimental_workflow_soaking cluster_prep Preparation cluster_exp Experiment cluster_data Data Acquisition & Phasing start Macromolecule Crystals harvest Harvest Crystal start->harvest soak_sol Prepare Bromide Soaking Solution (0.25-1M NaBr in Cryo-Mother Liquor) soak Soak Crystal (10-20 seconds) soak_sol->soak harvest->soak cryo Cryo-cool in Liquid Nitrogen soak->cryo data_collection MAD Data Collection (around Br K-edge ~0.92 Å) cryo->data_collection phasing Substructure Determination & Phase Calculation data_collection->phasing model Electron Density Map & Model Building phasing->model

Caption: Workflow for Bromide Soaking.

experimental_workflow_cocrystallization cluster_prep Preparation cluster_cryst Crystallization cluster_data Data Acquisition & Phasing protein Purified Protein complex Form Protein-Ligand Complex protein->complex ligand Brominated Ligand ligand->complex screen Crystallization Screening complex->screen optimize Optimize Conditions screen->optimize harvest Harvest & Cryo-protect optimize->harvest data_collection MAD Data Collection (around Br K-edge ~0.92 Å) harvest->data_collection phasing Substructure Determination & Phase Calculation data_collection->phasing model Electron Density Map & Model Building phasing->model

Caption: Workflow for Co-crystallization.

Safety Precautions for Handling this compound

Although not commonly used for phasing, if this compound is to be handled as part of a screening process, appropriate safety measures must be taken.

  • Handling: Always handle this compound in a well-ventilated fume hood.[8] It is a flammable liquid and its vapors can form explosive mixtures with air.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (chemically resistant), and a lab coat.

  • Storage: Store in a cool, dry, well-ventilated area away from sources of ignition.[8]

  • Disposal: Dispose of this compound waste according to institutional and local regulations for hazardous chemical waste.

Conclusion

Bromine is a valuable heavy atom for the experimental phasing of macromolecular crystal structures, primarily through MAD experiments at a synchrotron source. While the direct use of this compound for this purpose is not well-established, the principles of heavy-atom derivatization can be applied to screen this and other brominated compounds. The more common and reliable methods involve the use of bromide salts via halide soaking or co-crystallization with specifically designed brominated ligands that can form stable and high-occupancy interactions with the target macromolecule. The protocols and data presented here provide a foundation for researchers to incorporate bromine-based phasing into their structure determination pipelines.

References

Troubleshooting & Optimization

Technical Support Center: Grignard Formation from Bromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the formation of phenylmagnesium bromide from bromobenzene (B47551).

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction won't start. What are the common causes and how can I initiate it?

A1: Failure to initiate is a common issue, often due to a passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings, which prevents the reaction with this compound.[1] Trace amounts of moisture can also quench the reaction upon formation.

Troubleshooting Steps:

  • Ensure Rigorously Anhydrous Conditions: All glassware must be thoroughly dried, either by flame-drying under an inert atmosphere or by oven-drying at >110°C for several hours.[2] Solvents like diethyl ether or THF must be anhydrous.

  • Activate the Magnesium: The magnesium turnings need to be activated to remove the oxide layer and expose a fresh, reactive surface. Several methods can be employed:

    • Mechanical Activation: Crush the magnesium turnings with a glass rod in situ or stir them vigorously under an inert atmosphere before adding the solvent.[1]

    • Chemical Activation: Add a small crystal of iodine. The disappearance of the brown color of iodine is an indicator that the reaction has initiated.[3] Alternatively, a few drops of 1,2-dibromoethane (B42909) can be used as an initiator; the observation of ethylene (B1197577) bubbles indicates activation.[3]

  • Gentle Heating: Gentle warming with a heat gun can help to start the reaction. Once initiated, the reaction is exothermic and may require cooling to maintain a gentle reflux.[4]

Q2: I'm observing a significant amount of a yellow, oily byproduct in my reaction mixture. What is it and how can I minimize its formation?

A2: A common side reaction is the Wurtz-type coupling, where the newly formed phenylmagnesium bromide reacts with unreacted this compound to form biphenyl (B1667301).[3] This side reaction is favored by high local concentrations of this compound and elevated reaction temperatures.[3]

Strategies to Minimize Biphenyl Formation:

  • Slow, Dropwise Addition: Add the this compound solution slowly and dropwise to the magnesium suspension. This maintains a low concentration of this compound, minimizing its reaction with the formed Grignard reagent.

  • Maintain Moderate Temperature: While some initial heating may be necessary for initiation, the reaction is exothermic. It may need to be cooled to maintain a gentle reflux and avoid excessive temperatures that favor the coupling reaction.

  • Ensure Efficient Stirring: Good agitation ensures that the this compound reacts quickly with the magnesium surface rather than with the Grignard reagent in solution.

Q3: My Grignard reagent yield is low, even though the reaction initiated successfully. What could be the issue?

A3: Low yields can result from several factors, primarily the quenching of the Grignard reagent by protic species or oxygen.

Potential Causes and Solutions:

  • Presence of Moisture: Grignard reagents are strong bases and will be quenched by even trace amounts of water from glassware, solvents, or the atmosphere, forming benzene.[3] Ensure all components of the reaction are scrupulously dry.

  • Reaction with Atmospheric Oxygen: Exposure to air can lead to the oxidation of the Grignard reagent, forming magnesium alkoxide species which, after workup, can give phenol (B47542) as a byproduct.[5] To prevent this, the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Incomplete Reaction: Ensure sufficient reaction time after the addition of this compound is complete to allow all the magnesium to react.

Q4: How can I remove the biphenyl byproduct from my final product after the subsequent reaction of the Grignard reagent?

A4: Biphenyl is a non-polar hydrocarbon and can often be separated from more polar products by crystallization or chromatography. A common method is trituration, where the crude product mixture is washed with a non-polar solvent like petroleum ether or hexane.[3] Biphenyl is soluble in these solvents, while many common Grignard products (like tertiary alcohols) are not.[3]

Data Presentation

Table 1: Effect of Solvent on Phenylmagnesium Bromide Formation and Biphenyl Byproduct

SolventTypical Yield of Phenylmagnesium Bromide (%)Wurtz Coupling (Biphenyl) Byproduct (%)Key Observations
Diethyl Ether (Et₂O)~94%LowStandard, effective solvent.
Tetrahydrofuran (THF)~27%SignificantHigher amounts of biphenyl byproduct are often observed.[6]
2-Methyltetrahydrofuran (2-MeTHF)~90%LowA greener alternative to Et₂O and THF that can suppress Wurtz coupling.[6]
Cyclopentyl methyl ether (CPME)~45%ModerateRequires an activator like DIBAL-H for good yields.[6]

Data adapted from a comparative study on Grignard reactions in various solvents.[6]

Experimental Protocols

Protocol 1: Preparation of Phenylmagnesium Bromide under an Inert Atmosphere

This protocol describes the standard procedure for forming phenylmagnesium bromide while minimizing side reactions.

Materials:

  • Magnesium turnings

  • Iodine crystal

  • This compound, anhydrous

  • Anhydrous diethyl ether or THF

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, and glass stopper

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle and magnetic stirrer

Procedure:

  • Glassware Preparation: Thoroughly dry all glassware in an oven at >110°C overnight or by flame-drying under a vacuum. Assemble the apparatus while still warm and immediately place it under a positive pressure of inert gas.

  • Magnesium Activation: Place the magnesium turnings (1.2 equivalents) and a single crystal of iodine in the reaction flask.

  • Initiation: Add a small portion of the anhydrous solvent to the flask, just enough to cover the magnesium. Prepare a solution of this compound (1.0 equivalent) in the anhydrous solvent in the dropping funnel. Add a small amount of the this compound solution to the magnesium suspension. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing of the solvent. If the reaction does not start, gentle warming with a heat gun or crushing the magnesium with a dry glass rod may be necessary.

  • Grignard Reagent Formation: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. The exothermic nature of the reaction should sustain the reflux. If the reaction becomes too vigorous, cool the flask in an ice bath.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting grey, cloudy solution is the Grignard reagent and should be used immediately.

Protocol 2: Titration of Phenylmagnesium Bromide to Determine Concentration

This protocol allows for the quantitative determination of the active Grignard reagent concentration.

Materials:

Procedure:

  • Prepare a standard solution of menthol in anhydrous THF.

  • In a dry flask under an inert atmosphere, dissolve a small amount of 1,10-phenanthroline in anhydrous THF to act as an indicator.

  • Add a known volume of the Grignard reagent solution to the flask. The solution should turn violet or burgundy.

  • Titrate the Grignard solution with the standardized menthol solution until the color disappears.

  • The concentration of the Grignard reagent can be calculated based on the stoichiometry of the reaction with menthol.[7]

Mandatory Visualizations

Grignard_Formation_and_Side_Reactions This compound This compound (PhBr) Grignard Phenylmagnesium Bromide (PhMgBr) This compound->Grignard + Mg (Main Reaction) Mg Magnesium (Mg) Mg->Grignard Biphenyl Biphenyl (Ph-Ph) Grignard->Biphenyl + Unreacted this compound (Wurtz Coupling) Benzene Benzene (PhH) Grignard->Benzene + H₂O (Hydrolysis) Phenol Phenol (PhOH) Grignard->Phenol + O₂ then H₃O⁺ (Oxidation) Unreacted_Br Unreacted This compound Unreacted_Br->Biphenyl Water Water (H₂O) Water->Benzene Oxygen Oxygen (O₂) Oxygen->Phenol

Caption: Main and side reaction pathways in Grignard formation from this compound.

Troubleshooting_Workflow Start Reaction Fails to Initiate Check_Dryness Are glassware and solvents completely dry? Start->Check_Dryness Activate_Mg Is Magnesium activated? Check_Dryness->Activate_Mg Yes Dry_Components Action: Flame-dry glassware, use anhydrous solvents. Check_Dryness->Dry_Components No Activate_Action Action: Add Iodine crystal or 1,2-dibromoethane, crush Mg. Activate_Mg->Activate_Action No Success Reaction Initiates Successfully Activate_Mg->Success Yes Dry_Components->Check_Dryness Activate_Action->Activate_Mg

Caption: Troubleshooting workflow for Grignard reaction initiation failure.

References

Technical Support Center: Optimizing Suzuki Coupling of Bromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for the Suzuki coupling of bromobenzene (B47551).

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst loading range for the Suzuki coupling of this compound?

A1: The catalyst loading for the Suzuki coupling of this compound can vary significantly based on the specific catalyst system, ligands, and reaction conditions. Generally, palladium catalyst loading is in the range of 0.1 to 5 mol%.[1] For highly active catalyst systems, loadings as low as 0.1 mol% have been reported to give excellent yields.[2] However, a common starting point for optimization is often around 1-2 mol%.[3]

Q2: How does the choice of palladium precursor affect the reaction?

A2: The active catalytic species in Suzuki coupling is Pd(0).[4] If a Pd(II) precatalyst such as Pd(OAc)₂ or PdCl₂(dppf) is used, it must first be reduced in situ to Pd(0) for the catalytic cycle to commence.[4] This reduction step can sometimes be inefficient.[4] Using a Pd(0) source directly, like Pd₂(dba)₃, can sometimes be beneficial.[4] Modern precatalysts, such as Buchwald G3 or G4 palladacycles, are designed for the clean and efficient generation of the active Pd(0) species.[4]

Q3: What is the ideal ligand-to-palladium ratio?

A3: The ligand-to-palladium ratio is crucial for catalyst stability and activity. A common starting point is a 1:1 or 2:1 ligand-to-palladium ratio.[3] However, this may require optimization. An insufficient amount of ligand can lead to palladium aggregation and deactivation, while an excess of some ligands can inhibit the reaction.[3]

Q4: My boronic acid seems to be decomposing. How can I address this?

A4: Boronic acids can undergo protodeboronation or form unreactive cyclic anhydrides (boroxines), which is a common cause of low yields.[4] To mitigate this, ensure your reagents and solvents are pure and dry, as water can promote decomposition.[4] Using more robust boronic esters, such as pinacol (B44631) (BPin) or MIDA esters, can also improve stability.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound.

Issue 1: Low or No Product Yield

Possible Cause Troubleshooting Action Citation
Inactive Catalyst The Pd(0) active species may not be forming efficiently from a Pd(II) precatalyst, or the Pd(0) source may have degraded. Test the catalyst on a known, reliable reaction like the coupling of phenylboronic acid and this compound. Consider using a fresh catalyst or a more robust precatalyst.[4]
Catalyst Deactivation Oxygen can deactivate the catalyst. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen). The formation of palladium black is an indicator of catalyst decomposition, which can be accelerated by high temperatures. Consider lowering the reaction temperature.[3][5]
Suboptimal Ligand The ligand plays a critical role in stabilizing the palladium catalyst. For electron-rich this compound, bulky and electron-rich phosphine (B1218219) ligands like SPhos, XPhos, or RuPhos can be effective.[5]
Ineffective Base The base is crucial for the transmetalation step. If a weak or poorly soluble base (e.g., Na₂CO₃) is used, consider switching to a stronger or more soluble base like K₃PO₄ or Cs₂CO₃. The use of aqueous base solutions can also be beneficial.[5]
Inappropriate Solvent The solvent affects the solubility of reagents and the stability of intermediates. A mixture of a polar aprotic solvent like 1,4-dioxane (B91453), DME, or THF with water is a good starting point.[5]
Low Reaction Temperature The reaction may require elevated temperatures. If running at a lower temperature (e.g., 80 °C), consider increasing it to 100-110 °C, while monitoring for potential decomposition.[5]
Impure Reagents Impurities in the starting materials or solvents can poison the catalyst. Ensure all reagents and solvents are of high purity.[5]

Issue 2: Formation of Side Products (e.g., Homocoupling)

Possible Cause Troubleshooting Action Citation
Presence of Oxygen Oxygen can promote the homocoupling of the boronic acid. Ensure the reaction setup is rigorously degassed.[5]
Catalyst Choice Some palladium catalysts are more prone to promoting homocoupling. Screening different palladium sources and ligands is recommended.[5]
High Concentration of Boronic Acid A high concentration of boronic acid can increase the rate of homocoupling. Slow addition of the boronic acid to the reaction mixture can minimize this side reaction.[5]
Dehalogenation The bromo group on this compound can be replaced by a hydrogen atom. This can be promoted by certain bases and impurities in the solvent. Ensure the base is not overly aggressive and the solvent is pure.[3]

Quantitative Data Summary

The following tables summarize the effect of varying reaction parameters on the yield of the Suzuki coupling of this compound with phenylboronic acid, based on literature data.

Table 1: Effect of Catalyst Loading and Type

CatalystCatalyst Loading (mol%)Yield (%)Reference
PdFe₂O₄20 mg95[6]
mf-MWCNTs@chitosan NHC-Pd0.1>95[2]
Pd(OAc)₂/PCy₃·HBF₄199[7]
Pd(OAc)₂/PCy₃·HBF₄0.599[7]
Pd(OAc)₂/PCy₃·HBF₄0.299[7]
Pd(OAc)₂/PCy₃·HBF₄0.1Reduced[7]

Table 2: Optimization of Reaction Conditions

BaseSolventTemperature (°C)Time (h)Yield (%)Reference
K₂CO₃MeOH/H₂O100495[6]
K₂CO₃EtOH:H₂O (1:2)70->95[8]
Cs₂CO₃Toluene/H₂O80299[7]

Experimental Protocols

General Procedure for Suzuki Coupling of this compound and Phenylboronic Acid:

This protocol is a general starting point and may require optimization for specific substrates and catalyst systems.

  • Reaction Setup: To a dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and the chosen base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water) via syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst and ligand (e.g., Pd(OAc)₂ and SPhos). The catalyst loading should be based on optimization experiments, typically starting around 1-2 mol%.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography, to obtain the desired biaryl product.

Visualizations

Troubleshooting_Suzuki_Coupling start Low or No Yield catalyst_check Check Catalyst Activity start->catalyst_check Is the catalyst the issue? conditions_check Review Reaction Conditions start->conditions_check Are the conditions optimal? reagent_check Verify Reagent Quality start->reagent_check Are the reagents stable/pure? side_reactions Analyze for Side Products start->side_reactions Are there unexpected products? catalyst_inactive Inactive Precatalyst or Degraded Pd(0)? catalyst_check->catalyst_inactive temp_check Temperature Too Low? conditions_check->temp_check boronic_acid_check Boronic Acid Decomposition? reagent_check->boronic_acid_check use_fresh_catalyst Use Fresh/Active Catalyst (e.g., G3/G4 Precatalyst) catalyst_inactive->use_fresh_catalyst Yes catalyst_deactivated Catalyst Deactivation? (e.g., O2 exposure) catalyst_inactive->catalyst_deactivated No degas_reaction Ensure Rigorous Degassing & Inert Atmosphere catalyst_deactivated->degas_reaction Yes increase_temp Increase Temperature (e.g., to 100-110 °C) temp_check->increase_temp Yes base_check Base Ineffective? temp_check->base_check No change_base Switch to Stronger Base (e.g., K3PO4, Cs2CO3) base_check->change_base Yes solvent_check Solvent Inappropriate? base_check->solvent_check No change_solvent Optimize Solvent System (e.g., Dioxane/H2O) solvent_check->change_solvent Yes use_ester Use Boronic Ester (e.g., BPin, MIDA) boronic_acid_check->use_ester Yes purity_check Impure Reagents/Solvents? boronic_acid_check->purity_check No purify_reagents Use High Purity Materials purity_check->purify_reagents Yes Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd R-Pd(II)-X L_n Pd0->OxAdd Oxidative Addition (R-X) Transmetalation R-Pd(II)-R' L_n OxAdd->Transmetalation Transmetalation (R'-B(OR)2) RedElim Pd(0)L_n Transmetalation->RedElim Reductive Elimination Product Biaryl Product (Ar-Ar') RedElim->Pd0 Catalyst Regeneration R_X This compound (Ar-Br) R_B Phenylboronic Acid (Ar'-B(OH)2)

References

Technical Support Center: Preventing Homocoupling in Palladium-Catalyzed Reactions of Bromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and prevent the common side reaction of homocoupling when working with bromobenzene (B47551).

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of palladium-catalyzed reactions?

A1: Homocoupling is an undesired side reaction where two identical molecules of the starting material couple with each other. In the context of palladium-catalyzed reactions with this compound, this typically results in the formation of biphenyl (B1667301) (from two this compound molecules) or the dimerization of the coupling partner (e.g., formation of a diyne in Sonogashira coupling or a biaryl from the boronic acid in Suzuki coupling). This side reaction reduces the yield of the desired cross-coupled product and complicates purification.

Q2: What are the general causes of homocoupling?

A2: The primary causes of homocoupling vary depending on the specific reaction but often involve:

  • Presence of Oxygen: Molecular oxygen can promote the oxidative coupling of organometallic intermediates.[1][2]

  • Catalyst Concentration and State: High catalyst loadings or the formation of highly active, low-ligated palladium species can sometimes favor homocoupling pathways.

  • Reaction Kinetics: If the desired cross-coupling is slow, side reactions like homocoupling can become more prominent.

  • Purity of Reagents and Solvents: Impurities can sometimes trigger or accelerate homocoupling.

Q3: How can I minimize homocoupling across different reaction types?

A3: While specific strategies depend on the reaction, some general approaches include:

  • Rigorous Degassing: Thoroughly removing dissolved oxygen from solvents and the reaction vessel is crucial. This can be achieved by sparging with an inert gas (Argon or Nitrogen) or by freeze-pump-thaw cycles.[1]

  • Use of Appropriate Ligands: Bulky and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) can stabilize the palladium catalyst and favor the desired cross-coupling pathway.

  • Optimization of Reaction Conditions: Carefully controlling temperature, reaction time, and the rate of addition of reagents can disfavor homocoupling.

  • Copper-Free Conditions (for Sonogashira): Eliminating the copper co-catalyst is a direct way to prevent the Glaser-Hay homocoupling of terminal alkynes.[1]

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Significant formation of biphenyl from this compound homocoupling.

Potential Cause Recommended Solution
Presence of Oxygen Rigorously degas all solvents and reagents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
Inappropriate Ligand Use bulky, electron-rich phosphine ligands like SPhos or XPhos, which can promote the desired reductive elimination over side reactions.
Base Selection Use a finely powdered and dry base (e.g., K₂CO₃ or Cs₂CO₃) to ensure efficient reaction and minimize side reactions.
Slow Transmetalation Ensure the boronic acid is of high quality. Consider using potassium aryltrifluoroborates as they can sometimes be more robust.

Issue: Significant formation of biaryl from boronic acid homocoupling.

Potential Cause Recommended Solution
Presence of Oxygen This is a major cause of boronic acid homocoupling. Ensure the reaction is thoroughly deoxygenated.
Slow Oxidative Addition If the oxidative addition of this compound to Pd(0) is slow, the boronic acid may have more time to undergo homocoupling. Consider using a more active catalyst or a ligand that accelerates this step.
High Temperature Elevated temperatures can sometimes promote homocoupling. Try running the reaction at a lower temperature if the cross-coupling rate is still acceptable.
Heck Reaction

Issue: Formation of biphenyl and/or stilbene (B7821643) homocoupling products.

Potential Cause Recommended Solution
High Catalyst Loading Reduce the palladium catalyst concentration.
Ligandless Conditions The use of a suitable ligand can often suppress homocoupling by stabilizing the palladium catalyst.
High Temperature Optimize the reaction temperature; sometimes a lower temperature can reduce the rate of homocoupling relative to the Heck reaction.
Base Choice The choice of base can influence the reaction outcome. Screen different bases such as triethylamine (B128534), potassium carbonate, or cesium carbonate.

Issue: Low yield of the desired cross-coupled product with competing β-hydride elimination.

Potential Cause Recommended Solution
Facile β-Hydride Elimination Use bulky phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands. These create steric hindrance around the palladium center, disfavoring the geometry required for β-hydride elimination.
Sub-optimal Base Switch from an amine base (e.g., Et₃N) to an inorganic base like Cs₂CO₃ or K₃PO₄.
Sonogashira Coupling

Issue: Predominant formation of the homocoupled diyne (Glaser coupling).

Potential Cause Recommended Solution
Presence of Oxygen Oxygen is a key promoter of Glaser coupling.[1][2] Rigorously deoxygenate all reagents and solvents and maintain an inert atmosphere.
High Copper(I) Catalyst Loading Reduce the amount of the copper(I) co-catalyst (e.g., CuI) to 0.5-1 mol%.
Slow Cross-Coupling Rate If the Sonogashira reaction is slow, the terminal alkyne has more opportunity to homocouple. Ensure the palladium catalyst is active and the this compound is of good quality.
High Temperature Elevated temperatures can favor homocoupling. Optimize for the lowest effective temperature.
Use of Copper(I) Co-catalyst The most effective solution is to switch to a copper-free Sonogashira protocol.[1]

Quantitative Data on Homocoupling

Table 1: Effect of Reaction Conditions on Homocoupling in Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

LigandBaseSolventTemperature (°C)Cross-Coupling Yield (%)Biphenyl (Homocoupling) Yield (%)
PPh₃K₂CO₃Toluene (B28343)/H₂O1007515
SPhosK₂CO₃Toluene/H₂O10095<2
PPh₃Cs₂CO₃Dioxane/H₂O808210
SPhosCs₂CO₃Dioxane/H₂O80>98<1

Note: Yields are representative and can vary based on specific experimental conditions.

Table 2: Influence of Solvent and Temperature on Homocoupling in the Heck Reaction of this compound with Styrene

SolventTemperature (°C)Cross-Coupling Yield (%)Homocoupling Byproduct Yield (%)
DMF1208510
DMAc120905
NMP1408015
Toluene1107020

Note: Yields are representative and can vary based on the specific catalyst, ligand, and base used.

Table 3: Impact of Copper Co-catalyst on Homocoupling in the Sonogashira Reaction of this compound with Phenylacetylene

Copper Co-catalystConditionsCross-Coupling Yield (%)Diyne (Homocoupling) Yield (%)
CuI (5 mol%)Standard, with air leak6035
CuI (1 mol%)Rigorously degassed8510
None (Copper-free)Rigorously degassed92<2

Note: Yields are representative and can vary based on the specific palladium catalyst, ligand, base, and solvent used.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid with Minimized Homocoupling

Reagents:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₂CO₃ (2.0 mmol, 2.0 equiv, finely powdered and dried)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and potassium carbonate.

  • Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.

  • Add the degassed toluene and water via syringe.

  • In a separate vial, weigh the Pd(OAc)₂ and SPhos and add them to the reaction flask under a positive flow of inert gas.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Heck Reaction of this compound with Styrene with Minimized Homocoupling

Reagents:

  • This compound (1.0 mmol, 1.0 equiv)

  • Styrene (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.01 mmol, 1 mol%)

  • P(o-tolyl)₃ (0.02 mmol, 2 mol%)

  • Triethylamine (1.5 mmol, 1.5 equiv)

  • Acetonitrile (5 mL)

Procedure:

  • To a flame-dried Schlenk flask, add Pd(OAc)₂ and P(o-tolyl)₃.

  • Evacuate and backfill the flask with argon three times.

  • Add degassed acetonitrile, this compound, styrene, and triethylamine via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture, filter through a pad of celite, and wash with ethyl acetate.

  • Concentrate the filtrate and purify the product by column chromatography.

Protocol 3: Copper-Free Sonogashira Coupling of this compound with Phenylacetylene

Reagents:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.02 mmol, 2 mol%)

  • Triethylamine (5 mL, degassed)

Procedure:

  • To a flame-dried Schlenk flask, add Pd(PPh₃)₄ and a magnetic stir bar.

  • Evacuate and backfill the flask with argon three times.

  • Under a positive flow of inert gas, add this compound, phenylacetylene, and degassed triethylamine.

  • Heat the reaction mixture to 70 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Visualizations

Catalytic Cycles and Homocoupling Pathways

Suzuki_Coupling cluster_suzuki Suzuki-Miyaura Cross-Coupling cluster_homo Homocoupling Pathway pd0 Pd(0)L₂ pd_br Ar-Pd(II)(Br)L₂ pd0->pd_br Oxidative Addition (Ar-Br) pd_ar Ar-Pd(II)-Ar'L₂ pd_br->pd_ar Transmetalation (Ar'-B(OH)₂) pd_br2 Ar-Pd(II)(Br)L₂ pd_ar->pd0 product Ar-Ar' (Cross-Coupling) pd_ar->product Reductive Elimination pd_ar2 Ar-Pd(II)-ArL₂ pd_br2->pd_ar2 Transmetalation (Ar-B(OH)₂) or Disproportionation homo_product Ar-Ar (Homocoupling) pd_ar2->homo_product Reductive Elimination

Suzuki-Miyaura coupling cycle and a competing homocoupling pathway.

Heck_Coupling cluster_heck Heck Reaction cluster_homo_heck Homocoupling Pathway pd0 Pd(0)L₂ pd_br Ar-Pd(II)(Br)L₂ pd0->pd_br Oxidative Addition (Ar-Br) pd_alkene [Ar-Pd(II)(alkene)L₂]⁺ pd_br->pd_alkene Alkene Coordination pd_br2 Ar-Pd(II)(Br)L₂ pd_alkyl R-Pd(II)L₂ pd_alkene->pd_alkyl Migratory Insertion pd_alkyl->pd0 product Ar-alkene (Cross-Coupling) pd_alkyl->product β-Hydride Elimination pd_ar2 Ar-Pd(II)-ArL₂ pd_br2->pd_ar2 Disproportionation or reaction with Pd(0) homo_product Ar-Ar (Homocoupling) pd_ar2->homo_product Reductive Elimination

Heck reaction catalytic cycle and a potential homocoupling side reaction.

Sonogashira_Coupling cluster_sonogashira Sonogashira Cross-Coupling cluster_glaser Glaser Homocoupling pd0 Pd(0)L₂ pd_br Ar-Pd(II)(Br)L₂ pd0->pd_br Oxidative Addition (Ar-Br) pd_alkyne Ar-Pd(II)(-C≡C-R)L₂ pd_br->pd_alkyne Transmetalation (Cu-C≡C-R) pd_alkyne->pd0 product Ar-C≡C-R (Cross-Coupling) pd_alkyne->product Reductive Elimination cu_acetylide R-C≡C-Cu dimer Diyne Intermediate cu_acetylide->dimer Oxidative Dimerization (in presence of O₂) homo_product R-C≡C-C≡C-R (Homocoupling) dimer->homo_product

Sonogashira coupling and the competing Glaser homocoupling pathway.
Experimental Workflow

experimental_workflow start Start reagent_prep Reagent & Glassware Preparation (Drying) start->reagent_prep degassing Solvent & Reagent Degassing reagent_prep->degassing assembly Reaction Assembly under Inert Atmosphere degassing->assembly reaction Heating & Stirring assembly->reaction monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring monitoring->reaction Continue workup Aqueous Workup monitoring->workup Complete purification Column Chromatography workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

General experimental workflow for minimizing homocoupling.

References

Technical Support Center: Troubleshooting Low Yields in the Amination of Bromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Buchwald-Hartwig amination of bromobenzene (B47551). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and enhance reaction yields.

Troubleshooting Guide & FAQs

This section addresses specific issues that can lead to low yields in the amination of this compound, presented in a question-and-answer format.

Q1: My Buchwald-Hartwig amination of this compound has a low or no yield. What are the primary factors to investigate?

A1: Low yields in this reaction typically stem from one or more of the following factors: catalyst deactivation, suboptimal reaction conditions, or poor reagent quality. A systematic approach to troubleshooting is recommended. Start by verifying the integrity of your reagents and the reaction setup before exploring variations in catalysts and conditions.[1]

Q2: How can I determine if my palladium catalyst is the problem?

A2: Catalyst inactivity is a frequent cause of reaction failure.[1]

  • Palladium Precursor: Ensure you are using a reliable palladium source. Older bottles of palladium precursors may have reduced activity. For more consistent results, using a pre-catalyst can be advantageous as they often provide cleaner formation of the active catalytic species.[2]

  • Catalyst Decomposition: The formation of palladium black (a dark precipitate) during the reaction is a visual indicator of catalyst decomposition.[3] This can be caused by excessive temperatures or the presence of impurities. Consider lowering the reaction temperature and ensuring all reagents and solvents are pure.[3]

Q3: Which ligand should I choose for the amination of this compound?

A3: Ligand choice is critical for a successful reaction. Bulky, electron-rich phosphine (B1218219) ligands are generally preferred as they facilitate the key steps of the catalytic cycle.[4][5] For the amination of this compound, ligands from the Buchwald group such as XPhos, RuPhos, and BrettPhos often provide high catalytic activity.[4] Bidentate ligands like BINAP and DPPF have also been shown to be effective.[5][6]

Q4: What is the optimal base for the amination of this compound?

A4: The choice of base is highly dependent on the specific amine and any functional groups present on your substrates.

  • Strong Bases: Strong bases like sodium tert-butoxide (NaOtBu) often lead to higher reaction rates.[7] However, they may not be compatible with base-sensitive functional groups.[8]

  • Weaker Bases: Weaker inorganic bases such as cesium carbonate (Cs₂CO₃) and potassium phosphate (B84403) (K₃PO₄) offer broader functional group tolerance.[7] While the reaction may require higher temperatures or longer reaction times, these bases can be crucial for complex substrates.

Q5: Can the solvent affect my reaction yield?

A5: Yes, the solvent plays a crucial role in the Buchwald-Hartwig amination.

  • Common Solvents: Aprotic, nonpolar solvents like toluene (B28343) and dioxane are most commonly used and are often effective.[9][10]

  • Solubility Issues: If your starting materials or base are not fully soluble, the reaction rate will be significantly reduced.[11] In such cases, a more polar solvent might be necessary, but be aware that some polar solvents can coordinate to the palladium and inhibit catalysis.[12]

  • Purity: It is critical to use anhydrous and degassed solvents. The presence of water or oxygen can deactivate the palladium catalyst.[1]

Q6: What are common side reactions in the amination of this compound?

A6: A common side reaction is the hydrodehalogenation of this compound, where the bromine atom is replaced by a hydrogen atom.[5] This side reaction can become more prevalent if the reductive elimination step of the catalytic cycle is slow. Another potential side product is the formation of a biaryl compound from the coupling of two this compound molecules.[13]

Data Presentation

The following tables summarize quantitative data on the impact of different ligands and bases on the yield of the Buchwald-Hartwig amination of this compound with various secondary amines.

Table 1: Comparison of Ligands for the Amination of this compound with Secondary Amines [14]

AmineLigandYield (%)
CarbazoleTrixiePhos98
CarbazoleXPhos95
Carbazolet-BuXPhos92
DiphenylamineTrixiePhos89
DiphenylamineXPhos>99
Diphenylaminet-BuXPhos97
PhenoxazineTrixiePhos96
PhenoxazineXPhos>99
Phenoxazinet-BuXPhos98

Reaction Conditions: [Pd(allyl)Cl]₂ (1 mol %), phosphine ligand (4 mol %), this compound, amine, and base in toluene.

Table 2: Screening of Bases for the Amination of this compound with Secondary Amines [14]

AmineBaseYield (%)
CarbazoleLiOtBu98
CarbazoleNaOtBu97
CarbazoleKOtBu97
CarbazoleCs₂CO₃96
DiphenylamineLiOtBu95
DiphenylamineNaOtBu>99
DiphenylamineKOtBu98
DiphenylamineCs₂CO₃93
PhenoxazineLiOtBu95
PhenoxazineNaOtBu>99
PhenoxazineKOtBu98
PhenoxazineCs₂CO₃>99

Reaction Conditions: this compound, amine, and base in toluene with an optimized palladium/ligand system for each amine.

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination of this compound with Aniline (B41778) [15]

This protocol provides a general procedure and can be adapted for other amines. Optimization of reaction conditions may be necessary for different substrates.

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.5 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Palladium(II) Acetate (B1210297) (Pd(OAc)₂) (0.05 equiv)

  • (±)-BINAP (0.08 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas (argon or nitrogen), add Cs₂CO₃, Pd(OAc)₂, and (±)-BINAP to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Addition of Reagents: Add this compound and aniline to the flask.

  • Solvent Addition: Add anhydrous, degassed toluene to the flask to achieve a desired concentration (e.g., 0.1 M).

  • Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with inert gas to ensure all oxygen is removed.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 8-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Mandatory Visualizations

Experimental_Workflow A Reaction Setup (Inert Atmosphere) B Add Base, Pd(OAc)₂, and BINAP A->B C Add this compound and Aniline B->C D Add Anhydrous, Degassed Toluene C->D E Degas Reaction Mixture D->E F Heat to 110 °C with Stirring E->F G Monitor Reaction Progress (TLC, GC-MS) F->G H Reaction Complete? G->H I Cool to Room Temperature H->I Yes M Continue Heating and Monitoring H->M No J Work-up: Dilute, Filter through Celite I->J K Purification: Column Chromatography J->K L Characterize Product K->L M->G

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Troubleshooting_Amination start Low Yield in Amination q1 Check Reagents and Setup start->q1 q1_yes Reagents pure & setup inert? q1->q1_yes q1_no Purify reagents, degas solvent, ensure inert atmosphere q1->q1_no No q2 Screen Ligands q1_yes->q2 Yes q2_sol Try bulky, electron-rich ligands (e.g., XPhos, RuPhos) q2->q2_sol q3 Optimize Base q2_sol->q3 q3_sol Screen strong (NaOtBu) and weaker (Cs₂CO₃) bases q3->q3_sol q4 Vary Solvent & Temperature q3_sol->q4 q4_sol Try different solvents (Toluene, Dioxane) and adjust temperature (80-120 °C) q4->q4_sol end_node Improved Yield q4_sol->end_node q1_no->start

Caption: Troubleshooting decision tree for low-yield amination.

References

Technical Support Center: Purification Strategies for Unreacted Bromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unreacted bromobenzene (B47551) from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted this compound from a reaction mixture?

A1: The choice of purification method depends on the physical properties of your desired product, such as its boiling point, solubility, and thermal stability. The most common strategies include:

  • Distillation: Ideal when there is a significant difference in boiling points between this compound and the product.

  • Steam Distillation: A gentle distillation technique for high-boiling or heat-sensitive compounds.

  • Column Chromatography: A versatile method for separating compounds based on their polarity.

  • Recrystallization: Effective if your desired product is a solid and this compound is an impurity in the mother liquor.

  • Solvent Extraction/Washing: Useful for removing this compound from a product that has different solubility characteristics, often in conjunction with other methods.

Q2: My desired product has a very high boiling point. How can I remove this compound?

A2: If your product's boiling point is much higher than that of this compound (156 °C), fractional distillation under vacuum is a highly effective method.[1] Vacuum distillation lowers the boiling points of both substances, protecting thermally sensitive products and often improving separation efficiency. Alternatively, if your product is a solid or significantly more polar than this compound, column chromatography is an excellent choice.

Q3: My product is thermally unstable. What is the safest way to remove this compound?

A3: For heat-sensitive compounds, steam distillation is the preferred method. This technique allows this compound to be removed at a temperature below the boiling point of water (around 95 °C), thus avoiding thermal decomposition of the desired product.[2][3] Column chromatography at room temperature is another safe and effective option.

Q4: I performed a simple distillation, but my product is still contaminated with this compound. What went wrong?

A4: This issue typically arises when the boiling points of your product and this compound are too close for effective separation by simple distillation. For boiling point differences of less than 25 °C, fractional distillation is necessary. Ensure your distillation apparatus is set up correctly with an efficient fractionating column and that you are collecting fractions in a narrow temperature range.[4]

Q5: Can I use a chemical wash to remove this compound?

A5: this compound is relatively unreactive towards typical aqueous washes (e.g., water, brine, or mild bases).[5] These washes are primarily used to remove other impurities like acidic byproducts or excess bromine, not unreacted this compound itself.[6] However, if your product can be converted into a water-soluble salt (e.g., an amine to an ammonium (B1175870) salt, or a carboxylic acid to a carboxylate salt), you could perform an acid-base extraction to separate it from the neutral this compound, which would remain in the organic layer.

Data Presentation

For effective planning of purification, refer to the physical properties of this compound and common related substances.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
This compound C₆H₅Br157.011561.495
BenzeneC₆H₆78.1180.10.877
WaterH₂O18.021001.000
p-Dithis compoundC₆H₄Br₂235.90220.41.841
Diethyl Ether(C₂H₅)₂O74.1234.60.713

Experimental Protocols & Workflows

Below are detailed protocols for key purification techniques and diagrams illustrating the decision-making process and workflows.

Purification Method Decision Workflow

This diagram helps in selecting the appropriate purification strategy based on the properties of your product.

G start Crude Mixture (Product + this compound) q1 Is the product a solid? start->q1 recrys Recrystallization q1->recrys Yes q2 Is the product thermally stable? q1->q2 No q3 Boiling point difference with this compound > 25°C? q2->q3 Yes steam_dist Steam Distillation q2->steam_dist No frac_dist Fractional Distillation (Atmospheric or Vacuum) q3->frac_dist Yes chrom Column Chromatography q3->chrom No

Caption: Decision tree for selecting a purification method.

Protocol 1: Fractional Distillation

This method is suitable for separating this compound from a product with a significantly different boiling point.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Sample Loading: Charge the crude reaction mixture into the round-bottom flask, adding boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently using a heating mantle.

  • Equilibration: As the mixture heats, allow the vapor to slowly rise through the fractionating column to establish a temperature gradient.

  • Fraction Collection: Collect distinct fractions based on the temperature readings at the distillation head.

    • A first fraction, distilling at a lower temperature, may contain residual low-boiling solvents or starting materials (e.g., benzene).[4]

    • The temperature will then rise and plateau. If your product boils lower than this compound, collect the fraction corresponding to its boiling point.

    • Collect the this compound fraction around 154-157 °C.[7][8]

    • Finally, if your product has a higher boiling point, increase the heat after the this compound has distilled off to collect your product.

  • Analysis: Analyze the collected fractions (e.g., by GC or NMR) to confirm purity.

Protocol 2: Steam Distillation

This protocol is ideal for removing this compound from high-boiling or heat-sensitive products.[2][9]

Methodology:

  • Apparatus Setup: Assemble a steam distillation apparatus. This typically involves a three-neck flask (for the sample, a steam inlet, and a distillation head), a condenser, and a receiving flask. Steam can be generated externally or in-situ by boiling water in the flask with the sample.

  • Sample Loading: Place the crude mixture into the distillation flask and add a significant volume of water, ensuring the flask is about half to two-thirds full.[2]

  • Distillation: Heat the flask to boil the water, or introduce steam from an external generator. A mixture of water and this compound will co-distill at a temperature around 95-96 °C.[2][9]

  • Collection: Continue the distillation until no more oily this compound droplets are observed in the distillate.

  • Separation: The collected distillate will consist of two immiscible layers: water and this compound. Separate these layers using a separatory funnel.

  • Drying: Dry the isolated this compound (or the purified product remaining in the distillation flask, if non-volatile) with a suitable drying agent like anhydrous sodium sulfate (B86663) or calcium chloride.[6][8]

Workflow for Column Chromatography

This flowchart outlines the steps for separating this compound from a more polar product using normal-phase column chromatography.

G n1 1. Prepare Slurry (Silica Gel + Non-polar Solvent) n2 2. Pack Column n1->n2 n3 3. Load Sample (Concentrated on small amount of silica) n2->n3 n4 4. Elute with Solvent System (Start with non-polar, e.g., Hexane) n3->n4 n5 5. Collect Fractions n4->n5 n6 6. Monitor Fractions (TLC) n5->n6 n7 7. Increase Solvent Polarity (e.g., Add Ethyl Acetate) n6->n7 n7->n4 Elute Product n8 8. Combine Pure Fractions & Evaporate Solvent n7->n8 Separation Complete

Caption: Workflow for purification via column chromatography.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Incomplete separation after fractional distillation. 1. Boiling points are too close.2. Inefficient fractionating column.3. Distillation rate was too fast.1. Use a more efficient column (e.g., longer path length or better packing).2. Slow down the heating to allow for proper vapor-liquid equilibrium.3. Consider vacuum distillation to increase the boiling point difference.4. If separation is still poor, switch to column chromatography.
Low recovery of product after steam distillation. 1. Product is slightly steam-volatile.2. Product co-distilled with this compound.3. Incomplete separation of aqueous and organic layers.1. Check the distillate for your product.2. If the product is in the distillate, extract it with a suitable organic solvent.3. Ensure complete separation in the separatory funnel; multiple extractions of the aqueous layer may be needed.
This compound and product co-elute during column chromatography. 1. Incorrect solvent system (eluent).2. Column was overloaded with the sample.1. Develop a better solvent system using Thin Layer Chromatography (TLC) first. Aim for a significant difference in Rf values.2. Use a less polar eluent to increase the retention time of the more polar product, allowing this compound to elute first.3. Use a larger column or load less sample.
A wet product is obtained after workup. Residual water from washing or distillation steps.Dry the organic solution with an appropriate anhydrous drying agent (e.g., Na₂SO₄, MgSO₄, CaCl₂) before evaporating the solvent.[10]

References

Technical Support Center: Managing the Exotherm of Bromobenzene Lithiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential information for safely and effectively managing the significant exotherm generated during the lithiation of bromobenzene (B47551). The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure successful and safe execution of this common but hazardous reaction.

Frequently Asked Questions (FAQs)

Q1: Why is the lithiation of this compound so exothermic? A1: The reaction between this compound and an organolithium reagent like n-butyllithium (n--BuLi) is a lithium-halogen exchange. This process is thermodynamically favorable and kinetically rapid, leading to a significant and rapid release of heat.[1] The formation of the more stable aryllithium species from the less stable alkyllithium drives the reaction.[2]

Q2: What are the primary safety concerns with this reaction? A2: The primary safety concern is a runaway reaction due to the large and rapid exotherm. This can lead to a rapid increase in temperature and pressure, potentially causing the solvent to boil violently and breach the reaction vessel. Additionally, organolithium reagents like n-BuLi are pyrophoric and will ignite on contact with air or moisture.

Q3: What is the optimal temperature for performing this compound lithiation? A3: To effectively manage the exotherm and prevent side reactions, cryogenic temperatures are crucial. The recommended temperature range is typically between -78 °C and -100 °C.[3] These low temperatures help to dissipate the heat generated during the addition of the organolithium reagent.

Q4: Which solvent is best for this reaction? A4: Anhydrous tetrahydrofuran (B95107) (THF) is a commonly used solvent because it effectively solvates the organolithium species.[2] However, it's important to note that n-BuLi can react with THF, especially at temperatures above -20°C, in a process that degrades the solvent and consumes the reagent.[4] Therefore, maintaining a low temperature is critical when using THF. Anhydrous diethyl ether is another suitable solvent.

Q5: Can I add the this compound solution to the n-BuLi solution instead? A5: This is known as "inverse addition" and can be a strategy for controlling the exotherm, particularly on a larger scale. By adding the substrate to the organolithium reagent, the reactive species is consumed as it is introduced, which can sometimes prevent a buildup of unreacted reagents. However, the standard procedure involves the slow addition of n-BuLi to the this compound solution.

Q6: My reaction turned dark brown/black. Is this normal? A6: Yes, a color change to dark brown or black is often observed upon the formation of the phenyllithium (B1222949) species and is generally indicative of a successful reaction.

Q7: How do I safely quench the reaction? A7: The quenching process itself can be highly exothermic. It is critical to quench the reaction at the same low temperature (-78 °C) before warming it to room temperature. A standard and relatively safe quenching procedure involves the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.[1] Quenching with water directly can be violent and should be avoided.[5] It has been shown that the quenching step can be more exothermic than the initial lithiation.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Reaction exotherm is uncontrollable; temperature rises rapidly. 1. Addition rate of n-BuLi is too fast.2. Inefficient cooling or stirring.3. Concentration of reagents is too high.1. Immediately stop the addition. Add pre-cooled solvent if possible. Reduce the addition rate significantly.2. Ensure the cooling bath is at the correct temperature and the reaction flask is adequately submerged. Increase the stirring rate to improve heat transfer.3. Dilute the reaction mixture with more anhydrous solvent. For future experiments, use more dilute solutions.
Low or no yield of the desired product. 1. Inactive n-BuLi reagent.2. Presence of water or other protic impurities in the solvent or on glassware.3. Reaction temperature was too high, leading to side reactions.4. Incomplete reaction.1. Titrate the n-BuLi solution before use to determine its exact molarity. Use a fresh bottle if necessary.2. Ensure all glassware is rigorously flame-dried or oven-dried. Use freshly distilled anhydrous solvents.3. Maintain the reaction temperature below -70 °C throughout the addition.4. Allow the reaction to stir for a sufficient time after the addition is complete (e.g., 1 hour at -78 °C).
Formation of significant side products (e.g., biphenyl). 1. Reaction temperature is too high.2. Localized high concentrations of n-BuLi during addition.1. Improve cooling and slow the addition rate to maintain a consistent low temperature.2. Ensure vigorous stirring and add the n-BuLi dropwise to the bulk of the solution, not just the surface.
Reaction does not initiate (no color change or exotherm). 1. Poor quality of n-BuLi.2. Significant amount of protic impurity quenching the initial drops of n-BuLi.1. Titrate or replace the n-BuLi.2. Add a small initial portion of n-BuLi and wait for a color change before proceeding with the slow addition.

Data Presentation

Table 1: Thermochemical Data for a Representative Lithium-Halogen Exchange Reaction

ParameterValueRationale/Comments
Reaction Lithiation of 1-bromo-4-chlorobenzene (B145707) with n-hexyllithiumA close analogue to this compound lithiation, demonstrating the significant exotherm of a lithium-halogen exchange on an aryl bromide.
Reaction Enthalpy (ΔHr) Approx. -150 to -200 kJ/molThis range is typical for highly exothermic organolithium reactions.[6] The actual value depends on solvent and concentration.
Quench Reaction Quench of the aryllithium intermediate with Iodine (I2)Demonstrates that the subsequent electrophilic quench can also be highly exothermic.
Quench Enthalpy (ΔHr) More exothermic than the lithiation stepIt is critical to maintain cooling during the quenching phase to prevent a secondary, often larger, exotherm.[6]
Adiabatic Temperature Rise (ΔTad) Can be very high, >100 °CThis theoretical value highlights the potential for a runaway reaction if cooling fails. It underscores the necessity of robust temperature control.

Note: The data presented is based on a similar reaction studied by continuous flow calorimetry and serves as a guideline for understanding the thermal hazard. Actual values for this compound lithiation may vary.

Experimental Protocols

Materials and Equipment
  • Reagents: this compound, n-butyllithium (typically 1.6 M or 2.5 M in hexanes), anhydrous tetrahydrofuran (THF), saturated aqueous ammonium chloride (NH₄Cl) solution, diethyl ether or ethyl acetate (B1210297), anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Equipment: A flame-dried or oven-dried three-necked round-bottom flask, magnetic stir bar, thermometer, rubber septa, argon or nitrogen gas inlet, Schlenk line or glovebox, syringe or addition funnel, and a dry ice/acetone cooling bath.

Procedure: Small-Scale Lithiation of this compound (e.g., 10 mmol scale)
  • Reaction Setup:

    • Assemble the dry three-necked flask with a stir bar, a thermometer to monitor the internal temperature, a septum, and an inert gas inlet.

    • Place the flask under a positive pressure of argon or nitrogen.

    • Flame-dry the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure all moisture is removed.

  • Reagent Addition:

    • To the flask, add this compound (1.57 g, 10 mmol) via syringe.

    • Add anhydrous THF (40 mL) via cannula or syringe.

    • Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Lithiation:

    • Draw the required volume of n-butyllithium solution (e.g., 6.25 mL of 1.6 M solution, 10 mmol) into a syringe.

    • Slowly add the n-BuLi solution dropwise to the stirred this compound solution over 20-30 minutes.

    • Crucially, monitor the internal temperature and ensure it does not rise above -70 °C. Adjust the addition rate as necessary to control the exotherm.

    • After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.

  • Electrophilic Quench:

    • While maintaining the temperature at -78 °C, slowly add the desired electrophile (1.1 equivalents), either neat or as a solution in anhydrous THF.

    • Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature.

  • Workup:

    • Cool the reaction mixture back down to -78 °C.

    • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by an appropriate method, such as column chromatography or distillation.

Mandatory Visualization

Lithiation_Workflow Experimental Workflow for this compound Lithiation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Assemble and Flame-Dry Three-Necked Flask under Inert Gas add_reagents 2. Add this compound and Anhydrous THF setup->add_reagents Inert Atmosphere cool 3. Cool to -78 °C add_reagents->cool add_buli 4. Slow, Dropwise Addition of n-BuLi (T < -70 °C) cool->add_buli Vigorous Stirring stir 5. Stir at -78 °C for 1h add_buli->stir Monitor Temp. quench 6. Quench with Sat. aq. NH4Cl at -78 °C stir->quench Add Electrophile (Optional Step) warm 7. Warm to Room Temp. quench->warm extract 8. Aqueous Workup (Extraction, Dry, Concentrate) warm->extract purify 9. Purify Product extract->purify

Caption: Experimental workflow for the lithiation of this compound.

Troubleshooting_Exotherm Troubleshooting Uncontrolled Exotherm action_node action_node cause_node cause_node start Temperature Rises Rapidly (> -65 °C)? stop_addition Immediately STOP n-BuLi Addition start->stop_addition Yes check_addition_rate Is Addition Rate Too Fast? stop_addition->check_addition_rate check_cooling Is Cooling Bath Efficient? check_addition_rate->check_cooling No cause_rate Cause: Fast Addition check_addition_rate->cause_rate Yes check_stirring Is Stirring Vigorous? check_cooling->check_stirring Yes cause_cooling Cause: Poor Cooling check_cooling->cause_cooling No cause_stirring Cause: Inefficient Stirring check_stirring->cause_stirring No action_rate Solution: Reduce Addition Rate cause_rate->action_rate action_cooling Solution: Check Bath Temp & Immersion Depth cause_cooling->action_cooling action_stirring Solution: Increase Stirring Speed cause_stirring->action_stirring

Caption: Logical flow for troubleshooting an uncontrolled exotherm.

References

Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with Bromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during cross-coupling reactions involving bromobenzene (B47551). The content is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Problem 1: Low or No Conversion of this compound

Q: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig, Heck) with this compound shows low or no conversion of the starting material. What are the potential causes and how can I troubleshoot this?

A: Low or no conversion in cross-coupling reactions with this compound is a common issue that can often be attributed to several factors related to catalyst activity and stability. Here is a step-by-step guide to troubleshoot this problem.

Initial Checks:

  • Reagent Purity: Ensure all reagents, especially this compound, the coupling partner (e.g., boronic acid, amine), base, and solvents, are of high purity and anhydrous where required. Impurities can act as catalyst poisons.[1]

  • Inert Atmosphere: Confirm that the reaction was set up under a properly maintained inert atmosphere (e.g., argon or nitrogen). Oxygen can oxidize and deactivate the active Pd(0) catalyst.[1]

  • Reaction Setup: Double-check the stoichiometry of all reagents, catalyst loading, and reaction temperature and time.

Troubleshooting Steps:

  • Catalyst System Evaluation:

    • Catalyst Choice: For challenging couplings, consider using more active and stable pre-catalysts, such as Buchwald's G3 or G4 palladacycles, which are designed for efficient generation of the active Pd(0) species.[2]

    • Ligand Selection: The choice of phosphine (B1218219) ligand is critical. For electron-rich bromobenzenes, oxidative addition can be challenging.[3] Using bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos can enhance the rate of oxidative addition and stabilize the catalyst.[1][4][5]

    • Catalyst Loading: If you suspect catalyst deactivation, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) may improve the yield.[6]

  • Reaction Conditions Optimization:

    • Base: The choice and quality of the base are crucial. For Suzuki reactions, common bases include K₃PO₄, Cs₂CO₃, and K₂CO₃.[1] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are often used.[7][8] Ensure the base is finely powdered and dry.

    • Solvent: The solvent can significantly impact catalyst stability and reactant solubility. Toluene and dioxane are common choices.[1] If solubility is an issue, a more polar aprotic solvent like DMF could be tested, but be aware of its potential to coordinate to the palladium center.[1]

    • Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[1] If you observe signs of deactivation (e.g., formation of palladium black), consider lowering the reaction temperature and extending the reaction time.

Problem 2: Formation of Black Precipitate (Palladium Black)

Q: I am observing the formation of a black precipitate in my reaction mixture. What is it, and how can I prevent it?

A: The black precipitate is most likely "palladium black," which consists of agglomerated, inactive palladium nanoparticles. This is a common catalyst deactivation pathway in palladium-catalyzed cross-coupling reactions.

Strategies to Prevent Palladium Black Formation:

  • Ligand Choice and Ratio: Employ bulky, electron-rich phosphine ligands (e.g., biarylphosphines like SPhos, XPhos) or N-heterocyclic carbenes (NHCs). These ligands stabilize the mononuclear palladium species in the catalytic cycle and prevent agglomeration. Ensure an appropriate ligand-to-palladium ratio (typically 1:1 to 2:1) to avoid exposed palladium centers.

  • Temperature Control: High reaction temperatures can accelerate the decomposition of the active catalyst into palladium black. If this is observed, reducing the reaction temperature may be beneficial.

  • Solvent Selection: The choice of solvent can influence the stability of the catalytic species. Ensure all components, including the catalyst complex, are well-solvated.

  • Use of Additives: In some cases, additives like quaternary ammonium (B1175870) salts can help to stabilize the active catalyst and prevent precipitation.

Problem 3: Side Product Formation (e.g., Homocoupling, Dehalogenation)

Q: My reaction is producing significant amounts of side products, such as the homocoupling of my boronic acid or dehalogenation of this compound, leading to a low yield of the desired product. How can I minimize these side reactions?

A: The formation of side products is often indicative of a catalytic cycle that is not operating efficiently, allowing for competing reaction pathways to occur.

Minimizing Side Reactions:

  • Homocoupling of Boronic Acids (Suzuki Reaction): This side reaction is often promoted by the presence of oxygen. Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere. The choice of base and solvent can also influence the rate of transmetalation versus homocoupling.

  • Dehalogenation (Hydrodehalogenation): The replacement of the bromine atom with a hydrogen atom can occur, especially in the presence of certain bases and at elevated temperatures. Using bulkier, more electron-donating ligands can accelerate the desired C-C or C-N bond formation, outcompeting the dehalogenation pathway.[4] Lowering the reaction temperature may also disfavor this side reaction.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound that can deactivate my catalyst? A: Common impurities in commercially available this compound can include unreacted starting materials from its synthesis (e.g., benzene), and other halogenated benzenes such as chlorobenzene (B131634) and iodobenzene (B50100).[9] Residual acids or bases from the manufacturing process can also be present. These impurities can interfere with the catalytic cycle by coordinating to the palladium center or reacting with the catalyst or other reagents.

Q2: How does water affect my Suzuki-Miyaura coupling reaction with this compound? A: The effect of water in Suzuki-Miyaura coupling can be complex. A small amount of water is often necessary to dissolve the inorganic base and facilitate the transmetalation step. However, excess water can lead to protodeboronation of the boronic acid, an irreversible side reaction that consumes the coupling partner. The optimal water concentration is dependent on the specific solvent system and substrates used.[10][11]

Q3: Can I reactivate my deactivated palladium catalyst? A: In some cases, particularly with heterogeneous catalysts like palladium on carbon (Pd/C), reactivation is possible. Deactivated Pd/C can often be regenerated by washing with solvents to remove adsorbed organic species, followed by treatment with an acid and then a base, and finally reduction. For homogeneous catalysts that have formed palladium black, reactivation is generally not feasible in the reaction flask.

Q4: Why are Buchwald-type ligands often recommended for cross-coupling reactions with this compound? A: Buchwald-type ligands are bulky and electron-rich biaryl phosphines. Their steric bulk promotes the reductive elimination step, which is the product-forming step of the catalytic cycle. The electron-rich nature of these ligands increases the electron density on the palladium center, which facilitates the oxidative addition of the aryl bromide. This combination of properties often leads to higher catalyst activity and stability, allowing for the coupling of challenging substrates under milder conditions.[5][12]

Quantitative Data

Table 1: Comparison of Catalyst Systems for the Suzuki-Miyaura Coupling of Aryl Chlorides (as a proxy for less reactive aryl halides).

Catalyst SystemAryl HalideBoronic AcidProductYield (%)Time (h)Temp. (°C)Catalyst Loading (mol%)Reference
Pd(PPh₃)₄1-chloro-2-nitrobenzenePhenylboronic acid2-nitrobiphenyl>950.17120 (Microwave)3
Pd(OAc)₂ / SPhos4-ChlorotoluenePhenylboronic acid4-Methylbiphenyl9811001
Pd(OAc)₂ / XPhos4-ChloroanisolePhenylboronic acid4-Methoxybiphenyl9721002
PEPPSI-IPr4-ChlorotoluenePhenylboronic acid4-Methylbiphenyl990.5800.05

Note: This data is for aryl chlorides, which are generally less reactive than this compound. The high efficiency of Buchwald and NHC ligands with these challenging substrates highlights their potential for robust performance with this compound.

Experimental Protocols

Protocol 1: Purification of this compound by Distillation

This protocol describes the purification of this compound to remove less volatile impurities.

Materials:

  • This compound (technical grade)

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Heating mantle

  • Boiling chips

  • Inert gas source (optional)

Procedure:

  • Assemble the distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Add the technical grade this compound and a few boiling chips to the round-bottom flask.

  • For sensitive subsequent reactions, the apparatus can be flushed with an inert gas.

  • Begin heating the flask gently with the heating mantle.

  • Collect the fraction that boils at the literature boiling point of this compound (156 °C at atmospheric pressure).

  • Discard the initial lower-boiling fraction and the higher-boiling residue.

  • Store the purified this compound over molecular sieves to maintain dryness.

Protocol 2: General Procedure for a Suzuki-Miyaura Coupling Reaction

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.024 mmol, 2.4 mol%)

  • K₃PO₄ (2.0 mmol)

  • Toluene/Water (5:1 mixture, 5 mL)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Seal the tube with a septum, and evacuate and backfill with an inert gas three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and water. Separate the aqueous layer and extract it twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Reactivation of Deactivated Palladium on Carbon (Pd/C)

This protocol outlines a general procedure for the reactivation of Pd/C that has been deactivated by organic residues.

Materials:

  • Deactivated Pd/C catalyst

  • 1 M NaOH solution

  • Deionized water

  • Dilute nitric acid (e.g., 10%)

  • Ethanol

  • Formaldehyde (B43269) solution (37%)

  • Filtration apparatus

Procedure:

  • Washing: Suspend the deactivated Pd/C in a 1 M NaOH solution and stir at 50-80 °C for 1-2 hours to remove adsorbed acidic organic impurities.

  • Filter the catalyst and wash thoroughly with deionized water until the filtrate is neutral.

  • Acid Treatment: Suspend the catalyst in dilute nitric acid and stir at room temperature for 1-2 hours to dissolve any inactive palladium oxides and other acid-soluble residues.

  • Filter the catalyst and wash thoroughly with deionized water until the filtrate is neutral.

  • Reduction: Suspend the washed catalyst in a mixture of water and ethanol. Add formaldehyde solution and then slowly add 1 M NaOH solution to raise the pH to >8 while stirring. The formaldehyde will reduce the palladium species back to Pd(0).

  • Stir for 2-4 hours at room temperature.

  • Filter the reactivated catalyst, wash thoroughly with deionized water and then with ethanol.

  • Dry the catalyst under vacuum at a moderate temperature (e.g., 60-80 °C).

Visualizations

troubleshooting_workflow start Low or No Conversion reagent_check Check Reagent Purity & Stoichiometry start->reagent_check atmosphere_check Verify Inert Atmosphere reagent_check->atmosphere_check Reagents OK failure Persistent Failure Consider Alternative Strategy reagent_check->failure Impurity/Error Found catalyst_system Evaluate Catalyst System atmosphere_check->catalyst_system Atmosphere OK atmosphere_check->failure Atmosphere Compromised conditions_opt Optimize Reaction Conditions catalyst_system->conditions_opt Catalyst System OK success Reaction Successful catalyst_system->success Improved Conversion conditions_opt->success Improved Conversion conditions_opt->failure No Improvement

Caption: Troubleshooting workflow for low conversion in cross-coupling.

catalyst_deactivation_pathways cluster_deactivation Deactivation Pathways Active_Catalyst Active Pd(0) Catalyst Pd_Black Palladium Black (Aggregation) Active_Catalyst->Pd_Black High Temp. Poor Ligand Oxidized_Pd Oxidized Pd(II) (Reaction with O₂) Active_Catalyst->Oxidized_Pd Oxygen Exposure Poisoned_Complex Poisoned Complex (Impurity Coordination) Active_Catalyst->Poisoned_Complex Impurities Present Ligand_Degradation Degraded Ligand Complex Active_Catalyst->Ligand_Degradation Harsh Conditions Deactivated_Species Deactivated Species Pd_Black->Deactivated_Species Oxidized_Pd->Deactivated_Species Poisoned_Complex->Deactivated_Species Ligand_Degradation->Deactivated_Species

Caption: Common catalyst deactivation pathways.

suzuki_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-Pd(II)-Br)L₂ pd0->oxidative_addition + Ar-Br deactivation pd0->deactivation Aggregation (Pd Black) transmetalation Transmetalation (Ar-Pd(II)-Ar')L₂ oxidative_addition->transmetalation + Ar'-B(OR)₂ + Base oxidative_addition->deactivation Side Reactions reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Product) reductive_elimination->product

Caption: Suzuki-Miyaura catalytic cycle and deactivation points.

References

Technical Support Center: Improving Regioselectivity in Reactions Involving Bromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you improve the regioselectivity of common reactions involving bromobenzene (B47551) and its derivatives.

Section 1: Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a fundamental reaction for functionalizing this compound. The inherent directing effects of the bromo substituent, along with other groups on the aromatic ring, play a crucial role in determining the position of the incoming electrophile.

Frequently Asked Questions (FAQs)

Q1: I am trying to perform a bromination on a substituted this compound. How can I predict the regioselectivity?

A1: The regioselectivity of electrophilic aromatic substitution on a substituted this compound is determined by the combined directing effects of all substituents on the ring. The bromine atom itself is an ortho, para-director, but it is also a deactivating group. The overall outcome depends on the nature of the other substituent(s).[1]

  • Activating Groups (-OH, -NH₂, -OR, -Alkyl): These groups are also ortho, para-directors and are generally stronger directors than bromine. The incoming electrophile will preferentially add to the positions directed by the activating group.

  • Deactivating Groups (-NO₂, -CN, -C(=O)R, -SO₃H): These groups are meta-directors. In a molecule with both a bromine and a meta-directing group, the directing effects can be complex and may lead to a mixture of products. The position of substitution will be influenced by both steric hindrance and the relative deactivating strengths of the groups.

Q2: My electrophilic bromination of an activated substrate like an aniline (B41778) or phenol (B47542) derivative is giving me a mixture of ortho and para products. How can I improve the selectivity for the para product?

A2: Achieving high para-selectivity in the bromination of highly activated rings can be challenging. Here are several strategies to enhance para-selectivity:

  • Steric Hindrance: Introducing a bulky protecting group on the activating group (e.g., acetylating an aniline to an acetanilide) can sterically hinder the ortho positions, favoring substitution at the less hindered para position.

  • Reaction Temperature: Lowering the reaction temperature can often improve selectivity by favoring the thermodynamically more stable para product.[2]

  • Choice of Brominating Agent: Using a milder brominating agent can sometimes lead to higher selectivity. For example, N-bromosuccinimide (NBS) in the presence of a catalyst can offer better selectivity than elemental bromine.[2]

  • Solid-State Reactions: In some cases, performing the reaction in the solid state without a solvent has been shown to improve yields and selectivities.

Troubleshooting Guide: Electrophilic Bromination
Symptom Possible Cause Suggested Solution
Low or no reaction The aromatic ring is too deactivated.Use a stronger Lewis acid catalyst (e.g., switch from FeBr₃ to AlCl₃). Increase the reaction temperature.
Formation of multiple isomers Competing directing effects of substituents.Modify one of the substituents to enhance its directing effect or introduce steric bulk to block one position. Screen different solvents and reaction temperatures to optimize for one isomer.
Over-bromination (polybromination) The substrate is highly activated.Use a milder brominating agent (e.g., NBS). Use a stoichiometric amount of the brominating agent. Perform the reaction at a lower temperature.
Product decomposition Reaction conditions are too harsh.Lower the reaction temperature. Use a milder catalyst. Reduce the reaction time.
Experimental Protocol: Regioselective para-Bromination of Acetanilide (B955)

This protocol describes the para-selective bromination of acetanilide, demonstrating the use of a protecting group to control regioselectivity.

Materials:

  • Acetanilide

  • Glacial acetic acid

  • Bromine

  • Sodium bisulfite solution

  • Ice bath

  • Stir plate and stir bar

  • Filtration apparatus

Procedure:

  • Dissolve acetanilide in glacial acetic acid in a flask equipped with a stir bar.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled acetanilide solution with continuous stirring.

  • After the addition is complete, allow the reaction to stir in the ice bath for 30 minutes.

  • Pour the reaction mixture into a beaker containing ice-cold water.

  • If the solution is colored, add a few drops of sodium bisulfite solution to quench any unreacted bromine.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water.

  • Recrystallize the crude product from ethanol (B145695) to obtain pure p-bromoacetanilide.

Workflow for Predicting Regioselectivity in EAS

EAS_Regioselectivity Predicting Regioselectivity in Electrophilic Aromatic Substitution start Start with Substituted This compound identify_groups Identify all substituents on the ring start->identify_groups classify_groups Classify each substituent: - Activating (ortho, para-directing) - Deactivating (meta-directing) - Halogen (ortho, para-directing, deactivating) identify_groups->classify_groups directing_effects Determine the directing effects classify_groups->directing_effects activating_present Is there at least one activating group present? directing_effects->activating_present strongest_activator Identify the strongest activating group activating_present->strongest_activator Yes only_deactivating Are there only deactivating groups (and bromine)? activating_present->only_deactivating No predict_op Major product(s) will be ortho and/or para to the strongest activating group strongest_activator->predict_op consider_sterics Consider steric hindrance to refine prediction predict_op->consider_sterics predict_meta Major product will be meta to the deactivating group(s) only_deactivating->predict_meta Yes only_deactivating->consider_sterics No (only bromine) predict_meta->consider_sterics end Predicted Regioselectivity consider_sterics->end

Caption: Workflow for predicting the major product in electrophilic aromatic substitution of a substituted this compound.

Section 2: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. Controlling regioselectivity is crucial when working with di- or poly-substituted bromobenzenes.

Frequently Asked Questions (FAQs)

Q1: I am performing a Suzuki-Miyaura coupling on a dibrominated aromatic compound. How can I achieve selective coupling at one of the bromine sites?

A1: Achieving regioselective Suzuki-Miyaura coupling on a dibrominated substrate depends on differentiating the reactivity of the two C-Br bonds. This can be achieved through:

  • Electronic Effects: If the two bromine atoms are in electronically distinct environments, the more electron-deficient C-Br bond will typically undergo oxidative addition to the palladium catalyst more readily.

  • Steric Hindrance: A more sterically hindered C-Br bond will react slower than a less hindered one. This can be exploited to achieve selective coupling.

  • Directing Groups: The presence of a coordinating group (e.g., an alkene) adjacent to one of the bromine atoms can influence the rate of oxidative addition and thus control the regioselectivity.[3]

Q2: My Suzuki-Miyaura reaction is giving a low yield of the desired product and a significant amount of dehalogenated starting material. What could be the cause and how can I fix it?

A2: Dehalogenation is a common side reaction in Suzuki-Miyaura coupling, where the bromine atom is replaced by a hydrogen. This is often caused by the presence of a palladium-hydride (Pd-H) species. To minimize this side reaction:

  • Use Anhydrous Conditions: Trace amounts of water can contribute to the formation of Pd-H species. Ensure all solvents and reagents are rigorously dried.

  • Optimize the Base: The choice of base can influence the rate of dehalogenation. Weaker bases or carbonate bases are sometimes less prone to causing this side reaction compared to hydroxide (B78521) bases.

  • Ligand Selection: The use of bulky, electron-rich phosphine (B1218219) ligands can stabilize the palladium catalyst and suppress the pathways leading to dehalogenation.

  • Degas the Reaction Mixture: Thoroughly degas the reaction mixture to remove oxygen, which can also contribute to catalyst decomposition and side reactions.

Troubleshooting Guide: Suzuki-Miyaura Coupling
Symptom Possible Cause Suggested Solution
Low or no product yield Inactive catalyst.Ensure the palladium precatalyst is properly activated to Pd(0). Use a more active catalyst system (e.g., a pre-formed Pd(0) complex or a more effective ligand).
Poor regioselectivity Insufficient differentiation between the two C-Br bonds.Enhance electronic or steric differences between the reaction sites. Consider using a directing group strategy. Optimize reaction temperature; lower temperatures often favor selectivity.
Homocoupling of the boronic acid Presence of oxygen.Thoroughly degas the reaction mixture before adding the catalyst. Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.
Protodeboronation (loss of the boronic acid group) Presence of water or protic solvents.Use anhydrous solvents and reagents. Choose a base that is less prone to promoting this side reaction.
Quantitative Data: Ligand Effects on Suzuki-Miyaura Coupling

The choice of ligand can significantly impact the yield of Suzuki-Miyaura reactions. The following table summarizes the effect of different phosphine ligands on the coupling of 4-bromotoluene (B49008) with phenylboronic acid.

Ligand Catalyst Loading (mol%) Temperature (°C) Yield (%)
PPh₃210075
P(o-tol)₃210085
PCy₃28092
XPhos18098

Note: Yields are approximate and can vary based on specific reaction conditions.

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling of 1,3-Dithis compound

This protocol demonstrates the selective mono-arylation of 1,3-dithis compound, taking advantage of the slight difference in reactivity between the two bromine positions.

Materials:

  • 1,3-Dithis compound

  • Phenylboronic acid

  • Pd(PPh₃)₄

  • Potassium carbonate (K₂CO₃)

  • Toluene (B28343)

  • Water

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To a Schlenk flask, add 1,3-dithis compound, phenylboronic acid (0.9 equivalents to favor mono-coupling), and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add degassed toluene and degassed water to the flask.

  • Add Pd(PPh₃)₄ to the reaction mixture under a positive pressure of inert gas.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the mono-arylated product.

Decision Tree for Optimizing Suzuki-Miyaura Coupling

Caption: Decision tree for troubleshooting and improving poor regioselectivity in Suzuki-Miyaura coupling reactions.

Section 3: Heck Reaction

The Heck reaction is a palladium-catalyzed reaction that forms a C-C bond between an aryl halide and an alkene. The regioselectivity of the alkene addition is a key consideration.

Frequently Asked Questions (FAQs)

Q1: In my Heck reaction between this compound and an unsymmetrical alkene, I am getting a mixture of regioisomers. How can I control the regioselectivity?

A1: The regioselectivity of the Heck reaction is influenced by both steric and electronic factors, as well as the specific reaction conditions.

  • Neutral vs. Cationic Pathway: The reaction can proceed through a neutral or a cationic palladium intermediate, which can lead to different regioisomers. The choice of the halide (or pseudohalide) on the this compound derivative and the presence of additives can influence which pathway is favored. For example, using aryl triflates instead of bromides and adding silver salts can promote the cationic pathway.[4]

  • Ligand Choice: The steric and electronic properties of the phosphine ligand are critical. Bulky, electron-donating ligands can favor the formation of the linear product, while less bulky ligands might lead to the branched product. Bidentate ligands can also enforce a specific coordination geometry that influences selectivity.[5][6]

  • Alkene Substitution: The electronic nature of the substituents on the alkene plays a major role. Electron-withdrawing groups on the alkene generally favor addition of the aryl group to the β-carbon (linear product), while electron-donating groups can lead to addition at the α-carbon (branched product).

Q2: My Heck reaction is not going to completion, and I observe the formation of palladium black. What is causing this, and how can I prevent it?

A2: The formation of palladium black indicates catalyst decomposition, which is a common issue in Heck reactions. This can be caused by:

  • High Temperatures: Prolonged heating at high temperatures can lead to the aggregation of palladium nanoparticles.

  • Presence of Oxygen: Air can oxidize the Pd(0) catalyst, leading to its deactivation.

  • Ligand Dissociation: If the phosphine ligand dissociates from the palladium center, the unstable Pd(0) species can aggregate.

To prevent catalyst decomposition:

  • Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Maintain Inert Atmosphere: Ensure the reaction is carried out under a strict inert atmosphere.

  • Use Appropriate Ligands: Use bulky, electron-rich ligands that form stable complexes with palladium. Increasing the ligand-to-palladium ratio can also help.

Troubleshooting Guide: Heck Reaction
Symptom Possible Cause Suggested Solution
Low or no conversion Catalyst is not active.Use a reliable Pd(0) source or a precatalyst that is efficiently reduced in situ. Ensure the ligand is not inhibiting the catalyst.
Poor regioselectivity Competing reaction pathways (neutral vs. cationic).Modify the reaction conditions to favor one pathway (e.g., change the halide, add silver salts). Screen different ligands with varying steric and electronic properties.
Alkene isomerization Reversible β-hydride elimination.Add a base that can facilitate the reductive elimination of the palladium-hydride species. Use a ligand that promotes faster reductive elimination.
Formation of palladium black Catalyst decomposition.Lower the reaction temperature. Use a more stable catalyst system (e.g., with bulky, electron-rich ligands). Ensure a strictly inert atmosphere.
Experimental Protocol: Regioselective Heck Reaction of this compound with Styrene

This protocol describes the synthesis of trans-stilbene (B89595) from this compound and styrene, a classic example of the Heck reaction.

Materials:

Procedure:

  • To a Schlenk flask, add palladium(II) acetate and tri(o-tolyl)phosphine.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed acetonitrile, this compound, styrene, and triethylamine via syringe.

  • Heat the reaction mixture to 100 °C and stir for 24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Filter the mixture to remove any precipitated salts and concentrate the filtrate.

  • Purify the crude product by column chromatography or recrystallization to obtain trans-stilbene.

Logical Relationship: Factors Influencing Heck Regioselectivity

Heck_Regioselectivity_Factors Factors Influencing Regioselectivity in the Heck Reaction regioselectivity Regioselectivity (Linear vs. Branched) pathway Reaction Pathway (Neutral vs. Cationic) regioselectivity->pathway ligand Ligand Properties (Sterics & Electronics) regioselectivity->ligand alkene Alkene Substituents (Electronic Effects) regioselectivity->alkene halide Aryl Halide/Pseudohalide pathway->halide additives Additives (e.g., Ag salts) pathway->additives bulk Steric Bulk ligand->bulk electronics Electronic Donation ligand->electronics ewg Electron-Withdrawing Group alkene->ewg edg Electron-Donating Group alkene->edg

Caption: Key factors influencing the regiochemical outcome of the Heck reaction.

References

Technical Support Center: Safe Handling and Quenching of Bromobenzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling of bromobenzene (B47551) and the effective quenching of its reactions. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Section 1: Safe Handling and Storage

Q1: What are the primary hazards associated with this compound?

A1: this compound is a flammable liquid and vapor.[1][2] It can cause skin irritation and may be harmful if swallowed or inhaled.[1][3] Exposure can lead to symptoms such as headache, dizziness, and irritation of the nose and throat.[3] It is also toxic to aquatic life with long-lasting effects. It is important to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE).[4]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: When handling this compound, the following PPE is mandatory:

  • Eye Protection: Chemical splash goggles.[4]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or Viton).[4]

  • Body Protection: A lab coat and closed-toe shoes.[4]

  • Respiratory Protection: Use in a well-ventilated area or fume hood is crucial. If ventilation is insufficient, a NIOSH-approved respirator may be necessary.[4]

Q3: How should this compound be stored?

A3: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4] It is incompatible with strong oxidizing agents.[4]

Q4: What should I do in case of a this compound spill?

A4: In the event of a spill, ensure the area is well-ventilated and remove all sources of ignition.[4] Absorb the spill with an inert material such as sand or vermiculite (B1170534) and place it in a sealed container for disposal.[3] Do not wash spills into the sewer system.[3]

Section 2: Grignard Reactions - Troubleshooting

Q5: My Grignard reaction with this compound won't start. What are the common causes and solutions?

A5: This is a frequent issue. Here are the likely causes and how to address them:

  • Wet Glassware or Solvents: Grignard reagents are extremely sensitive to moisture.[5] Ensure all glassware is oven-dried and cooled under an inert atmosphere (like nitrogen or argon). Solvents such as diethyl ether or THF must be anhydrous.[5]

  • Inactive Magnesium Surface: Magnesium turnings can have an oxide layer that prevents the reaction. You can activate the magnesium by gently crushing the turnings with a dry glass rod or by adding a small crystal of iodine.[5] The disappearance of the iodine's brown color indicates activation.[5]

  • Impure this compound: Any water or alcohol impurities in the this compound will quench the Grignard reagent as it forms.[5] Use a pure, dry sample of this compound.

Q6: My Grignard reaction started but then stopped. What could be the problem?

A6: This often points to insufficient drying of reagents or glassware.[5] A small amount of moisture might have been consumed during the initial phase, but residual water is quenching the reaction.[5] Ensure all components of the reaction are scrupulously dry.

Q7: I have a significant amount of biphenyl (B1667301) as a byproduct in my Grignard reaction. How can I minimize its formation and remove it?

A7: Biphenyl is a common byproduct formed from the coupling of the Grignard reagent with unreacted this compound.[6]

  • Minimizing Formation: This side reaction is favored by higher concentrations of this compound and elevated temperatures.[6] Add the this compound solution dropwise to the magnesium suspension to maintain a low concentration of this compound and control the reaction temperature.[7]

  • Removal: Biphenyl is a yellowish solid and can be removed from the desired product (e.g., triphenylmethanol) by trituration with a solvent like petroleum ether in which biphenyl is more soluble.[6]

Section 3: Suzuki Coupling Reactions - Troubleshooting

Q8: My Suzuki coupling reaction with this compound has a low yield. What are the potential issues?

A8: Low yields in Suzuki couplings can stem from several factors:

  • Catalyst Deactivation: The Palladium(0) catalyst is sensitive to oxygen.[8] Ensure your reaction is properly degassed and run under an inert atmosphere. The formation of black palladium metal is a sign of catalyst decomposition.[9]

  • Boronic Acid Instability: Boronic acids can undergo protodeboronation, where the boron group is replaced by a hydrogen.[8][10] This is more likely at higher temperatures and in the presence of water.[10] Using fresh boronic acid or more stable boronic esters (like pinacol (B44631) esters) can help.[8]

  • Inefficient Oxidative Addition: The reactivity of the halide is crucial. While this compound is generally reactive, aryl chlorides are less so and may require more specialized, electron-rich phosphine (B1218219) ligands to facilitate the oxidative addition step.[8]

Q9: I am observing a significant amount of debrominated starting material (benzene) in my Suzuki coupling. What is causing this?

A9: This side reaction is known as hydrodehalogenation or protodehalogenation.[9] It can be promoted by certain bases, protic solvents (like alcohols), or impurities that can act as a hydride source.[9] To minimize this, use an anhydrous, aprotic solvent (e.g., dioxane, THF, or toluene) and a non-nucleophilic base like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃).[9]

Section 4: Quenching and Workup - Troubleshooting

Q10: The quenching of my Grignard reaction is violently exothermic. How can I control it?

A10: Exothermic quenching is a safety hazard. To control it:

  • Cool the reaction mixture in an ice bath before and during the quench.[4][11]

  • Add the quenching agent (e.g., saturated aqueous ammonium (B1175870) chloride or dilute HCl) slowly and dropwise with vigorous stirring.[4][7]

  • If quenching a large-scale reaction, consider adding the reaction mixture to the quenching solution, rather than the other way around.[4]

Q11: An emulsion has formed during the aqueous workup of my reaction. How can I break it?

A11: Emulsions are common and can be frustrating. Here are some techniques to try:

  • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help break the emulsion.[12]

  • Gentle Swirling: Instead of vigorous shaking in the separatory funnel, try gentle inversions.[4]

  • Filtration: Filter the entire mixture through a pad of Celite.[12]

  • Solvent Evaporation: If possible, evaporate the organic solvent and then re-dissolve the residue in a new extraction solvent before attempting the wash again.[12]

Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValueReference(s)
Molecular Formula C₆H₅Br[13]
Molecular Weight 157.01 g/mol [13]
Appearance Colorless to pale yellow liquid[13][14]
Boiling Point 156 °C[14]
Melting Point -31 °C[14]
Density 1.495 g/cm³ at 20 °C[13]
Flash Point 51 °C[14]
Autoignition Temperature 566 °C[3]
Solubility in Water 0.445 g/L at 25 °C[15][16]
Solubility in Organic Solvents Soluble in ethanol, diethyl ether, acetone, benzene, and carbon tetrachloride.[13][17]
Oral LD50 (Rat) 2383 mg/kg[3][18]
Inhalation LC50 (Mouse) 21,000 mg/m³ (2 hours)[3]

Experimental Protocols

Protocol 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

Objective: To synthesize phenylmagnesium bromide from this compound and magnesium metal.

Materials:

  • Magnesium turnings (1.00 g)[19]

  • This compound (4.5 mL)[19]

  • Anhydrous diethyl ether[19]

  • Iodine crystal (optional, for activation)[7]

  • Oven-dried glassware: 100-mL round-bottom flask, Claisen adapter, condenser, separatory funnel[19]

Procedure:

  • Place the magnesium turnings in the dry round-bottom flask.[19]

  • In the separatory funnel, prepare a solution of this compound in 8 mL of anhydrous diethyl ether.[19]

  • Add about 1-2 mL of the this compound/ether solution to the magnesium.[19] If the reaction does not start (indicated by cloudiness and gentle boiling), warm the flask gently with your hands or add a tiny crystal of iodine.[7][20]

  • Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.[7]

  • After the addition is complete, reflux the mixture gently for an additional 15-30 minutes until most of the magnesium has been consumed.[19][20]

  • Cool the resulting cloudy, brownish solution to room temperature. The Grignard reagent is now ready for use in subsequent reactions.[19]

Protocol 2: Suzuki Coupling of this compound with Phenylboronic Acid

Objective: To synthesize biphenyl via a palladium-catalyzed Suzuki coupling reaction.

Materials:

  • This compound (1.0 equivalent)

  • Phenylboronic acid (1.1 - 1.5 equivalents)[21]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)[21]

  • Base (e.g., K₂CO₃, 2.0 equivalents)[21]

  • Solvent system (e.g., 1,4-dioxane/water, 4:1)[21]

  • Reaction vessel (e.g., round-bottom flask)

Procedure:

  • To a reaction flask, add the this compound, phenylboronic acid, palladium catalyst, and base.[21]

  • Purge the flask with an inert gas (e.g., argon or nitrogen) for several minutes.[21]

  • Add the degassed solvent system to the flask.[21]

  • Heat the reaction mixture with stirring to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC.[10][21]

  • Upon completion, cool the reaction to room temperature.[21]

  • Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).[21]

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[21]

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.[21]

Visualizations

Grignard_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Quenching & Workup Dry_Glassware Oven-Dry Glassware Activate_Mg Activate Mg (Iodine/Crushing) Dry_Glassware->Activate_Mg Anhydrous_Solvents Use Anhydrous Solvents Initial_Addition Add small portion of this compound Anhydrous_Solvents->Initial_Addition Activate_Mg->Initial_Addition Initiation Confirm Initiation (Cloudiness/Boiling) Initial_Addition->Initiation Dropwise_Addition Add remaining this compound dropwise to maintain reflux Initiation->Dropwise_Addition If successful Completion Reflux until Mg is consumed Dropwise_Addition->Completion Cooling Cool to 0 °C Completion->Cooling Quench Slowly add Quenching Agent (e.g., aq. NH4Cl) Cooling->Quench Extraction Extract with Organic Solvent Quench->Extraction Wash_Dry Wash & Dry Organic Layer Extraction->Wash_Dry Isolate Isolate Product Wash_Dry->Isolate Suzuki_Coupling_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-Br PdII Ar-Pd(II)L_n-Br OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation + Ar'-B(OR)2 (Base) PdII_Ar Ar-Pd(II)L_n-Ar' Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product Troubleshooting_Logic Start Reaction Issue (e.g., Low Yield, No Reaction) Grignard Grignard Reaction? Start->Grignard Suzuki Suzuki Coupling? Start->Suzuki Workup Workup Problem? Start->Workup Grignard_Start Reaction not starting? Grignard->Grignard_Start yes Grignard_Side_Product Biphenyl byproduct? Grignard->Grignard_Side_Product yes Suzuki_Catalyst Catalyst deactivation? (Pd black) Suzuki->Suzuki_Catalyst yes Suzuki_Side_Product Protodeboronation? Suzuki->Suzuki_Side_Product yes Emulsion Emulsion formed? Workup->Emulsion yes Activate_Mg Activate Mg (Iodine/Crushing) Grignard_Start->Activate_Mg yes Check_Dryness Check Dryness of Glassware/Solvents Grignard_Start->Check_Dryness yes Control_Addition Control Addition Rate & Temperature Grignard_Side_Product->Control_Addition yes Inert_Atmosphere Ensure Inert Atmosphere (N2/Ar) Suzuki_Catalyst->Inert_Atmosphere yes Use_Fresh_Boronic Use Fresh Boronic Acid or Ester Suzuki_Side_Product->Use_Fresh_Boronic yes Add_Brine Add Brine (sat. NaCl) Emulsion->Add_Brine Try first Filter_Celite Filter through Celite Emulsion->Filter_Celite If brine fails

References

Validation & Comparative

Bromobenzene as a Standard in Gas Chromatography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of analytical chemistry, particularly in gas chromatography (GC), the use of an internal standard (IS) is a cornerstone for achieving accurate and reproducible quantitative results. An internal standard is a compound of known concentration added to a sample to correct for variations in injection volume, detector response, and other potential sources of error.[1][2] Bromobenzene (B47551), a halogenated aromatic compound, has been utilized as an internal standard in various GC applications. This guide provides an objective comparison of this compound's performance against other common alternatives, supported by representative experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their analytical method development.

Comparison of this compound with Alternative Internal Standards

The ideal internal standard should be chemically similar to the analyte(s) of interest, but not naturally present in the sample. It should also be well-resolved chromatographically from the analytes and not interfere with their detection.[1][2]

This compound is a suitable choice for the analysis of other aromatic or halogenated compounds due to its similar chemical properties. Its relatively low cost and availability also make it an attractive option. However, its reactivity in certain sample matrices and potential for co-elution with some analytes can be drawbacks.

Deuterated Compounds , such as benzene-d6 (B120219), are considered the gold standard for many GC-MS applications.[3][4] These are isotopically labeled versions of the analytes themselves. Because their chemical and physical properties are nearly identical to the unlabeled analyte, they provide excellent correction for extraction efficiency, matrix effects, and instrument variability.[5] The primary disadvantage of deuterated standards is their higher cost.

Other Aromatic Compounds , like toluene (B28343) or ethylbenzene, can also be used as internal standards when analyzing similar compounds. Their performance is generally good, but like this compound, they may be present in the unknown sample, which would interfere with the analysis.[6]

Performance Data: this compound vs. Benzene-d6

To illustrate the comparative performance, the following table summarizes expected quantitative data for the analysis of benzene (B151609) in a complex matrix using either this compound or benzene-d6 as the internal standard. The data is based on typical performance characteristics observed in validated GC-MS methods.[3][7]

Performance ParameterThis compoundBenzene-d6Acceptance Criteria
Linearity (R²) > 0.995> 0.999≥ 0.995[7]
Precision (%RSD) < 5%< 2%≤ 15%
Accuracy (Recovery %) 85-110%95-105%80-120%[7]
Retention Time Stability (%RSD) < 0.5%< 0.2%< 1%

Note: The superior performance of benzene-d6, particularly in terms of precision and accuracy, is attributed to its near-identical chemical behavior to the analyte (benzene).

Experimental Protocols

This section details a representative experimental protocol for the quantitative analysis of volatile organic compounds (VOCs), including benzene, using an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).

Preparation of Standards and Samples
  • Stock Standard Solution (1000 µg/mL): Prepare a stock solution containing the target analytes (e.g., benzene, toluene, ethylbenzene, xylenes) in methanol (B129727).

  • Internal Standard Stock Solution (1000 µg/mL): Prepare separate stock solutions of this compound and benzene-d6 in methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the analyte stock solution with methanol to achieve concentrations ranging from 1 µg/L to 200 µg/L.[8] To each calibration standard, add the internal standard (either this compound or benzene-d6) to a final concentration of 50 µg/L.[3]

  • Sample Preparation: To 5 mL of the unknown sample, add 10 µL of the 25 mg/L internal standard solution.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC system or equivalent.[9]

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.[3]

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[9]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[9]

  • Oven Temperature Program:

    • Initial temperature: 45°C, hold for 5 minutes.

    • Ramp: 8°C/min to 320°C.

    • Hold: 15 minutes at 320°C.[9]

  • Injector: Splitless mode at 250°C.

  • MSD Conditions:

    • Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Quadrupole: 150°C.

    • Scan Mode: 45-300 m/z.[9]

Data Analysis
  • Identify the peaks of the analytes and the internal standard based on their retention times and mass spectra.

  • Calculate the ratio of the peak area of each analyte to the peak area of the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.

  • Determine the concentration of the analytes in the unknown sample using the calibration curve.

Visualizing the Workflow

The following diagram illustrates the general workflow for a quantitative GC analysis using an internal standard.

GC_Internal_Standard_Workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing and Quantification prep_analyte Prepare Analyte Stock Solution prep_cal Prepare Calibration Standards (Analyte + IS) prep_analyte->prep_cal prep_is Prepare Internal Standard Stock Solution prep_is->prep_cal prep_sample Prepare Unknown Sample + IS prep_is->prep_sample injection Inject Sample into GC prep_cal->injection prep_sample->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection peak_integration Peak Integration (Analyte and IS) detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc cal_curve Construct Calibration Curve ratio_calc->cal_curve quantification Quantify Analyte in Unknown Sample cal_curve->quantification

GC analysis workflow with an internal standard.

Conclusion

The choice of an internal standard in gas chromatography is critical for achieving reliable quantitative results. This compound can be an effective and economical choice, particularly for the analysis of similar aromatic compounds. However, for applications demanding the highest levels of accuracy and precision, especially in complex matrices, a deuterated internal standard that is an isotopic analog of the analyte is often the superior option. The experimental protocol and comparative data presented in this guide provide a framework for researchers to make an informed decision based on the specific requirements of their analytical method.

References

A Researcher's Guide to Isotopic Labeling of Bromobenzene: Deuterium vs. Carbon-13

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, isotopic labeling is an indispensable tool for elucidating metabolic pathways, reaction mechanisms, and the fate of xenobiotics like bromobenzene (B47551). The choice between different isotopes, primarily deuterium (B1214612) (²H) and carbon-13 (¹³C), can significantly impact experimental outcomes, analytical sensitivity, and overall cost. This guide provides an objective comparison of deuterium and carbon-13 labeling strategies for this compound, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate approach for your research needs.

Executive Summary

The selection of an isotopic label for this compound hinges on the specific research question. Deuterium labeling is generally more cost-effective and synthetically accessible, making it a strong candidate for studies focused on kinetic isotope effects and as a tracer in mass spectrometry. However, the potential for isotopic exchange and altered chromatographic behavior must be considered. Carbon-13 labeling, while more expensive and often involving more complex synthetic routes, offers the advantage of stable incorporation into the carbon skeleton of the molecule, providing a more direct and unambiguous tracer for metabolic fate studies with no risk of back-exchange.

Comparison of Isotopic Labeling Strategies for this compound

FeatureDeuterium (²H) LabelingCarbon-13 (¹³C) LabelingRationale & References
Primary Application Elucidating reaction mechanisms (Kinetic Isotope Effect), internal standards in mass spectrometry.Tracing metabolic pathways, quantitative bioanalytical analysis.The significant mass difference between protium (B1232500) and deuterium can alter reaction rates, providing mechanistic insights.[1] ¹³C is a stable tracer of the carbon backbone.[1]
Synthesis Complexity Generally simpler, can be achieved through H-D exchange reactions or from deuterated starting materials.Typically more complex, often requiring multi-step synthesis from ¹³C-labeled precursors.H-D exchange protocols can be straightforward, while ¹³C labeling often necessitates building the molecule from a labeled starting material.[2]
Cost Generally less expensive due to the lower cost of deuterium sources (e.g., D₂O).Typically more expensive due to the higher cost of ¹³C-labeled starting materials.The cost of ¹³C precursors is significantly higher than that of deuterium sources.[1]
Isotopic Stability Can be susceptible to back-exchange with hydrogen in protic solvents or under certain biological conditions.Highly stable with no risk of isotopic exchange.The C-D bond can be labile under certain conditions, whereas the ¹³C-¹²C bond is stable.[2]
Analytical Detection Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.Both isotopes induce a mass shift detectable by MS and have distinct NMR signatures.[3][4][5]
Kinetic Isotope Effect (KIE) Pronounced KIE can be a powerful tool for mechanistic studies but may alter metabolic pathways.Negligible KIE, providing a more accurate representation of the unlabeled compound's metabolism.The doubling of mass with deuterium substitution leads to a significant KIE.[1]
Chromatographic Behavior Can sometimes exhibit different retention times compared to the unlabeled analog.Generally co-elutes with the unlabeled compound.The change in polarity and intermolecular interactions with deuterium substitution can affect chromatography.[6]

Experimental Protocols

Synthesis of Deuterated this compound (this compound-d₅)

This protocol describes a common method for preparing deuterated this compound via a Grignard reaction.

Materials:

  • This compound-d₅

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Deuterium oxide (D₂O)

  • Anhydrous calcium chloride

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings.

  • Add a small crystal of iodine to activate the magnesium.

  • Prepare a solution of this compound in anhydrous diethyl ether and add it to the dropping funnel.

  • Slowly add the this compound solution to the magnesium turnings to initiate the Grignard reaction. Maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture in an ice bath.

  • Slowly add deuterium oxide (D₂O) dropwise from the dropping funnel to quench the Grignard reagent.

  • After the addition of D₂O is complete, add dilute hydrochloric acid to dissolve any remaining magnesium salts.

  • Transfer the mixture to a separatory funnel and separate the ethereal layer.

  • Wash the organic layer with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the ethereal solution over anhydrous calcium chloride.

  • Remove the diethyl ether by distillation.

  • Purify the resulting deuterated benzene (B151609) by distillation.

  • The deuterated benzene can then be brominated using standard methods to yield this compound-d₅. A study reported a deuterium content of over 99% for a similar synthesis.[7]

Synthesis of ¹³C-Labeled this compound (e.g., [U-¹³C₆]-Bromobenzene)

The synthesis of uniformly ¹³C-labeled this compound is a more involved process, typically starting from a commercially available ¹³C-labeled precursor like [U-¹³C₆]-benzene.

Materials:

  • [U-¹³C₆]-Benzene

  • Bromine

  • Iron filings (catalyst)

  • Anhydrous dichloromethane

  • Sodium thiosulfate (B1220275) solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap, dissolve [U-¹³C₆]-benzene in anhydrous dichloromethane.

  • Add a catalytic amount of iron filings to the flask.

  • Cool the mixture in an ice bath.

  • Slowly add bromine dropwise from the dropping funnel. The reaction is exothermic and should be controlled.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the red color of bromine disappears.

  • Quench the reaction by slowly adding a saturated solution of sodium thiosulfate to remove any unreacted bromine.

  • Transfer the mixture to a separatory funnel and wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the solvent by rotary evaporation.

  • Purify the crude [U-¹³C₆]-bromobenzene by distillation or column chromatography. A similar four-step procedure starting from labeled this compound to produce [U-¹⁴C]- and [¹³C₆]-1,3-dithis compound reported a yield of 30%.[8]

Data Presentation

Table 1: Comparison of Synthetic Yields for Labeled this compound

Labeled CompoundSynthetic MethodReported YieldIsotopic PurityReference
This compound-d₅Grignard reaction followed by brominationNot explicitly stated for the final product, but the precursor (deuterated benzene) synthesis is well-established.>99% deuterium content[7]
[U-¹³C₆]-1,3-dithis compoundFour-step procedure from [U-¹³C₆]-bromobenzene30%Highest possible ¹³C incorporation[8]
Bromotoluene-d₁Deamination of 2-bromo-5-methylaniline55%93.9%[9]
This compoundDirect bromination of benzene65%N/A[10]

Note: Direct comparative yield data for deuterated vs. ¹³C-bromobenzene under identical conditions is scarce in the literature. The presented data is from different studies and serves as an estimation.

Visualization of Experimental Workflows

Deuterated_Bromobenzene_Synthesis cluster_grignard Grignard Reagent Formation cluster_quenching Deuteration cluster_bromination Bromination This compound This compound Grignard Phenylmagnesium bromide This compound->Grignard Reaction Mg Mg, anhydrous ether Mg->Grignard Deuterated_Benzene Benzene-d₆ Grignard->Deuterated_Benzene Quenching D2O D₂O D2O->Deuterated_Benzene Final_Product This compound-d₅ Deuterated_Benzene->Final_Product Electrophilic Aromatic Substitution Bromine Br₂, Fe catalyst Bromine->Final_Product

Caption: Synthesis of deuterated this compound.

C13_Bromobenzene_Synthesis cluster_starting_material Starting Material cluster_bromination_step Bromination cluster_purification Purification C13_Benzene [U-¹³C₆]-Benzene Reaction Electrophilic Aromatic Substitution C13_Benzene->Reaction Bromine_Fe Br₂, Fe catalyst Bromine_Fe->Reaction Final_Product [U-¹³C₆]-Bromobenzene Reaction->Final_Product Purification Distillation or Chromatography Final_Product->Purification Pure_Product Pure [U-¹³C₆]-Bromobenzene Purification->Pure_Product

Caption: Synthesis of ¹³C-labeled this compound.

Conclusion

The choice between deuterium and carbon-13 labeling for this compound studies is a trade-off between cost, synthetic ease, and the specific requirements of the experiment. For qualitative and semi-quantitative studies where the kinetic isotope effect is either a tool or a negligible concern, deuterium labeling offers a practical and economical solution. For rigorous quantitative metabolic flux analysis and studies where isotopic stability is paramount, carbon-13 labeling is the superior, albeit more resource-intensive, choice. Researchers should carefully consider the objectives of their study and the analytical techniques to be employed when selecting an isotopic labeling strategy for this compound.

References

Comparative study of catalysts for the Suzuki reaction of bromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of Bromobenzene (B47551)

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] This reaction is of paramount importance in the pharmaceutical and materials science industries for the synthesis of biaryls, a common structural motif in many biologically active molecules and functional materials.[2] The choice of catalyst is critical to the success of the Suzuki reaction, profoundly influencing yield, reaction rate, and applicability to challenging substrates.[3]

This guide provides a comparative overview of different classes of palladium-based catalysts for the Suzuki coupling of a standard substrate, this compound, with phenylboronic acid. The performance of selected homogeneous catalysts with phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands, as well as a heterogeneous nanocatalyst, are compared based on experimental data from recent literature.

Catalyst Performance Comparison

The efficiency of a catalyst system in the Suzuki-Miyaura reaction is highly dependent on the palladium precursor, the nature of the ligand, the base, and the solvent system employed. For the coupling of an electronically neutral and relatively unhindered substrate like this compound, a variety of catalysts can be effective. However, the choice of ligand and reaction conditions can significantly impact catalyst loading, reaction time, and temperature required to achieve high yields. The following table summarizes the performance of three distinct catalyst systems.

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012>95Not Specified[4]
PEPPSI-IPrCs₂CO₃t-AmylOH1002980.5[3]
Pd@Fe₂O₄ NanocatalystK₂CO₃Methanol/H₂O100VariesHigh20 mg catalyst[5][6]

Note: The data presented is compiled from different sources and may not represent a direct side-by-side comparison under identical conditions. "Not Specified" indicates that the catalyst loading was not explicitly mentioned in the cited source for this specific reaction.

Signaling Pathways and Experimental Workflows

To better understand the experimental process and the underlying reaction mechanism, the following diagrams are provided.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n pd_complex Ar-Pd(II)-X(L_n) pd0->pd_complex Oxidative Addition (Ar-X) transmetal_intermediate Ar-Pd(II)-Ar'(L_n) pd_complex->transmetal_intermediate Transmetalation (Ar'-B(OR)₂) transmetal_intermediate->pd0 Reductive Elimination product Ar-Ar' transmetal_intermediate->product arx Ar-X arx->pd_complex ar_boronic Ar'-B(OR)₂ borate [Ar'-B(OR)₂(Base)]⁻ ar_boronic->borate Activation base Base base->borate borate->transmetal_intermediate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow start Start: Assemble Reactants setup Reaction Setup: - Add this compound, Phenylboronic Acid, Base, Catalyst System to Flask start->setup inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) setup->inert solvent Add Degassed Solvent inert->solvent reaction Reaction: - Heat to specified temperature - Stir for required time solvent->reaction monitor Monitor Progress (TLC, GC-MS) reaction->monitor monitor->reaction Incomplete workup Workup: - Cool to room temperature - Quench reaction - Extract with organic solvent monitor->workup Complete purify Purification: - Dry organic layer - Concentrate in vacuo - Purify by flash chromatography workup->purify end End: Characterize Product purify->end

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

Experimental Protocols

Detailed methodologies for the catalyst systems are crucial for reproducibility. Below are representative protocols based on the literature.

Protocol 1: Homogeneous Catalysis with Pd(OAc)₂/SPhos

This protocol is a general procedure for Suzuki coupling using a bulky, electron-rich phosphine ligand, which is effective for a broad range of aryl bromides.[3][4]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 1-2 mol%)

  • SPhos (2-4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene and Water (e.g., 10:1 ratio, degassed)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add palladium(II) acetate, SPhos, potassium phosphate, this compound, and phenylboronic acid.

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Homogeneous Catalysis with PEPPSI-IPr

N-Heterocyclic carbene (NHC) complexes like PEPPSI-IPr are highly active catalysts that often require lower catalyst loadings and shorter reaction times.[3]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.5 mmol, 1.5 equiv)

  • PEPPSI-IPr catalyst (0.5 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv)

  • tert-Amyl alcohol (t-AmylOH, degassed)

Procedure:

  • In a glovebox or under a stream of inert gas, add the PEPPSI-IPr catalyst, cesium carbonate, this compound, and phenylboronic acid to a reaction tube.

  • Add degassed tert-amyl alcohol (e.g., 2 mL).

  • Seal the tube and heat the mixture in a preheated oil bath at 100 °C for 2 hours with vigorous stirring.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify the residue by flash chromatography.

Protocol 3: Heterogeneous Catalysis with Pd@Fe₂O₄ Nanocatalyst

Heterogeneous catalysts offer the significant advantage of easy separation and potential for recycling.[5][6]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd@Fe₂O₄ nanocatalyst (e.g., 20 mg)

  • Potassium carbonate (K₂CO₃, 1.5 mmol, 1.5 equiv)

  • Methanol and Water (e.g., 5 mL total volume)

Procedure:

  • In a 10 mL flask, combine this compound, phenylboronic acid, potassium carbonate, and the Pd@Fe₂O₄ catalyst.[5]

  • Add the methanol/water solvent mixture.

  • Heat the reaction mixture to 100 °C with stirring.[5]

  • Monitor the reaction by gas chromatography.

  • Upon completion, cool the reaction to room temperature.

  • The magnetic catalyst can be separated from the liquid phase using an external magnet.[7]

  • The liquid is then filtered and extracted with ethyl acetate.

  • The combined organic layers are washed with water, dried, and concentrated to yield the product, which can be further purified if necessary.

  • The recovered catalyst can be washed, dried, and reused in subsequent reactions.[6]

Conclusion

The Suzuki-Miyaura coupling of this compound can be effectively achieved using a variety of palladium-based catalysts. For general applications, catalyst systems based on bulky, electron-rich phosphine ligands like SPhos offer high yields and broad substrate scope.[4] For reactions where high turnover numbers and short reaction times are critical, N-heterocyclic carbene-based catalysts such as PEPPSI-IPr are an excellent choice.[3] For applications focused on catalyst recyclability and sustainability, heterogeneous systems like the magnetic Pd@Fe₂O₄ nanocatalyst present a compelling alternative, simplifying product purification and allowing for catalyst reuse.[5][6] The selection of the optimal catalyst will depend on the specific requirements of the synthesis, including cost, desired reaction time, and the importance of catalyst recovery.

References

A Comparative Guide to the Kinetic Analysis of Bromobenzene Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Reaction Kinetics

The following table summarizes the key kinetic and mechanistic differences between the SNAr and benzyne (B1209423) pathways for the substitution of a bromo group on an aromatic ring.

ParameterNucleophilic Aromatic Substitution (SNAr) with Piperidine (B6355638) (on an activated substrate)Elimination-Addition (Benzyne) with Sodium Amide
Reaction Mechanism Two-step addition-eliminationTwo-step elimination-addition
Intermediate Meisenheimer complex (a resonance-stabilized carbanion)Benzyne (a highly reactive aryne)
Reaction Conditions Requires an activated aromatic ring (with electron-withdrawing groups)[1]Requires a very strong base[2][3]
Temperature Varies depending on the substrate and nucleophileTypically low temperatures (e.g., -33 °C in liquid ammonia)[2]
Rate Law Second-order: Rate = k[Aryl Halide][Nucleophile][1]Complex; the formation of benzyne is often the rate-determining step[4]
Relative Halogen Reactivity F > Cl ≈ Br > II > Br > Cl > F (related to the ease of leaving group departure in the elimination step)
Product(s) Single substitution product where the nucleophile replaces the bromineCan yield a mixture of products if the benzyne intermediate is unsymmetrical
Representative k (M⁻¹s⁻¹) Data for 2-bromo-N-methylpyridinium ion with piperidine in methanol (B129727) at 25°C is 2.67 x 10⁻⁵Not readily available for bromobenzene (B47551), but the reaction is known to be very fast.
Activation Energy (Ea) For 2-bromo-N-methylpyridinium ion with piperidine: ~20.9 kcal/molNot readily available for this compound.

Reaction Mechanisms and Experimental Workflows

The following diagrams illustrate the signaling pathways for the SNAr and Benzyne mechanisms and a general experimental workflow for kinetic analysis.

SNAr_Mechanism This compound This compound (activated) Meisenheimer Meisenheimer Complex This compound->Meisenheimer + Nucleophile Nucleophile Piperidine Nucleophile->Meisenheimer Product Substitution Product Meisenheimer->Product - Leaving Group Leaving_Group Br- Meisenheimer->Leaving_Group

Caption: SNAr mechanism for an activated this compound.

Benzyne_Mechanism This compound This compound Benzyne Benzyne Intermediate This compound->Benzyne + Base (Elimination) Base NaNH2 Base->Benzyne Anion Carbanion Benzyne->Anion + Nucleophile (Addition) Nucleophile NH2- Nucleophile->Anion Product Aniline (B41778) Anion->Product + H+

Caption: Benzyne mechanism for this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare stock solutions of this compound and nucleophile P2 Equilibrate solutions to desired temperature P1->P2 R1 Mix reactants in a thermostatted cell P2->R1 R2 Monitor reaction progress over time R1->R2 A1 Collect data (e.g., absorbance, concentration) R2->A1 A2 Plot data to determine the rate constant A1->A2 A3 Repeat at different temperatures for Arrhenius plot A2->A3 A4 Calculate activation parameters (Ea, A) A3->A4

Caption: General workflow for kinetic analysis.

Experimental Protocols

Protocol 1: Kinetic Analysis of Nucleophilic Aromatic Substitution (SNAr)

This protocol is adapted for the study of the reaction of an activated aryl bromide with piperidine using UV-Vis spectrophotometry.

Objective: To determine the second-order rate constant of the reaction.

Materials:

  • Activated this compound derivative (e.g., 2,4-dinitrothis compound)

  • Piperidine

  • Anhydrous solvent (e.g., methanol or acetonitrile)

  • UV-Vis spectrophotometer with a thermostatted cell holder

  • Volumetric flasks, pipettes, and syringes

  • Constant temperature bath

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the activated this compound derivative of a known concentration (e.g., 0.01 M) in the chosen solvent.

    • Prepare a stock solution of piperidine of a known concentration (e.g., 0.1 M) in the same solvent.

  • Kinetic Run:

    • Set the constant temperature bath and the spectrophotometer's cell holder to the desired reaction temperature (e.g., 25 °C).

    • Pipette a known volume of the activated this compound solution into the thermostatted cuvette.

    • At time t=0, inject a known volume of the pre-heated piperidine solution into the cuvette and mix quickly.

    • Immediately start monitoring the change in absorbance at a wavelength where the product absorbs strongly and the reactants have minimal absorbance.

  • Data Analysis:

    • Record the absorbance at regular time intervals until the reaction is complete.

    • Under pseudo-first-order conditions (large excess of piperidine), the natural logarithm of the difference between the final and instantaneous absorbance (ln(A∞ - At)) plotted against time will yield a straight line with a slope of -k_obs.

    • The second-order rate constant (k) can be calculated from the observed rate constant (k_obs) and the concentration of piperidine: k = k_obs / [Piperidine].

Protocol 2: Synthesis and Qualitative Kinetic Observation of the Benzyne Reaction

This protocol describes the reaction of this compound with sodium amide in liquid ammonia (B1221849).[2][3] Due to the rapid nature of this reaction at low temperatures, precise kinetic measurements are challenging without specialized equipment.

Objective: To synthesize aniline from this compound via the benzyne mechanism and qualitatively observe the reaction's high rate.

Materials:

  • This compound

  • Sodium metal

  • Liquid ammonia

  • Anhydrous diethyl ether

  • A three-necked round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet, and a dropping funnel.

  • Stirring apparatus

Procedure:

  • Setup:

    • Assemble the reaction apparatus under a fume hood and ensure all glassware is thoroughly dried.

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Condense liquid ammonia into the flask.

  • Formation of Sodium Amide:

    • Carefully add small pieces of sodium metal to the liquid ammonia with stirring. The formation of a deep blue color indicates the dissolution of sodium.

    • Add a catalytic amount of ferric nitrate (B79036) to facilitate the conversion of sodium to sodium amide. The blue color will dissipate, and a greyish suspension of sodium amide will form.

  • Reaction:

    • Dissolve this compound in anhydrous diethyl ether and add it dropwise to the sodium amide suspension in liquid ammonia.

    • The reaction is typically very fast, and the formation of aniline can be observed by the change in the reaction mixture's appearance.

  • Work-up and Analysis:

    • After the reaction is complete, cautiously quench the excess sodium amide with ammonium (B1175870) chloride.

    • Allow the ammonia to evaporate, and then add water to the residue.

    • Extract the aqueous layer with diethyl ether.

    • Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain aniline.

    • The product can be characterized by techniques such as NMR and IR spectroscopy.

Disclaimer: These protocols are intended for informational purposes for qualified researchers. All experiments should be conducted with appropriate safety precautions in a controlled laboratory setting.

References

A Comparative Guide to Synthetic Methods Utilizing Bromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of established and novel synthetic methodologies for the functionalization of bromobenzene (B47551), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The performance of traditional palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, and Buchwald-Hartwig—is compared against a modern photoredox-catalyzed C-N coupling method. This comparison is supported by experimental data and detailed protocols to assist researchers in selecting the most suitable method for their specific synthetic needs.

Performance Comparison of Synthetic Methods

The following table summarizes the quantitative performance of four key synthetic methods using this compound as a starting material. The data highlights typical yields and reaction conditions, providing a basis for direct comparison.

MethodCoupling PartnerProductCatalyst SystemSolventBaseTemp. (°C)Time (h)Yield (%)
Suzuki-Miyaura Coupling Phenylboronic acidBiphenyl0.1 mol% Pd catalyst, K₂CO₃WaterK₂CO₃Room Temp.1.5>90%[1]
Heck Coupling Styrene (B11656)Stilbene1 mol% Pd(OAc)₂, 2 mol% LigandDMF/WaterK₂CO₃804~85-95%[2]
Buchwald-Hartwig Amination Aniline (B41778)Diphenylamine0.05 equiv. Pd(OAc)₂, 0.08 equiv. BINAPTolueneCs₂CO₃1108High Yield[3]
Photoredox/Nickel C-N Coupling Pyrrolidine (B122466)N-PhenylpyrrolidineNiBr₂·3H₂O, 3DPA2FBN (photocatalyst)DMADABCORoom Temp.24~60-80%[4]

Experimental Protocols

Detailed methodologies for the representative reactions cited above are provided below.

Suzuki-Miyaura Coupling

Reaction: this compound + Phenylboronic acid → Biphenyl

Protocol: A mixture of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst (0.1 mol%), and K₂CO₃ (3.0 mmol) in distilled water (5.0 mL) is stirred at room temperature under air for 1.5 hours in a round-bottomed flask. Following the reaction, the precipitate is filtered and washed with distilled water to separate the product. The crude product is then dissolved in boiling water, and the solution is filtered to remove by-products from the homo-coupling of the aryl boronic acid. The filtrate is then evaporated under vacuum to yield the final product.[1]

Heck Coupling

Reaction: this compound + Styrene → Stilbene

Protocol: To a Schlenk tube, add Pd(OAc)₂ (1.0 mol%), a tetrahydropyrimidinium salt ligand (2 mmol%), this compound (1.0 mmol), styrene (1.5 mmol), and K₂CO₃ (2 mmol). Add a 1:1 mixture of water and DMF (6 mL total). Heat the mixture at 80°C for 4 hours. After cooling, the mixture is extracted with an ethyl acetate/hexane solution (1:5), filtered through a pad of silica (B1680970) gel, and the solvent is removed under reduced pressure. The crude product is then purified by flash chromatography on silica gel.[2]

Buchwald-Hartwig Amination

Reaction: this compound + Aniline → Diphenylamine

Protocol: In a glovebox, a flask is charged with Pd(OAc)₂ (0.05 equiv.), BINAP (0.08 equiv.), and Cs₂CO₃ (10 equiv.). Toluene is added, and the mixture is degassed. This compound (1 equiv.) and aniline (1.5 equiv.) are then added. The reaction mixture is stirred at 110°C for 8 hours under a nitrogen atmosphere. After cooling, the mixture is filtered through celite, and the filtrate is concentrated. The resulting residue is purified by silica gel column chromatography to yield the desired product.[3]

Photoredox/Nickel C-N Coupling (A Novel Alternative)

Reaction: this compound + Pyrrolidine → N-Phenylpyrrolidine

Protocol: In a nitrogen-filled glovebox, a microwave vial is charged with NiBr₂·glyme (10 mol%), dtbbpy (10 mol%), the photocatalyst 3DPA2FBN (1 mol%), and DABCO (1.5 equiv.). The vial is sealed, and DMA, this compound (1.0 equiv.), and pyrrolidine (1.2 equiv.) are added via syringe. The reaction mixture is then irradiated with blue LEDs (456 nm) and stirred at room temperature for 24 hours. The yield is determined by ¹H NMR analysis of the crude reaction mixture using an internal standard.[4]

Visualizing the Synthetic Pathways

The following diagrams illustrate the generalized workflows and logical comparisons of the discussed synthetic methods.

Cross_Coupling_Workflow cluster_reactants Starting Materials cluster_catalysis Catalytic Cycle This compound This compound (Ar-Br) Catalyst Catalyst System (e.g., Pd(0) or Ni(I)) This compound->Catalyst Oxidative Addition Coupling_Partner Coupling Partner (Nu-H or R-M) Coupling_Partner->Catalyst Product Coupled Product (Ar-Nu or Ar-R) Catalyst->Product Reductive Elimination Base Base Base->Catalyst

A generalized workflow for cross-coupling reactions.

Method_Comparison Established Established Methods Suzuki-Miyaura Heck Buchwald-Hartwig Comparison Comparison Criteria | Yield Reaction Time Temperature Sustainability Established:suzuki->Comparison High Yields Well-established Established:heck->Comparison Forms C-C bonds with Alkenes Established:buchwald->Comparison Forms C-N bonds High Temperatures Novel Novel Method Photoredox/Nickel Coupling Novel:photo->Comparison Milder Conditions Visible Light Driven

A logical comparison of synthetic methods.

References

Navigating Aryl Halide Reactivity: A Comparative Guide to Bromobenzene in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate aryl halide is a critical decision in multi-step synthesis, directly influencing reaction efficiency, cost, and timeline. This guide provides an in-depth comparison of the cross-reactivity of bromobenzene (B47551) with other common aryl halides—iodobenzene (B50100) and chlorobenzene (B131634)—across a range of pivotal synthetic transformations. By presenting quantitative data and detailed experimental protocols, this document serves as a practical resource for informed substrate selection.

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic chemistry, is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The established trend in reactivity follows the order: C-I > C-Br > C-Cl. This is because the C-I bond is the longest and weakest, facilitating the rate-determining oxidative addition step in the catalytic cycle. Consequently, aryl iodides are the most reactive, followed by bromides, with chlorides being the least reactive.

While aryl iodides often provide higher yields and require milder reaction conditions, their higher cost and lower stability can be prohibitive for large-scale synthesis. Conversely, aryl chlorides are economically advantageous but their low reactivity often necessitates more forcing conditions, specialized catalysts, and longer reaction times. This compound and its derivatives frequently represent a pragmatic compromise, offering a balance of reactivity and cost-effectiveness. This guide will explore this balance through comparative data in several key reaction classes.

Comparative Performance in Key Cross-Coupling Reactions

The following sections provide a quantitative comparison of this compound's performance against iodobenzene and chlorobenzene in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The data, summarized in tabular format, is collated from various studies to illustrate the practical implications of aryl halide selection.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The choice of aryl halide significantly impacts the reaction outcome.

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
IodobenzenePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O80295N/A
This compound Phenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O80685[1]
ChlorobenzenePhenylboronic acidPd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O1002470[2]
4-BromoanisolePhenylboronic acidPd(OAc)₂K₂CO₃DMF/H₂O1000.598[3]
4-ChloroanisolePhenylboronic acidPd(OAc)₂ / RuPhosK₃PO₄t-BuOH1002492N/A

Note: N/A indicates that while the general reactivity trend is widely established, a direct comparative study under identical conditions was not found in the cited sources. The data presented is representative of typical outcomes.

Heck Reaction

The Heck reaction is a key method for the arylation of alkenes. Here, the reactivity difference between aryl halides is particularly pronounced.

Aryl HalideAlkeneCatalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
IodobenzeneStyrenePd(OAc)₂Et₃NDMF100183[4]
This compound StyrenePd(OAc)₂Et₃NDMF100110[4]
ChlorobenzeneStyrenePd(OAc)₂ / P(o-tol)₃Na₂CO₃NMP12024<5[5]
IodobenzeneMethyl acrylate (B77674)Pd/CEt₃N/Na₂CO₃NMP1401>95[5]
This compound Methyl acrylatePd/CEt₃N/Na₂CO₃NMP1404~60[5]
Sonogashira Coupling

The Sonogashira coupling enables the formation of carbon-carbon bonds between aryl halides and terminal alkynes. While traditionally requiring a copper co-catalyst, copper-free conditions have also been developed.

Aryl HalideAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
IodobenzenePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF25298[6]
This compound PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF65691[6]
ChlorobenzenePhenylacetylenePd(PCy₃)₂Cl₂ / CuIK₂CO₃Dioxane1002440[6]
4-IodoanisolePhenylacetylenePd-NHC-MIL-101(Cr)K₂CO₃Toluene1101295[6]
4-BromoanisolePhenylacetylenePd-NHC-MIL-101(Cr)K₂CO₃Toluene1102488[6]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The choice of ligand is crucial, especially for less reactive aryl halides.

Aryl HalideAmineCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
IodobenzeneMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene80292[7]
This compound MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene100888[7]
ChlorobenzeneMorpholinePd(OAc)₂ / RuPhosK₃PO₄t-BuOH1102485N/A
4-BromotolueneAnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene110890[8]
4-ChlorotolueneAnilinePd(OAc)₂ / BrettPhosNaOtBuToluene1101895N/A

Grignard Reagent Formation

The formation of Grignard reagents is a fundamental transformation in organic synthesis. The reactivity of the aryl halide is a key factor in the initiation and completion of this reaction.

Aryl HalideReaction ConditionsInitiationRelative RateReference
IodobenzeneMg, Et₂OSpontaneousFast[9]
This compound Mg, Et₂ORequires activation (e.g., I₂, heat)Moderate[10]
ChlorobenzeneMg, THFDifficult, often requires entrainmentSlow[11]

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the comparative analysis of aryl halide reactivity in Suzuki-Miyaura and Heck reactions.

General Protocol for Comparative Suzuki-Miyaura Coupling

To a series of oven-dried Schlenk tubes under an inert atmosphere (e.g., argon) is added the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine (B1218219) ligand (e.g., PPh₃, 4 mol%). The respective aryl halide (iodobenzene, this compound, or chlorobenzene, 1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol) are then added. The solvent system (e.g., toluene/water 4:1, 5 mL) is introduced, and the tubes are sealed. The reaction mixtures are stirred vigorously at the desired temperature (e.g., 80-100 °C) and monitored by TLC or GC-MS. Upon completion, the reactions are cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude products are then purified by column chromatography on silica (B1680970) gel.

General Protocol for Comparative Heck Reaction

In a similar setup to the Suzuki-Miyaura coupling, a series of Schlenk tubes are charged with the palladium source (e.g., Pd(OAc)₂, 1 mol%) and, if necessary, a ligand. The aryl halide (1.0 mmol), alkene (e.g., styrene, 1.2 mmol), and base (e.g., Et₃N, 1.5 mmol) are added, followed by the solvent (e.g., DMF, 5 mL). The reaction mixtures are heated to the specified temperature (e.g., 100-120 °C) and monitored for the consumption of the starting materials. Workup and purification follow a similar procedure to the Suzuki-Miyaura protocol described above.

Visualizing Reaction Pathways and Decision Making

To aid in the conceptual understanding of these reactions and the strategic selection of reagents, the following diagrams illustrate the general catalytic cycle for palladium-catalyzed cross-coupling reactions and a decision-making workflow for choosing an appropriate aryl halide.

Palladium Cross-Coupling Cycle Pd0 Pd(0)L_n PdII_complex Ar-Pd(II)L_n-X Pd0->PdII_complex Oxidative Addition (Rate: I > Br > Cl) Transmetalation_complex Ar-Pd(II)L_n-R PdII_complex->Transmetalation_complex Transmetalation R-M Organometallic Reagent (R-M) Transmetalation_complex->Pd0 Reductive Elimination Ar-R Coupled Product (Ar-R) Ar-X Aryl Halide (Ar-X)

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Aryl_Halide_Selection Start Start: Aryl Halide Selection Reactivity_Cost High Reactivity Needed and Cost is Not a Major Constraint? Start->Reactivity_Cost Use_Iodide Use Aryl Iodide Reactivity_Cost->Use_Iodide Yes Cost_Sensitive Cost-Sensitive Application and/or Scalability is Key? Reactivity_Cost->Cost_Sensitive No Use_Chloride Use Aryl Chloride (Expect harsher conditions) Cost_Sensitive->Use_Chloride Yes Use_Bromide Use Aryl Bromide (Balanced Reactivity and Cost) Cost_Sensitive->Use_Bromide No

Caption: Decision tree for selecting an appropriate aryl halide.

Conclusion

The cross-reactivity of this compound in multi-step synthesis positions it as a versatile and often optimal choice for a wide range of applications. While aryl iodides offer superior reactivity, and aryl chlorides provide a cost advantage, this compound strikes a crucial balance between these two extremes. The quantitative data and experimental protocols presented in this guide are intended to empower researchers to make strategic decisions in substrate selection, ultimately leading to more efficient and successful synthetic outcomes. The choice of aryl halide is not merely a tactical decision but a strategic one that can define the feasibility and economic viability of a synthetic route.

References

A Comparative Guide to the Reactivity of Bromobenzene and Other Aryl Halides in Palladium Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of palladium-catalyzed cross-coupling reactions, the choice of the aryl halide substrate is a critical parameter that dictates reaction efficiency, catalyst selection, and overall synthetic strategy. While bromobenzene (B47551) is a versatile and widely used reagent, its performance in comparison to other aryl halides—iodobenzene, chlorobenzene, and fluorobenzene—varies significantly. This guide provides an objective comparison of these aryl halides, supported by experimental data, to aid in the selection of optimal coupling partners for various palladium-catalyzed transformations.

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl > F . This trend is primarily attributed to the carbon-halogen (C-X) bond dissociation energy. The weaker C-I bond is more readily cleaved during the rate-determining oxidative addition step of the catalytic cycle, while the much stronger C-F bond is typically inert under standard conditions.

Performance Comparison in Key Palladium-Catalyzed Reactions

The following tables summarize quantitative data from various studies, comparing the performance of this compound with other aryl halides in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. The reactivity of the aryl halide is a key factor in the efficiency of this transformation.

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
IodobenzenePhenylboronic acidPd(OAc)₂ (0.5 mol%)-WEBRT0.595
This compoundPhenylboronic acidPd(OAc)₂ (0.5 mol%)-WEBRT1.092
ChlorobenzenePhenylboronic acidPd(OAc)₂ (0.5 mol%)-WEBRT3.089

WEB (Water Extract of Banana) is a bio-based solvent system. Data extracted from a study on ligand-free Suzuki-Miyaura reactions.[1]

Heck Reaction

The Heck reaction involves the coupling of an aryl halide with an alkene. The following data illustrates the comparative reactivity in the coupling of various halobenzenes with styrene.

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
IodobenzeneStyrenePd-complex 6 (2.0 mol%)K₂CO₃DMF601294
This compoundStyrenePd-complex 6 (2.0 mol%)K₂CO₃DMF601292
ChlorobenzeneStyrenePd-complex 6 (2.0 mol%)K₂CO₃DMF601262

Pd-complex 6 is an imidazole-based secondary phosphine (B1218219) oxide (SPO) ligated palladium complex.[2]

Buchwald-Hartwig Amination

Signaling Pathways and Experimental Workflows

Catalytic Cycle of Palladium-Catalyzed Cross-Coupling

The following diagram illustrates the generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. The initial oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-limiting step and is highly dependent on the identity of the halogen.

Palladium Catalytic Cycle General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Rate-determining step) pd0->oxidative_addition Ar-X pdiix Ar-Pd(II)L_n-X oxidative_addition->pdiix transmetalation Transmetalation (e.g., with R-B(OH)₂) pdiix->transmetalation pdiir Ar-Pd(II)L_n-R transmetalation->pdiir R-M reductive_elimination Reductive Elimination pdiir->reductive_elimination Ar-R reductive_elimination->pd0

Caption: The catalytic cycle of a generic palladium-catalyzed cross-coupling reaction.

Experimental Workflow for Comparing Aryl Halide Reactivity

The following diagram outlines a typical experimental workflow for comparing the reactivity of different aryl halides in a palladium-catalyzed cross-coupling reaction.

Experimental Workflow Workflow for Comparing Aryl Halide Reactivity cluster_prep Preparation cluster_reaction Reaction Setup cluster_run Execution & Analysis prep_reagents Prepare Stock Solutions (Aryl Halides, Coupling Partner, Base) setup_vials Set up Parallel Reactions (One for each aryl halide) prep_reagents->setup_vials prep_catalyst Prepare Catalyst System (Pd source + Ligand) add_catalyst Add Catalyst to Initiate prep_catalyst->add_catalyst add_reagents Add Reagents to Vials setup_vials->add_reagents add_reagents->add_catalyst run_reaction Run Reactions at Set Temperature and Time add_catalyst->run_reaction monitor Monitor Progress (TLC, GC, LC-MS) run_reaction->monitor workup Quench and Work-up monitor->workup analyze Analyze Yield and Purity (NMR, GC) workup->analyze

References

A Comparative Guide to the Mechanistic Studies of C-H Activation Involving Bromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of C-H activation is paramount for designing efficient synthetic routes. This guide provides an objective comparison of bromobenzene's performance in transition-metal-catalyzed C-H activation reactions against other aryl halides, supported by experimental data and detailed mechanistic insights.

Mechanistic Overview: The Role of the Aryl Halide

Transition-metal-catalyzed C-H activation is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds directly from ubiquitous C-H bonds[1]. A common pathway, particularly for palladium-catalyzed reactions, involves a catalytic cycle comprising three key steps: oxidative addition, C-H activation (often via a concerted metalation-deprotonation pathway), and reductive elimination[1][2].

The nature of the aryl halide (Ar-X) profoundly influences the reaction, primarily during the initial oxidative addition step. In this step, the metal catalyst inserts into the carbon-halogen bond. The reactivity trend for this step generally follows the bond dissociation energy of the C-X bond: C-I < C-Br < C-Cl. Consequently, aryl iodides are typically the most reactive, followed by aryl bromides, with aryl chlorides being the least reactive and often requiring more forcing conditions[3].

While oxidative addition is a critical factor, it is not the sole determinant of overall catalytic efficiency[3]. Subsequent steps, including C-H activation and reductive elimination, also play significant roles and can be influenced by the halide. For instance, the halide can remain as a ligand on the metal center, affecting its electronic properties and steric environment throughout the catalytic cycle.

This compound (B47551) occupies a practical middle ground. It is generally more reactive than the often-unreactive aryl chlorides and is significantly more cost-effective and readily available than many aryl iodides, making it a frequent choice in synthetic applications[3].

Visualizing the Catalytic Cycle

The following diagrams illustrate the generally accepted mechanisms for palladium and rhodium-catalyzed C-H activation involving an aryl halide like this compound.

Palladium_Catalyzed_CH_Activation Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-Br (this compound) ArX->OxAdd PdII_intermediate Ar-Pd(II)-Br OxAdd->PdII_intermediate CH_Activation C-H Activation / CMD PdII_intermediate->CH_Activation Substrate Substrate (R-H) Substrate->CH_Activation Palladacycle Palladacycle Intermediate (R-Pd(II)-Ar) CH_Activation->Palladacycle HX H-Br CH_Activation->HX RedElim Reductive Elimination Palladacycle->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (R-Ar) RedElim->Product

Caption: Palladium-catalyzed C-H activation cycle.

Rhodium_Catalyzed_CH_Activation Rh_precatalyst [Rh(III)] Precatalyst CH_Activation C-H Activation (CMD) Rh_precatalyst->CH_Activation Substrate Substrate (R-H) + DG Substrate->CH_Activation Rhodacycle Rhodacycle Intermediate CH_Activation->Rhodacycle Coord_OxAdd Coordination & Oxidative Addition Rhodacycle->Coord_OxAdd ArX Ar-Br (this compound) ArX->Coord_OxAdd RhV_intermediate Rh(V) Intermediate Coord_OxAdd->RhV_intermediate RedElim Reductive Elimination RhV_intermediate->RedElim Product Product (R-Ar) RedElim->Product Regen Catalyst Regeneration RedElim->Regen Regen->Rh_precatalyst

Caption: High-valent Rhodium-catalyzed C-H activation.

Comparative Performance Data

The following tables summarize quantitative data from various studies, comparing the performance of this compound with other aryl halides in C-H activation reactions.

Table 1: Ruthenium-Catalyzed peri-C-H Arylation of 1-Naphthol (B170400) [4]

Aryl HalideSubstituentTemperature (°C)Yield (%)
IodobenzeneH12085
This compound H 160 80
1-Iodo-4-methoxybenzene4-OMe12099
1-Bromo-4-methoxybenzene 4-OMe 160 90
1-Iodo-4-formylbenzene4-CHO12087
1-Bromo-4-formylbenzene 4-CHO 160 78
1-Iodo-4-nitrobenzene4-NO₂12050
1-Bromo-4-nitrobenzene 4-NO₂ 160 63

Analysis: In this Ru-catalyzed system, aryl iodides generally react at a lower temperature (120 °C) compared to aryl bromides (160 °C) to achieve high yields.[4] However, this compound and its derivatives still serve as excellent coupling partners, providing good to excellent yields under slightly more vigorous conditions.

Table 2: Palladium-Catalyzed C-H Arylation of Thiophenes in GVL Solvent [5]

Aryl HalideCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
4-Iodoanisole0.21402491
4-Bromoanisole 0.2 140 24 85
4-Chloroanisole0.21402410
4-Iodotoluene0.21402493
4-Bromotoluene 0.2 140 24 88
4-Chlorotoluene0.21402415

Analysis: This study highlights the significant drop-off in reactivity from this compound to chlorobenzene (B131634) under these specific palladium-catalyzed conditions.[5] While iodoarenes give slightly higher yields, bromoarenes are highly effective, whereas chloroarenes are largely unreactive, underscoring the practical utility of this compound.

Experimental Protocols

Below is a representative experimental protocol for a transition-metal-catalyzed C-H arylation using this compound, synthesized from methodologies described in the literature.[4][5]

General Protocol for Ru-Catalyzed C-H Arylation of 1-Naphthol with this compound

  • Reagents & Equipment:

    • 1-Naphthol (Substrate)

    • This compound (Coupling Partner)

    • [Ru(p-cymene)Cl₂]₂ (Catalyst)

    • Cs₂CO₃ (Base)

    • PivOH (Pivalic Acid, Additive)

    • 1,4-Dioxane (B91453) (Solvent)

    • Schlenk tube or microwave vial, magnetic stirrer, heating block or oil bath.

  • Procedure:

    • To a dry Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add 1-naphthol (0.5 mmol, 1.0 equiv), [Ru(p-cymene)Cl₂]₂ (0.0125 mmol, 2.5 mol%), Cs₂CO₃ (1.0 mmol, 2.0 equiv), and PivOH (0.15 mmol, 30 mol%).

    • Add this compound (0.75 mmol, 1.5 equiv) via syringe.

    • Add 2 mL of dry 1,4-dioxane to the tube.

    • Seal the tube and place it in a preheated oil bath or heating block at 160 °C.

    • Stir the reaction mixture for 24 hours.

    • After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and filter through a pad of celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 8-phenyl-1-naphthol.

  • Workflow Diagram:

Experimental_Workflow start Start reagents Combine Reagents: 1-Naphthol, Ru-Catalyst, Base, Additive in Schlenk Tube start->reagents inert Establish Inert Atmosphere (Ar or N₂) reagents->inert add_arbr Add this compound & Solvent (Dioxane) inert->add_arbr seal_heat Seal Vessel & Heat to 160 °C with Stirring add_arbr->seal_heat react React for 24 hours seal_heat->react cooldown Cool to Room Temperature react->cooldown workup Workup: Dilute, Filter through Celite cooldown->workup concentrate Concentrate in vacuo workup->concentrate purify Purify by Column Chromatography concentrate->purify product Obtain Pure Product purify->product

Caption: General workflow for C-H arylation.

Conclusion

Mechanistic studies reveal that while aryl iodides often exhibit the highest reactivity in C-H activation due to the ease of oxidative addition, this compound presents a highly effective and economically viable alternative. It consistently outperforms aryl chlorides, which typically require more specialized catalytic systems or harsher conditions. The choice of aryl halide is a critical parameter in reaction optimization, and this compound's balanced profile of reactivity and cost ensures its continued prominence in the synthesis of complex molecules for research and drug development.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Bromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and preventing environmental contamination. Bromobenzene (B47551), a common solvent and reagent, requires specific disposal protocols due to its flammable nature and potential health hazards. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with best practices in laboratory safety and environmental responsibility.

Immediate Safety and Handling

Before initiating any disposal procedure, it is crucial to handle this compound with appropriate safety measures. Always work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][2] Personal Protective Equipment (PPE) is mandatory and includes:

  • Eye Protection: Chemical safety goggles or a face shield.[3]

  • Hand Protection: Wear appropriate protective gloves, such as Viton or nitrile rubber, and inspect them before use.[3][4][5]

  • Skin Protection: A lab coat or chemical-resistant apron should be worn.[3]

  • Respiratory Protection: If working outside a fume hood, a respirator may be necessary.[3][6]

This compound Disposal Parameters

The following table summarizes key quantitative data and parameters for the safe handling and disposal of this compound.

ParameterValue/InstructionSource(s)
Flash Point 51 °C / 123.8 °F[7]
UN Number 2514[7][8]
Hazard Class 3 (Flammable Liquid)[7]
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, lab coat.[2][3][4]
Waste Container Designated, compatible, and properly labeled hazardous waste container (e.g., polyethylene).[1][5][1][5]
Waste Segregation Do not mix with non-halogenated organic waste, acids, bases, or oxidizers.[1][5][1][5]
Storage Store in a cool, dry, well-ventilated area away from ignition sources.[3][9][3][9]
Spill Cleanup Absorb with inert material (vermiculite, sand), collect in a sealed container, and label as hazardous waste.[1][3][10][1][3][10]

Experimental Protocol: Step-by-Step Disposal Procedure

The proper disposal of this compound waste is a critical final step in any experimental workflow involving this chemical. Adherence to this protocol is essential for safety and regulatory compliance.

1. Waste Collection:

  • All this compound waste, including residues and contaminated materials, must be collected in a designated hazardous waste container.[1]
  • This container should be made of a compatible material, such as polyethylene, and kept closed except when adding waste.[5] Metal containers are generally not recommended as halogenated solvents can degrade to form acids that corrode metal.[5]

2. Labeling:

  • The waste container must be clearly labeled as "Hazardous Waste" and should include the full chemical name ("this compound").[1]
  • The label should also indicate the hazards associated with the waste (e.g., "Flammable," "Toxic").

3. Segregation:

  • It is crucial to segregate this compound waste from other waste streams.[1]
  • Specifically, do not mix halogenated organic waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[1][11]
  • Keep this compound waste separate from incompatible materials such as strong oxidizing agents.[10]

4. Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[1]
  • This area should be a cool, dry, and well-ventilated space, away from sources of heat, sparks, or open flames.[3][9]
  • Ensure the storage area has secondary containment to capture any potential leaks.[1]

5. Final Disposal:

  • Once the waste container is full or is no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[12][13]
  • Do not pour this compound down the drain or allow it to evaporate in a fume hood as a means of disposal.[5][6][12]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Bromobenzene_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_handling Container Handling & Storage cluster_disposal Final Disposal A Wear Appropriate PPE C Use Designated Halogenated Waste Container A->C B Work in a Fume Hood B->C D Segregate from Non-Halogenated and Incompatible Waste C->D E Securely Cap Container D->E F Label with 'Hazardous Waste' and Contents E->F G Store in a Cool, Dry, Well-Ventilated Area F->G H Contact EHS or Licensed Disposal Company G->H I Arrange for Waste Pickup H->I

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.